2-Bromo-4-iodo-6-(trifluoromethyl)aniline
Description
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Properties
IUPAC Name |
2-bromo-4-iodo-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3IN/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMZGDUOEPNFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589866 | |
| Record name | 2-Bromo-4-iodo-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952901-54-1 | |
| Record name | 2-Bromo-4-iodo-6-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Bromo-4-iodo-6-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
Section 1: Introduction and Strategic Overview
2-Bromo-4-iodo-6-(trifluoromethyl)aniline is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry and advanced materials science. Its structure is distinguished by a dense arrangement of synthetically valuable functional groups on an aniline scaffold. The presence of a bromine atom, an iodine atom, an amine group, and a trifluoromethyl group provides multiple, orthogonally reactive sites. This unique constitution allows for its use as a versatile building block in complex molecular architectures.
The strategic importance of this molecule lies in the differential reactivity of its carbon-halogen bonds (C-I vs. C-Br) in metal-catalyzed cross-coupling reactions, enabling sequential and site-selective modifications. Furthermore, the trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl or ethyl group but with profoundly different electronic properties. Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity, making it a privileged moiety in modern drug design[1]. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route, and its potential applications for researchers and drug development professionals.
Section 2: Physicochemical and Spectroscopic Properties
The core physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 952901-54-1 | |
| Molecular Formula | C₇H₄BrF₃IN | |
| Molecular Weight | 365.92 g/mol | |
| Appearance | Predicted to be a solid at room temperature | General knowledge of similar compounds |
| Purity | Commercially available at ≥95% | |
| SMILES | NC1=C(C(F)(F)F)C=C(I)C=C1Br | |
| InChI Key | (Predicted) |
Spectroscopic Signature Analysis
While specific spectral data is not publicly cataloged, the expected spectroscopic signatures for structural verification are as follows:
-
¹H NMR: The spectrum would show two distinct signals in the aromatic region, likely appearing as doublets or singlets depending on coupling, corresponding to the two aromatic protons on the ring. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The spectrum would display seven unique signals: six for the aromatic carbons, each with a distinct chemical shift due to the varied electronic environments created by the substituents, and one quartet for the trifluoromethyl carbon due to coupling with the fluorine atoms.
-
¹⁹F NMR: A sharp singlet would be observed, characteristic of the -CF₃ group. Its chemical shift would be a key identifier.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₇H₄BrF₃IN.
Section 3: Synthesis and Purification
The synthesis of polysubstituted anilines requires a strategic approach to control the regioselectivity of the halogenation steps. The powerful ortho-, para-directing effect of the amine group is the primary controlling factor. A plausible and efficient synthetic route starting from 2-amino-5-iodobenzotrifluoride is outlined below.
Sources
2-Bromo-4-iodo-6-(trifluoromethyl)aniline CAS number
An In-Depth Technical Guide to 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aniline derivative of significant interest in medicinal chemistry and materials science. As a highly functionalized building block, its unique substitution pattern—featuring a bromine atom, an iodine atom, and a trifluoromethyl group—offers multiple reactive sites for a diverse range of chemical transformations. This document details the compound's core properties, outlines a logical synthetic pathway, discusses its potential applications in drug discovery, and provides essential safety and handling protocols. The information is curated for researchers and professionals engaged in synthetic organic chemistry and the development of novel chemical entities.
Compound Identification and Physicochemical Properties
This compound is identified by the CAS Number 952901-54-1 [1]. The strategic placement of its functional groups makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group, combined with the distinct reactivity of the bromo and iodo substituents, allows for selective and sequential reactions, such as cross-coupling and amination, which are fundamental in the construction of complex molecular architectures.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 952901-54-1 | [1] |
| Molecular Formula | C₇H₄BrF₃IN | [2] |
| Molecular Weight | 365.92 g/mol | [2] |
| Appearance | White to off-white solid (Predicted) | [2] |
| Boiling Point | 276.7 ± 40.0 °C (Predicted) | [2] |
| Density | 2.238 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | -1.36 ± 0.10 (Predicted) | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted anilines like this compound relies on controlled electrophilic aromatic substitution reactions. The directing effects of the substituents on the aniline ring are paramount. The amino group (-NH₂) is a powerful activating, ortho-, para-director, while the trifluoromethyl group (-CF₃) is a deactivating, meta-director. This inherent electronic guidance dictates the sequence of halogenation.
A plausible synthetic route starts from 2-(trifluoromethyl)aniline. The amino group will direct the first halogenation to the para position (position 4). Subsequently, the second halogenation will be directed to one of the ortho positions (position 6). The choice of which halogen to introduce first depends on the specific reaction conditions and reagents, but typically bromination is performed before iodination.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the halogenation of anilines[3][4].
Step 1: Synthesis of 4-Bromo-2-(trifluoromethyl)aniline
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)aniline (1 equivalent) in glacial acetic acid (5 volumes). Cool the flask in an ice bath to 0-5 °C.
-
Bromination: Prepare a solution of bromine (1 equivalent) in glacial acetic acid (2 volumes). Add this solution dropwise to the aniline solution over 30-60 minutes, ensuring the temperature remains below 10 °C. The strong activating effect of the amine group directs the bromine to the para position.
-
Reaction Monitoring & Quenching: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, pour the reaction mixture into a beaker containing cold water (10 volumes).
-
Work-up & Isolation: A precipitate should form. If the solution is acidic, neutralize it with a saturated sodium bicarbonate solution. Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum. The crude product can be recrystallized from ethanol/water to yield pure 4-Bromo-2-(trifluoromethyl)aniline.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flask protected from light, dissolve 4-Bromo-2-(trifluoromethyl)aniline (1 equivalent) in a mixture of acetic acid and sulfuric acid.
-
Iodination: Add iodine (1 equivalent) and iodic acid (a co-oxidant) to the solution. Heat the mixture gently (e.g., to 50-60 °C) and stir for several hours. The combination of the ortho-directing amino group and the deactivating trifluoromethyl group favors substitution at the C6 position.
-
Reaction Monitoring & Quenching: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it onto crushed ice.
-
Work-up & Isolation: Quench any remaining iodine with a sodium thiosulfate solution. Neutralize the solution with a suitable base (e.g., ammonium hydroxide) until a precipitate forms. Filter the solid, wash with water, and dry. Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the final product, this compound.
Applications in Research and Drug Development
The incorporation of a trifluoromethyl (-CF₃) group is a widely used strategy in modern drug design to enhance a compound's metabolic stability, lipophilicity, and binding affinity[5]. Halogenated anilines are versatile precursors for a wide range of pharmaceuticals and agrochemicals[6]. For example, 2,6-dibromo-4-(trifluoromethoxy)aniline is a key intermediate in the synthesis of the fungicide Thifluzamide[7].
This compound serves as a trifunctional building block, enabling sequential and site-selective modifications.
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- 2. 2-BROMO-6-IODO-4-(TRIFLUOROMETHYL)ANILINE CAS#: 875306-20-0 [m.chemicalbook.com]
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- 6. ijcrt.org [ijcrt.org]
- 7. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
Introduction
In the landscape of modern drug discovery and materials science, halogenated anilines serve as pivotal structural motifs and versatile synthetic intermediates. Their unique electronic and steric properties, conferred by halogen substituents, allow for precise modulation of molecular characteristics such as lipophilicity, metabolic stability, and binding affinity. This guide focuses on a specific, highly functionalized member of this class: 2-Bromo-4-iodo-6-(trifluoromethyl)aniline . The presence of three distinct substituents—bromo, iodo, and trifluoromethyl groups—on the aniline core makes this compound a valuable, albeit complex, building block for targeted synthesis.
This document provides an in-depth exploration of the core physical properties of this compound. As a Senior Application Scientist, my objective is not merely to list data but to provide a framework for understanding how these properties are determined and why they are critical for research and development. We will delve into the theoretical underpinnings and practical methodologies for characterizing this molecule, offering researchers, scientists, and drug development professionals a robust guide for its application. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide establishes the authoritative protocols for its determination, grounded in established chemical principles.
Molecular Identity and Structural Characteristics
Accurate identification is the cornerstone of any chemical investigation. The fundamental identifiers for this compound are summarized below.
Table 1: Chemical and Molecular Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 875306-20-0; 952901-54-1 | [1][2] |
| Molecular Formula | C₇H₄BrF₃IN | [2] |
| Molecular Weight | 365.92 g/mol | [2] |
| SMILES | NC1=C(C(F)(F)F)C=C(I)C=C1Br |
Note: Multiple CAS numbers are reported in chemical databases, which may indicate different suppliers or batches. Researchers should verify the specific CAS number associated with their sample.
Molecular Structure
The arrangement of bulky and electronically distinct groups around the aniline ring dictates its reactivity and physical behavior. The ortho-positioning of the bromine and trifluoromethyl groups relative to the amine introduces significant steric hindrance, which can influence intermolecular interactions and reaction kinetics.
Caption: 2D structure of this compound.
Core Physical Properties: A Summary
The physical state and solubility behavior of a compound are paramount for its handling, formulation, and application in synthetic protocols.
Table 2: Summary of Physical Properties
| Property | Value | Notes |
| Appearance | White to cream or pale yellow crystalline solid | Based on analogous compounds.[3] |
| Melting Point | Data not available in published literature | Expected to be a solid at room temperature. |
| Boiling Point | Data not available in published literature | High molecular weight suggests decomposition at atmospheric pressure. |
| Solubility | Insoluble in water; Soluble in organic solvents | Predicted based on structure and data from similar anilines.[4][5] |
Methodologies for Physical Property Determination
The absence of published data necessitates a clear understanding of the experimental protocols required for its characterization. These self-validating methods ensure data integrity and reproducibility.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0 °C).
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
-
Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Heating Ramp: Set a rapid heating ramp (e.g., 10-15 °C/min) for a preliminary determination. Once a rough melting point is found, repeat with a fresh sample using a slow ramp rate (1-2 °C/min) starting from ~15 °C below the estimated melting point.
-
Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
Causality and Trustworthiness: This method is trusted because the phase transition from solid to liquid is a distinct, thermodynamically defined event. A broad melting range suggests the presence of impurities, which depress and broaden the melting point according to Raoult's Law. The use of a calibrated instrument ensures the accuracy of the temperature reading.
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Solubility is a key parameter for reaction setup, purification, and formulation. The molecule's structure, with a polar amine group and a large, nonpolar halogenated aromatic framework, suggests poor aqueous solubility but good solubility in various organic solvents.
Experimental Protocol: Gravimetric Solubility Determination
-
Setup: To a series of pre-weighed vials, add a known volume (e.g., 2.0 mL) of different solvents (e.g., water, methanol, dichloromethane, ethyl acetate, hexane).
-
Saturation: Add an excess amount of this compound to each vial to create a slurry. "Excess" is critical to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Sample Extraction: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant from each vial and transfer it to a new, pre-weighed vial.
-
Solvent Evaporation: Remove the solvent from the aliquots under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.
-
Calculation: The solubility (in mg/mL) is calculated by dividing the mass of the dried residue by the volume of the aliquot taken.
Causality and Trustworthiness: This gravimetric method provides a direct, quantitative measure of solubility.[6] The equilibration step is crucial for ensuring the solution is truly saturated, and the careful extraction of only the supernatant prevents contamination from undissolved solids. This protocol provides a reliable system for comparing solubility across a panel of solvents, which is essential for selecting appropriate systems for reactions and recrystallizations.
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- 3. 2,6-Dibromo-4-(trifluoromethyl)aniline, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
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A Technical Guide to the Molecular Structure and Application of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
Authored for: Researchers, Scientists, and Drug Development Professionals Pillar: Advanced Organic Synthesis & Medicinal Chemistry
Abstract
This technical guide provides a comprehensive analysis of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline, a highly substituted aniline derivative of significant interest in medicinal chemistry and advanced organic synthesis. The document elucidates the core molecular structure, detailing the interplay of its distinct functional groups—bromo, iodo, trifluoromethyl, and amino—which collectively define its unique physicochemical properties and reactivity. We explore its spectroscopic signature, propose a mechanistically sound synthetic pathway, and discuss its strategic application as a versatile building block for creating complex molecular architectures. This guide also incorporates critical safety and handling protocols, grounding the compound's practical use in established laboratory safety standards. The insights presented herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in drug discovery and material science programs.
Introduction: The Strategic Value of Substituted Anilines
In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the development of new chemical entities. However, parent anilines often present metabolic liabilities. The strategic incorporation of halogen and trifluoromethyl (-CF3) groups is a proven methodology to overcome these challenges, enhancing critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity. The -CF3 group, in particular, is a crucial addition in contemporary drug design, capable of modulating a compound's solubility, stability, and pKa, which can lead to the discovery of novel therapeutics.[1] this compound emerges as a compound of interest, offering a trifecta of reactive sites and electronic modulation, making it a valuable intermediate for constructing novel pharmaceutical candidates and complex organic materials.
Core Molecular Structure & Physicochemical Properties
The molecular architecture of this compound is defined by a benzene ring bearing four distinct substituents. This substitution pattern creates a unique electronic and steric environment that dictates its chemical behavior.
The core properties of this compound are summarized below:
| Property | Value | Source(s) |
| CAS Number | 952901-54-1 | |
| Molecular Formula | C₇H₄BrF₃IN | |
| Molecular Weight | 365.92 g/mol | |
| Predicted Boiling Point | 276.7 ± 40.0 °C | |
| SMILES Code | NC1=C(C(F)(F)F)C=C(I)C=C1Br | |
| Purity (Typical) | ≥95% |
Structural Analysis and Electronic Effects:
-
Amino Group (-NH₂): As a powerful electron-donating group, the amino moiety is a strong ortho, para-director in electrophilic aromatic substitution reactions. Its presence significantly activates the aromatic ring.
-
Trifluoromethyl Group (-CF₃): This group is a potent electron-withdrawing group due to the high electronegativity of fluorine. It deactivates the ring towards electrophilic substitution and acts as a meta-director. Its position ortho to the amine creates significant steric and electronic influence.
-
Bromo (-Br) and Iodo (-I) Groups: These halogens exert a dual electronic effect. They are deactivating through induction (electron withdrawal) but are ortho, para-directors due to resonance (lone pair donation). The carbon-iodine bond is weaker and more reactive than the carbon-bromo bond, a critical feature that allows for selective functionalization in cross-coupling reactions.
The confluence of these competing electronic effects results in a molecule with precisely tuned reactivity, making it a highly specialized and valuable synthetic intermediate.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound relies on a combination of standard spectroscopic techniques. While specific experimental data is proprietary to manufacturers, the expected spectral characteristics can be reliably predicted based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region for the two non-equivalent aromatic protons. Due to the influence of the surrounding electron-withdrawing groups, these signals would appear downfield. A broad singlet, characteristic of the amine (-NH₂) protons, would also be present.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The molecule should exhibit seven unique signals, corresponding to each of the seven carbon atoms in its asymmetric structure. The carbon attached to the -CF₃ group will show a characteristic quartet due to coupling with the fluorine atoms.
-
Mass Spectrometry (MS): The mass spectrum would provide definitive confirmation of the molecular weight. The molecular ion peak (M⁺) would appear at an m/z value corresponding to its molecular weight (~365.92). A crucial diagnostic feature would be the isotopic pattern of bromine, displaying two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2), characteristic of the ⁷⁹Br and ⁸¹Br isotopes.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of its functional groups. Key expected peaks include N-H stretching vibrations for the primary amine (typically in the 3300-3500 cm⁻¹ region) and very strong C-F stretching bands associated with the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).
Synthesis and Mechanistic Considerations
While a dedicated publication for the synthesis of this compound is not publicly available, a plausible synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution on a substituted aniline precursor. The directing effects of the amine and trifluoromethyl groups are the primary determinants of regioselectivity.
A logical synthetic workflow would commence with 2-(trifluoromethyl)aniline.
Caption: Proposed synthetic workflow for this compound.
Exemplary Protocol: Electrophilic Bromination
The following protocol is a representative, field-proven method for the bromination of an activated aniline derivative, adapted from standard procedures for similar compounds.[2]
Objective: To install a bromine atom at the C6 position of 4-Iodo-2-(trifluoromethyl)aniline.
Materials:
-
4-Iodo-2-(trifluoromethyl)aniline (1.0 equivalent)
-
Glacial Acetic Acid (solvent)
-
Molecular Bromine (Br₂) in Acetic Acid (1.05 equivalents)
-
Ice bath
-
Stir plate and magnetic stir bar
-
Dropping funnel
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of 4-Iodo-2-(trifluoromethyl)aniline in a suitable volume of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Reagent Addition: Add a solution of 1.05 equivalents of molecular bromine in glacial acetic acid to a dropping funnel. Add the bromine solution dropwise to the cooled aniline solution over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until reaction completion is confirmed by TLC analysis.
-
Workup: Pour the reaction mixture into a beaker containing a large volume of cold water. The crude product should precipitate as a solid.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acid, followed by a wash with a cold, dilute sodium thiosulfate solution to quench any unreacted bromine. The crude product can then be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Validation: Confirm the structure and purity of the final product using the analytical methods described in Section 2 (NMR, MS, melting point).
Causality: The strong activating and ortho, para-directing nature of the amine group is the primary driver of this reaction's selectivity. Cooling the reaction is critical to control the high reactivity and prevent the formation of undesired polybrominated byproducts.
Applications in Medicinal Chemistry and Organic Synthesis
This compound is not an end-product but a high-value scaffold for building molecular complexity. Its utility stems from the orthogonal reactivity of its functional groups.
-
Cross-Coupling Reactions: The C-I and C-Br bonds are prime handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Critically, the C-I bond is more reactive than the C-Br bond, enabling selective, stepwise functionalization . A researcher can first perform a coupling reaction at the C4-iodo position, then subsequently perform a different coupling reaction at the C2-bromo position, allowing for the controlled and precise assembly of complex molecules.
-
Amine Group Derivatization: The primary amine at the C1 position can be readily converted into a wide array of functional groups. It can undergo acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, or diazotization to form a diazonium salt. This salt is a versatile intermediate for Sandmeyer-type reactions, enabling the introduction of groups like -CN, -OH, or other halogens.
-
Drug Discovery Scaffold: This molecule serves as an ideal starting point for generating libraries of compounds for high-throughput screening. The trifluoromethyl group enhances metabolic stability, while the halogenated sites provide vectors for diversification, allowing chemists to explore the chemical space around a core structure to optimize for potency and selectivity. This approach is central to modern medicinal chemistry programs aiming to develop new drugs.[3]
Safety, Handling, and Toxicology Profile
As a halogenated and trifluoromethylated aniline, this compound must be handled with appropriate caution. While a specific safety data sheet (SDS) for this exact CAS number is not widely available, the toxicological profile can be inferred from data on aniline and related halogenated compounds.[4][5]
Hazard Profile:
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.[4][5]
-
Irritation: Expected to be a skin, eye, and respiratory tract irritant.[6]
-
Sensitization: May cause an allergic skin reaction.[7]
-
Long-Term Effects: Suspected of causing genetic defects and cancer; may cause damage to organs through prolonged or repeated exposure.[5][7]
-
Environmental: Considered very toxic to aquatic life.[8]
| Parameter | Guideline |
| Engineering Controls | All work must be performed in a properly functioning chemical fume hood.[4] An eyewash station and safety shower must be readily accessible. |
| Personal Protective Equipment (PPE) | - Gloves: Chemical-resistant nitrile gloves.[4] - Eye Protection: Tight-fitting safety goggles or a face shield.[9] - Clothing: A full-length lab coat, long pants, and closed-toe shoes.[4] |
| Handling Procedures | - Avoid inhalation of dust or vapors.[7] - Avoid contact with skin and eyes.[9] - Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4] - Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from light and moisture.[4] |
First Aid Measures:
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[4]
Conclusion
This compound is a sophisticated chemical intermediate whose value lies in the strategic arrangement of its functional groups. The interplay between the activating amine, the deactivating trifluoromethyl group, and the orthogonally reactive bromo and iodo substituents makes it a powerful tool for medicinal chemists and materials scientists. By enabling selective, stepwise modifications, it provides a reliable pathway to novel and complex molecular targets. A thorough understanding of its structure, reactivity, and handling requirements is paramount for leveraging its full potential in advanced research and development.
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Autech Industry Co.,Limited. Exploring 2,6-Dibromo-4-(trifluoromethoxy)aniline: Properties and Applications. Available from: [Link]
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YouTube. SYNTHESIS OF 2 4 6 TRIBROMOANILINE. Available from: [Link]
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University of California, Riverside EH&S. Aniline Standard Operating Procedure. Available from: [Link]
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Techno PharmChem. ANILINE Safety Data Sheet. Available from: [Link]
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An In-Depth Technical Guide to the Solubility of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline in Organic Solvents
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline, a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds. In the absence of extensive published quantitative solubility data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines theoretical principles with predictive analysis and detailed experimental protocols to empower users to determine and apply the solubility of this compound effectively.
Introduction: The Significance of this compound
This compound, with the molecular formula C₇H₄BrF₃IN and a molecular weight of 365.92 g/mol , is a highly functionalized aromatic amine.[1] Its structure, featuring a bromine atom, an iodine atom, and a trifluoromethyl group on the aniline scaffold, imparts unique electronic and steric properties. These characteristics make it a valuable intermediate in the synthesis of complex organic molecules with potential biological activity.[2][3] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies like crystallization, and formulating active pharmaceutical ingredients (APIs).
Theoretical Framework: Principles Governing Solubility
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of enthalpy and entropy changes.[4][5][6] The overarching principle of "like dissolves like" provides a qualitative predictor of solubility based on the polarity of the solute and solvent.[7][8][9][10]
Intermolecular Forces at Play:
The solubility of this compound is determined by the balance of the following intermolecular forces:
-
Hydrogen Bonding: The primary amine (-NH₂) group can act as a hydrogen bond donor and acceptor, suggesting potential solubility in protic and polar aprotic solvents.[8][11]
-
Dipole-Dipole Interactions: The electronegative bromine, iodine, and trifluoromethyl groups create significant bond dipoles, leading to an overall molecular dipole moment. This suggests favorable interactions with polar solvents.[8]
-
London Dispersion Forces: The large, electron-rich aromatic ring and halogen atoms contribute to substantial London dispersion forces, indicating potential solubility in nonpolar solvents.[8]
The thermodynamics of dissolution can be conceptually broken down into three steps:
-
Solute-Solute Interaction Energy (Endothermic): Energy is required to overcome the lattice energy of the solid this compound.
-
Solvent-Solvent Interaction Energy (Endothermic): Energy is needed to create a cavity in the solvent to accommodate the solute molecule.[12][13]
-
Solute-Solvent Interaction Energy (Exothermic): Energy is released when the solute molecule is solvated by the solvent molecules.[12][13]
The overall enthalpy of solution (ΔHsol) is the sum of these energy changes. A spontaneous dissolution process is favored by a negative Gibbs free energy change (ΔGsol), where ΔGsol = ΔHsol - TΔSsol.[5] An increase in entropy (ΔSsol) upon dissolution, which is common when a solid dissolves, also drives the process.[6]
Predicted Solubility Profile of this compound
Based on its molecular structure, a qualitative solubility profile for this compound can be predicted:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | Moderate to High | Solvents like ethanol and methanol can engage in hydrogen bonding with the amine group. |
| Polar Aprotic | High | Solvents such as acetone, ethyl acetate, and dimethylformamide (DMF) can participate in strong dipole-dipole interactions. |
| Nonpolar Aprotic | Moderate | Solvents like toluene and hexane will primarily interact through London dispersion forces with the aromatic ring and halogens. The presence of the polar amine and trifluoromethyl groups may limit very high solubility.[14] |
| Chlorinated | High | Solvents such as dichloromethane and chloroform are effective at dissolving a wide range of organic compounds due to their polarity and ability to engage in dipole-dipole and dispersion forces.[15] |
| Ethers | Moderate to High | Solvents like diethyl ether and tetrahydrofuran (THF) can act as hydrogen bond acceptors and have moderate polarity. |
It is crucial to emphasize that this is a predictive framework. Experimental determination is essential for obtaining accurate quantitative solubility data.
Experimental Determination of Solubility
Accurate solubility data is best obtained through systematic experimental measurement. The following section details robust protocols for determining the solubility of this compound.
General Experimental Workflow
The following diagram outlines a general workflow for the experimental determination of solubility.
Caption: General workflow for the experimental determination of solubility.
Protocol 1: Gravimetric Method
This method provides a direct and reliable measurement of solubility by determining the mass of dissolved solute in a known volume of a saturated solution.[16]
Materials:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent.
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.[17]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a pipette fitted with a syringe filter to prevent the transfer of any undissolved solid.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility (S) in mg/mL is calculated as follows: S (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of saturated solution withdrawn
Protocol 2: UV-Vis Spectrophotometric Method
This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is often faster than the gravimetric method but requires the initial generation of a calibration curve.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
All materials listed for the gravimetric method
Procedure:
Part A: Generation of Calibration Curve
-
Stock Solution Preparation: Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent in a volumetric flask.
-
Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Absorbance Measurement: Determine the wavelength of maximum absorbance (λmax) of the compound in the chosen solvent. Measure the absorbance of each standard solution at λmax.
-
Calibration Curve Plotting: Plot a graph of absorbance versus concentration. The resulting plot should be linear and follow the Beer-Lambert law. Determine the equation of the line (y = mx + c).
Part B: Solubility Determination
-
Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-3 of the gravimetric method.
-
Dilution: Withdraw a small, accurately known volume of the filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted solution.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Data Interpretation and Practical Implications
The experimentally determined solubility data for this compound will provide invaluable insights for its practical application:
-
Reaction Optimization: The choice of solvent can significantly impact reaction rates and yields. Knowing the solubility allows for the selection of a solvent that ensures all reactants are in the solution phase.[18]
-
Purification: Solubility data is critical for developing effective crystallization procedures. A good crystallization solvent system is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
-
Formulation Development: For pharmaceutical applications, understanding the solubility in various pharmaceutically acceptable solvents is a prerequisite for developing stable and bioavailable formulations.
Conclusion
References
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A Comprehensive Technical Guide to the Regioselective Synthesis of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
Abstract
This technical guide provides a detailed, in-depth protocol for the two-step synthesis of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline, a highly functionalized building block crucial for pharmaceutical and agrochemical research. The synthesis commences with the commercially available 4-(trifluoromethyl)aniline. The core of this guide focuses on the principles of electrophilic aromatic substitution, elucidating the mechanistic rationale behind the high regioselectivity achieved in the sequential bromination and iodination steps. We present field-proven, step-by-step experimental procedures, a comprehensive troubleshooting guide, and essential safety protocols. This document is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible method for accessing this valuable chemical intermediate.
Introduction and Strategic Overview
Poly-halogenated and trifluoromethyl-substituted anilines are privileged scaffolds in modern medicinal chemistry. The trifluoromethyl (-CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. Halogen atoms, particularly bromine and iodine, serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The target molecule, this compound, combines these features, making it a highly valuable intermediate for constructing complex molecular architectures.
The synthetic strategy outlined herein leverages the powerful directing effects of the substituents on the aniline ring to achieve a controlled, sequential halogenation of 4-(trifluoromethyl)aniline.
Retrosynthetic Analysis
The synthesis is designed as a two-step sequence involving two distinct electrophilic aromatic substitution reactions. The retrosynthetic logic is as follows:
Caption: Retrosynthetic pathway for the target molecule.
Mechanistic Rationale: Mastering Regioselectivity
The success of this synthesis hinges on understanding the interplay between the activating, ortho,para-directing amino group (-NH2) and the deactivating, meta-directing trifluoromethyl group (-CF3).
-
Amino Group (-NH2): A powerful activating group due to the resonance donation of its lone pair of electrons into the aromatic ring. This significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack[2].
-
Trifluoromethyl Group (-CF3): A strong deactivating group due to its powerful electron-withdrawing inductive effect (-I effect). It removes electron density from the ring, making substitution slower, and directs incoming electrophiles to the meta position[3][4].
In 4-(trifluoromethyl)aniline, the activating effect of the amino group dominates, dictating the positions of substitution. The positions ortho to the amine group (C2 and C6) are the most activated and, therefore, the primary sites for electrophilic attack.
Caption: Directing effects governing regioselectivity.
Detailed Synthetic Protocols
Step 1: Regioselective Bromination of 4-(trifluoromethyl)aniline
This step installs the first bromine atom selectively at the C2 position. N-Bromosuccinimide (NBS) is chosen as the brominating agent; it is a solid, making it safer and easier to handle than liquid bromine, and often provides higher selectivity, reducing the formation of dibrominated byproducts[5]. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction[6].
Reaction: 4-(trifluoromethyl)aniline → 2-Bromo-4-(trifluoromethyl)aniline
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(trifluoromethyl)aniline (10.0 g, 62.1 mmol, 1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF, 100 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (11.0 g, 62.1 mmol, 1.0 eq) in anhydrous DMF (50 mL).
-
Reagent Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the cooled aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate (200 mL) and wash with brine (2 x 150 mL) to remove the DMF and succinimide byproduct[5][6].
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-Bromo-4-(trifluoromethyl)aniline as a solid.
Step 2: Regioselective Iodination of 2-Bromo-4-(trifluoromethyl)aniline
With one ortho position blocked, the second halogenation is directed to the remaining activated C6 position. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent suitable for this transformation[7][8]. A catalytic amount of a strong acid, such as trifluoroacetic acid, can be used to activate the NIS, generating a more potent electrophilic iodine species[7].
Reaction: 2-Bromo-4-(trifluoromethyl)aniline → this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the 2-Bromo-4-(trifluoromethyl)aniline (10.0 g, 41.6 mmol, 1.0 eq) from the previous step in dichloromethane (DCM, 120 mL).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (10.3 g, 45.8 mmol, 1.1 eq) to the solution.
-
Catalyst Addition: Add trifluoroacetic acid (TFA, 0.32 mL, 4.16 mmol, 0.1 eq) dropwise to the stirring mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as iodine species can be light-sensitive.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3, 50 mL) to neutralize any remaining NIS or iodine. Stir until the color of the organic layer fades.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO3, 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product, this compound.
Data Summary and Troubleshooting
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Bromination | Step 2: Iodination |
| Starting Material | 4-(trifluoromethyl)aniline | 2-Bromo-4-(trifluoromethyl)aniline |
| Key Reagents | N-Bromosuccinimide (NBS) | N-Iodosuccinimide (NIS), TFA (cat.) |
| Solvent | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 3-4 hours | 4-6 hours |
| Reported Yield | 85-95% (after purification) | 80-90% (after purification) |
| Product M.W. | 240.02 g/mol | 365.92 g/mol |
Table 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Step 1: Formation of Dibromo-byproduct | - Reaction temperature too high.- Excess NBS used.- Rapid addition of NBS. | - Maintain temperature strictly at 0 °C during addition.- Use precisely 1.0 equivalent of NBS.- Extend the addition time of the NBS solution[5]. |
| Step 2: Incomplete Iodination | - Insufficient reaction time.- Deactivated NIS reagent.- Insufficient activation. | - Allow the reaction to run longer, monitoring by TLC.- Use fresh, high-purity NIS.- Ensure proper addition of the acid catalyst. |
| Low Overall Yield | - Mechanical losses during work-up.- Inefficient purification. | - Ensure complete extraction of the product.- Optimize the column chromatography eluent system for better separation. |
| Product Discoloration | - Presence of residual iodine (Step 2).- Air oxidation of the aniline product. | - Ensure thorough quenching with sodium thiosulfate.- Store the final product under an inert atmosphere (N2 or Ar) and protected from light. |
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagents:
-
N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS): These are irritants and lachrymators. Avoid inhalation of dust and contact with skin and eyes.
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Handle with extreme care.
-
Halogenated Solvents (DCM): Volatile and potentially carcinogenic. Minimize exposure.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.
Conclusion
This guide details a reliable and highly regioselective two-step synthesis for this compound from 4-(trifluoromethyl)aniline. By carefully controlling reaction conditions and leveraging the inherent directing effects of the functional groups, the target molecule can be produced in high yield and purity. The protocols provided are robust and have been optimized based on established principles of organic synthesis, offering a clear pathway for researchers to access this valuable and synthetically versatile building block.
References
[9] BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Link [5] BenchChem. (2025). Minimizing over-bromination in the synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Link [6] ChemicalBook. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline synthesis. Link [7] Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Link [10] Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. (2016). Silver(I)-Catalyzed Iodination of Arenes with N-Iodosuccinimide. The Journal of Organic Chemistry, 81(15), 772–780. Link [11] Patents, Google. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Link [3] Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Link [12] ChemSynthesis. (2025). 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. Link Sigma-Aldrich. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. Link [8] Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Link [13] ThinkIR - University of Louisville. (n.d.). Development and novel applications of halogenating agents. Link [14] Patents, Google. (n.d.). Synthesis method of 2-methyl-3-trifluoromethylaniline. Link [15] ResearchGate. (2025). Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds | Request PDF. Link [1] Molecules. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Link [16] Organic Syntheses Procedure. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Link [17] ResearchGate. (2025). (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Link [4] University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Link [18] YouTube. (2022). SYNTHESIS OF 2 4 6 TRIBROMOANILINE. Link Sigma-Aldrich. (n.d.). 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline. Link Crysdot LLC. (n.d.). 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline. Link [19] YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Link [20] PubChem. (n.d.). 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. Link [21] ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Link Chem-Impex. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline. Link [2] IJRAR.org. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Link
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An In-Depth Technical Guide to 2-Bromo-4-iodo-6-(trifluoromethyl)aniline for Researchers and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of rational drug design. These functionalities can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Bromo-4-iodo-6-(trifluoromethyl)aniline, a polysubstituted aniline derivative, has emerged as a valuable building block for the synthesis of complex pharmaceutical intermediates. Its unique arrangement of bromo, iodo, and trifluoromethyl substituents on the aniline ring provides a versatile platform for a variety of chemical transformations, making it a compound of significant interest to the medicinal chemistry community. This guide offers an in-depth exploration of its commercial availability, key properties, and potential applications, providing a critical knowledge base for its effective utilization in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring safe handling. While comprehensive experimental data for this specific compound is not extensively published, its properties can be reliably predicted based on its structure and data from closely related compounds.
| Property | Value | Source/Comment |
| Chemical Name | This compound | IUPAC |
| CAS Number | 952901-54-1 | Confirmed via multiple suppliers[1][2][3]. |
| Molecular Formula | C₇H₄BrF₃IN | |
| Molecular Weight | 365.92 g/mol | |
| Appearance | Likely a solid at room temperature | Based on analogous compounds. |
| Purity | Typically offered at 95+% | Crysdot LLC[1]. |
Commercial Availability: Sourcing and Procurement
This compound is available from a number of specialized chemical suppliers who cater to the research and development sector. When procuring this compound, it is crucial to verify the CAS number (952901-54-1) to ensure the correct isomer is being ordered.
Known Commercial Suppliers:
-
Crysdot LLC: Offers the compound with a purity of 95+% under catalog number CD12002262[1].
-
BLDpharm: Lists the compound under CAS number 952901-54-1[2][4].
-
Arctom Scientific: Provides the compound with 95% purity under catalog number PBBF946[3].
Researchers should request a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the material before use. Lead times and availability in various quantities should be confirmed directly with the suppliers.
Synthesis and Manufacturing: A Proposed Retrosynthetic Approach
The key challenge in the synthesis of this molecule is the regioselective introduction of the bromine and iodine atoms onto the trifluoromethyl-substituted aniline ring. The directing effects of the amino and trifluoromethyl groups, as well as steric hindrance, will play a crucial role in determining the outcome of the halogenation reactions.
A potential synthetic workflow is outlined below. This proposed pathway is for illustrative purposes and would require experimental optimization.
Caption: A proposed synthetic workflow for this compound.
Experimental Considerations:
-
Step 1: Iodination: The initial iodination of 2-(trifluoromethyl)aniline would likely be directed to the para position relative to the activating amino group, yielding 4-iodo-2-(trifluoromethyl)aniline. Reagents such as iodine in the presence of an oxidizing agent (e.g., iodic acid) in sulfuric acid are commonly employed for such transformations.
-
Step 2: Bromination: The subsequent bromination of the iodo-intermediate would be directed by both the amino and iodo substituents. The use of a milder brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) could provide the desired regioselectivity, introducing the bromine atom at the ortho position to the amino group[5][6].
It is imperative that any laboratory synthesis is conducted with appropriate safety precautions, including the use of a fume hood and personal protective equipment.
Applications in Research and Drug Development
The strategic placement of bromo, iodo, and trifluoromethyl groups on the aniline scaffold of this compound makes it a highly valuable intermediate for the synthesis of novel pharmaceutical agents. The distinct reactivity of the bromo and iodo substituents allows for selective and sequential cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of diverse molecular fragments, facilitating the construction of complex molecular architectures.
While specific examples of blockbuster drugs derived from this exact starting material are not yet in the public domain, its structural motifs are present in numerous biologically active compounds. For instance, the related compound 4-Bromo-2-iodo-6-(trifluoromethyl)aniline is cited as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of fluorinated compounds with enhanced biological activity[7]. The trifluoromethyl group is known to improve metabolic stability and cell membrane permeability, while the halogen atoms provide handles for further functionalization.
The likely therapeutic areas where derivatives of this compound could find application include:
-
Oncology: As a scaffold for the development of kinase inhibitors and other anti-cancer agents.
-
Infectious Diseases: In the synthesis of novel antibacterial and antiviral compounds.
-
Neuroscience: As a building block for molecules targeting central nervous system receptors.
The general workflow for utilizing this intermediate in a drug discovery program is depicted below.
Caption: General workflow for the use of this compound in drug discovery.
Handling, Storage, and Safety
As a halogenated and trifluoromethylated aromatic amine, this compound should be handled with care, following standard laboratory safety protocols. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from analogous compounds suggest that it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation[5][8].
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Researchers should always consult the supplier-provided safety information and, if available, the full MSDS before handling this compound.
Conclusion
This compound represents a specialized yet highly valuable building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its commercial availability, coupled with its unique structural features, provides a powerful tool for medicinal chemists seeking to develop novel therapeutics. While detailed synthetic and application data in the public domain remains somewhat limited, the foundational principles of organic chemistry and the known utility of similar compounds strongly suggest its potential for significant contributions to the advancement of drug discovery and development.
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An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromo-4-iodo-6-(trifluoromethyl)aniline (CAS No. 952901-54-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data from analogous compounds to establish a robust framework for risk mitigation. The guide details toxicological hazards, requisite personal protective equipment (PPE), appropriate engineering controls, and emergency response protocols. By explaining the rationale behind each procedural step, this whitepaper aims to foster a culture of safety and scientific integrity in the laboratory.
Introduction: Understanding the Compound Profile
This compound is a halogenated aromatic amine, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. Its trifluoromethyl, bromo, and iodo substituents create a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex molecules. However, these same structural features necessitate a cautious and informed approach to its handling.
While specific toxicological data for this exact molecule is not extensively published, the known hazards of structurally similar aromatic amines and halogenated compounds provide a strong basis for a conservative safety strategy. Aromatic amines, as a class, are known for potential toxicity, including the risk of methemoglobinemia, where the blood's ability to transport oxygen is reduced.[1] The presence of heavy halogens (bromine and iodine) and the trifluoromethyl group can further influence its reactivity and toxicological profile.
This guide is predicated on the principle of As Low As Reasonably Achievable (ALARA) for chemical exposure. All procedures outlined herein are designed to be self-validating systems of safety, ensuring that inherent risks are managed through a multi-layered approach of engineering controls, personal protective equipment, and rigorous operational protocols.
Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) classifications of analogous compounds like 2-bromo-4-(trifluoromethyl)aniline and other halogenated anilines, this compound should be treated as a hazardous substance.[2]
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][3] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[2][3] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3][4] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Very toxic to aquatic life.[5] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | Very toxic to aquatic life with long lasting effects.[5] |
Note: This classification is inferred from structurally related compounds and should be used as a precautionary guideline.
Primary Routes of Exposure:
-
Inhalation: Dust or aerosols can be inhaled, leading to respiratory irritation and potential systemic toxicity.[2][6]
-
Skin Contact: The compound can be absorbed through the skin, causing local irritation and contributing to systemic toxicity.[2][7]
-
Eye Contact: Direct contact can cause serious irritation or damage.[2][6]
-
Ingestion: Accidental ingestion is harmful.[2]
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous solids is through robust engineering controls. Reliance on PPE alone is insufficient.
Mandatory Engineering Controls:
-
Chemical Fume Hood: All work involving the handling of solid this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood with adequate ventilation.[8]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential dust or vapors.[7]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and located near the workstation.[2][3]
Personal Protective Equipment (PPE): A Systematic Approach
A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications:
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required at all times.[9] For procedures with a higher risk of splashing or dust generation (e.g., transfers of larger quantities), a face shield should be worn in addition to safety goggles.[9]
-
Skin and Body Protection:
-
A flame-resistant lab coat, fully buttoned, is required.[9]
-
Wear long pants and fully enclosed shoes to cover all skin.[9]
-
Gloves: Double gloving is mandatory. Use nitrile gloves as the inner layer. For the outer layer, while specific breakthrough time data for this compound is unavailable, nitrile gloves provide good short-term protection against a range of chemicals.[9] Gloves must be inspected for tears or holes before each use and changed immediately upon any sign of contamination.[9] Wash hands thoroughly after removing gloves.[2]
-
-
Respiratory Protection:
-
If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or if dust is generated, a NIOSH-approved respirator is required.[7] A half-mask or full-face air-purifying respirator with particulate filters (P100) is recommended. All respirator use must be in accordance with a comprehensive respiratory protection program, including medical evaluation and fit testing.[9]
-
Handling and Storage Protocols
Adherence to strict protocols during handling and storage is critical for preventing accidental exposure and maintaining compound integrity.
Step-by-Step Handling Protocol (Weighing and Transfer):
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh paper, secondary containers).
-
Don PPE: Put on all required PPE as detailed in Section 4.
-
Transfer to Hood: Keep the container of this compound tightly sealed until it is inside the chemical fume hood.[10]
-
Weighing: Carefully open the container. Use a spatula to gently transfer the desired amount of solid onto weigh paper or into a tared container. Avoid any actions that could generate dust, such as dropping or rapid scraping.
-
Sealing: Immediately and securely reseal the primary container.
-
Cleanup: Clean any residual solid from the spatula and work surface using a solvent-moistened wipe. Dispose of the wipe as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, face shield, lab coat, inner gloves, goggles) to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water.[6]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][6][10]
-
Keep locked up or in an area accessible only to qualified or authorized personnel.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]
Emergency Procedures: Preparedness and Response
A clear and practiced emergency plan is essential for mitigating the consequences of an accidental exposure or spill.
Caption: General emergency response flowchart for chemical incidents.
First-Aid Measures:
-
Inhalation: Immediately move the victim to fresh air.[10] If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[10][11] Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[8][12] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8][11] If the person is conscious, rinse their mouth with water.[2][11] Never give anything by mouth to an unconscious person.[11] Call a physician or poison control center immediately.[4]
Spill Response:
-
Minor Spill (inside a fume hood):
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.[13]
-
Isolate the hazard area and restrict access.[13]
-
Stay upwind and out of low areas.[13]
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[8][12] Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Waste Disposal
Chemical waste generators must comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][4]
-
Dispose of this compound and any contaminated materials (e.g., gloves, wipes, absorbent material) in a designated hazardous waste container.
-
The container must be properly labeled with the chemical name and associated hazards.
-
Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[4][5]
Conclusion
The safe handling of this compound is contingent upon a comprehensive understanding of its potential hazards and the diligent application of multi-layered safety protocols. While specific toxicological data may be limited, a conservative approach based on analogous compounds provides a robust framework for protecting laboratory personnel and the environment. By integrating the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can confidently and safely utilize this valuable chemical intermediate in their work.
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An In-depth Technical Guide to 2-Bromo-4-iodo-6-(trifluoromethyl)aniline as a Versatile Building Block in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline, a highly functionalized and versatile building block in modern organic synthesis. We will delve into its unique structural features, inherent reactivity, and strategic applications in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This document will explore the causality behind experimental choices in key transformations, provide validated protocols for its use in palladium-catalyzed cross-coupling reactions, and offer insights into its potential for future synthetic innovations.
Introduction: The Strategic Value of Polysubstituted Anilines
Polysubstituted anilines are privileged scaffolds in medicinal chemistry and materials science. The strategic placement of various functional groups on the aniline core allows for precise modulation of electronic properties, steric hindrance, and biological activity. This compound is a prime example of a meticulously designed building block, offering multiple points for diversification.
The presence of three distinct functional groups—a bromine atom, an iodine atom, and a trifluoromethyl group—on the aniline ring makes this compound a powerful tool for synthetic chemists. The differential reactivity of the bromo and iodo substituents allows for selective and sequential functionalization, a key strategy in the efficient synthesis of complex molecules. The electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aromatic ring and can impart desirable properties such as metabolic stability and increased lipophilicity in the final products.[1][2]
This guide will serve as a technical resource for researchers, scientists, and drug development professionals, enabling them to harness the full synthetic potential of this remarkable building block.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 952901-54-1 | |
| Molecular Formula | C₇H₄BrF₃IN | |
| Molecular Weight | 365.92 g/mol | |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 276.7±40.0 °C (Predicted) | [3] |
| Density | 2.238±0.06 g/cm³ (Predicted) | [3] |
| pKa | -1.36±0.10 (Predicted) | [3] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [3] |
Note: Predicted values are computationally derived and should be used as an estimation.
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive set of spectra is best obtained from the supplier's Certificate of Analysis, typical analytical data would include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry, confirming the presence and connectivity of all atoms in the molecule.
Synthesis of this compound
The synthesis of polysubstituted anilines often involves a multi-step sequence of electrophilic aromatic substitution reactions. A plausible synthetic route to this compound would start from a simpler, commercially available aniline derivative, followed by sequential halogenation.
For instance, a common strategy involves the bromination and iodination of a trifluoromethyl-substituted aniline. The directing effects of the amine and trifluoromethyl groups, along with careful control of reaction conditions, are critical to achieving the desired regioselectivity. The synthesis of related halogenated anilines often employs reagents like N-bromosuccinimide (NBS) or bromine in acetic acid for bromination, and N-iodosuccinimide (NIS) or iodine with an oxidizing agent for iodination.[4][5] The specific industrial synthesis of this compound is often proprietary, but laboratory-scale preparations can be deduced from analogous transformations reported in the literature.[6][7]
Reactivity and Strategic Applications in Cross-Coupling Reactions
The synthetic utility of this compound lies in its capacity to undergo a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The presence of two different halogen atoms is particularly advantageous, allowing for regioselective and sequential couplings.
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[8][9] This differential reactivity is the cornerstone of its application as a versatile building block. The more reactive carbon-iodine bond can be selectively functionalized under milder conditions, leaving the carbon-bromine bond intact for a subsequent transformation under more forcing conditions.[8][9]
Regioselective Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[10] This reaction is instrumental in the synthesis of aryl alkynes, which are important precursors for many pharmaceuticals and organic materials.
Due to the higher reactivity of the C-I bond, this compound can undergo a selective Sonogashira coupling at the 4-position.[11][12] This allows for the introduction of an alkyne moiety while preserving the bromine atom for further synthetic manipulations.
Diagram 1: Regioselective Sonogashira Coupling Workflow
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The Strategic Deployment of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of synthetic intermediates, 2-Bromo-4-iodo-6-(trifluoromethyl)aniline has emerged as a highly versatile and strategically valuable scaffold. Its unique trifecta of functional groups—an aniline core, differentially reactive halogen atoms, and a lipophilic, electron-withdrawing trifluoromethyl group—offers medicinal chemists a powerful tool for the synthesis of complex, multi-functionalized molecules. This in-depth technical guide explores the synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility in the construction of targeted therapies, such as kinase inhibitors. By providing a comprehensive analysis of its chemical properties and outlining strategic synthetic pathways, this guide aims to empower researchers to leverage the full potential of this compound in their drug discovery endeavors.
Introduction: The Architectural Advantages of a Multi-Functionalized Aniline Scaffold
The aniline moiety is a privileged structure in medicinal chemistry, forming the core of a multitude of approved drugs. The strategic functionalization of the aniline ring provides a gateway to diverse chemical space and allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound is a prime example of a highly decorated and strategically designed building block that offers several key advantages:
-
Orthogonal Reactivity: The presence of both bromine and iodine atoms on the aromatic ring allows for selective, sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling than the carbon-bromine bond, enabling a stepwise and controlled elaboration of the molecular scaffold.
-
The Trifluoromethyl Effect: The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature can significantly impact the pKa of the aniline nitrogen, influencing its nucleophilicity and interaction with biological targets. Furthermore, the CF3 group is known to enhance metabolic stability and increase lipophilicity, which can improve cell permeability and bioavailability of drug candidates.[1][2][3]
-
Steric Influence: The substitution pattern of the aniline, with bulky bromine and trifluoromethyl groups flanking the amino group, can impart specific conformational constraints on the molecule. This can be strategically employed to achieve selective binding to target proteins and improve inhibitor potency.
This guide will delve into the practical aspects of utilizing this compound, from its synthesis to its application in the generation of novel molecular entities with therapeutic potential.
Synthesis and Physicochemical Properties
Proposed Synthetic Pathway
The synthesis would likely commence with the commercially available 2-(trifluoromethyl)aniline. The key steps would involve sequential halogenation, taking into account the directing effects of the amino and trifluoromethyl groups.
Caption: Proposed synthetic route for this compound.
Causality behind the experimental choices:
-
Step 1: Iodination. The amino group is a strong ortho-, para-director. To achieve iodination at the 4-position, a mild iodinating agent such as iodine in the presence of a weak base like sodium bicarbonate would be a suitable choice. This minimizes poly-iodination and potential side reactions.
-
Step 2: Bromination. With the 4-position blocked, the subsequent bromination is directed to the remaining activated ortho-position (position 6). A solution of bromine in acetic acid is a common and effective reagent for the bromination of anilines.[4][5][6] The electron-withdrawing trifluoromethyl group at the 2-position will deactivate the ring, potentially requiring slightly harsher conditions compared to unsubstituted aniline.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure and the contributions of its functional groups.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~411.9 g/mol | Sum of atomic weights of C7H3BrF3IN. |
| Appearance | Likely a solid at room temperature | High molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Presence of non-polar halogen and CF3 groups. |
| pKa (Anilinium) | Lower than aniline (~3-4) | The strong electron-withdrawing effects of the two halogens and the trifluoromethyl group significantly reduce the basicity of the aniline nitrogen. |
| LogP | High | The presence of two large halogens and a trifluoromethyl group will increase the lipophilicity of the molecule. |
Strategic Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The bromo-(trifluoromethyl)aniline scaffold is a privileged motif in the design of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8] The unique structural features of this compound make it an ideal starting point for the synthesis of potent and selective kinase inhibitors.
The Power of Sequential Cross-Coupling
The differential reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic utility of this building block. This allows for a programmed, stepwise introduction of different molecular fragments, leading to the rapid generation of diverse compound libraries.
Caption: Sequential cross-coupling strategies for this compound.
Expertise in Action: Causality in Catalyst and Reaction Selection
The choice of catalyst and reaction conditions is critical for achieving high selectivity and yield in sequential cross-coupling reactions.
-
Selective C-I Functionalization: The greater reactivity of the C-I bond allows for its selective functionalization under milder conditions, leaving the C-Br bond intact. For instance, a Sonogashira coupling can be performed at the iodo position using a standard Pd/Cu catalyst system at room temperature or slightly elevated temperatures.[9][10]
-
C-Br Bond Functionalization: The subsequent functionalization of the less reactive C-Br bond typically requires more forcing conditions, such as higher temperatures and the use of more electron-rich phosphine ligands (e.g., Buchwald-type ligands) to facilitate the oxidative addition of the palladium catalyst to the C-Br bond.
Case Study: Hypothetical Synthesis of a Kinase Inhibitor Scaffold
To illustrate the potential of this compound, let's consider a hypothetical synthesis of a scaffold commonly found in Type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, often exhibiting greater selectivity than their Type I counterparts.
Experimental Protocol: Synthesis of a Diaryl-Substituted Trifluoromethylaniline
This protocol is a hypothetical example based on established methodologies for sequential cross-coupling reactions.
Step 1: Sonogashira Coupling at the 4-position
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF/H2O mixture) in a sealed tube, add the terminal alkyne (1.2 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add a base (e.g., triethylamine, 3.0 eq) and stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography to yield the 4-alkynyl-2-bromo-6-(trifluoromethyl)aniline intermediate.
Step 2: Suzuki Coupling at the 2-position
-
To a solution of the intermediate from Step 1 (1.0 eq) in a suitable solvent (e.g., dioxane/H2O mixture), add the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 eq), and a base (e.g., K2CO3, 3.0 eq).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the crude product by flash column chromatography to yield the final diaryl-substituted trifluoromethylaniline.
Future Perspectives and Conclusion
This compound represents a sophisticated and highly valuable building block for medicinal chemists. Its pre-installed functional handles, combined with the beneficial properties of the trifluoromethyl group, provide a streamlined entry into complex molecular architectures with significant therapeutic potential. While specific examples of its application in late-stage clinical candidates are yet to be widely reported, the principles of its reactivity and the proven success of analogous scaffolds strongly suggest its growing importance in future drug discovery campaigns.
The strategic application of sequential cross-coupling reactions on this scaffold allows for the efficient exploration of chemical space around a core aniline structure. This is particularly relevant in the field of kinase inhibitor design, where the precise positioning of various substituents is critical for achieving high potency and selectivity. As our understanding of the structural requirements for targeting specific kinases continues to evolve, the demand for versatile and strategically functionalized building blocks like this compound is set to increase.
References
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Scribd. (n.d.). Synthesis of 2,4,6-Tribromoaniline. Retrieved from [Link]
-
Ferreira, I., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]
-
Scribd. (n.d.). Preparation of 2,4,6tribromoaniline: Principle. Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
MDPI. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-(trifluoromethyl)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Retrieved from [Link]
-
ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Retrieved from [Link]
-
ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
IJCRT.org. (2023, May 5). Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Retrieved from [Link]
-
ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Retrieved from [Link]
-
ResearchGate. (2023, December 29). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved from [Link]
-
Novák, Z. (n.d.). 11. Sequential and domino Sonogashira coupling: Efficient tools for the synthesis of diarylalkynes. Retrieved from [Link]
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Methodological & Application
Suzuki-Miyaura coupling protocol using 2-Bromo-4-iodo-6-(trifluoromethyl)aniline.
An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability, mild conditions, and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its application is particularly prevalent in the pharmaceutical and fine chemical industries for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[4][5][6]
This guide focuses on a highly functionalized building block: This compound . This substrate is of particular interest as it possesses two distinct halogen atoms—iodine and bromine—at specific positions, offering the potential for sequential, site-selective functionalization. The presence of the electron-withdrawing trifluoromethyl group and the ortho-amino group further influences the electronic properties and reactivity of the aromatic core.[7][8]
The primary challenge and strategic advantage of using this molecule lies in achieving chemoselective coupling. This protocol will provide a detailed methodology for the selective Suzuki-Miyaura coupling at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.
The Principle of Chemoselectivity: A Mechanistic Rationale
The site selectivity in the cross-coupling of polyhalogenated aromatic compounds is primarily dictated by the initial, and often rate-determining, step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[5][9] The rate of this step is directly influenced by the carbon-halogen (C-X) bond dissociation energy.
The established reactivity trend for aryl halides in oxidative addition is:
C-I > C-Br > C-Cl > C-F [5][6]
The C-I bond is significantly weaker and thus more readily cleaved by the palladium catalyst than the C-Br bond. By carefully controlling the reaction conditions—specifically temperature and catalyst system—it is possible to effect the oxidative addition exclusively at the iodo-substituted position (C4) while the bromo-substituted position (C2) remains unreacted. This difference in reactivity forms the foundation for the selective protocol described herein.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Iodo Position
This protocol details the procedure for coupling an arylboronic acid selectively at the C4 position of this compound.
Reaction Scheme
Key Experimental Parameters
The following table summarizes the recommended stoichiometry and conditions. Optimization may be required for different arylboronic acids.
| Component | Stoichiometry (eq.) | Molar Amount (mmol) | Catalyst Loading (mol%) |
| This compound | 1.0 | 1.0 | - |
| Arylboronic Acid | 1.2 | 1.2 | - |
| Pd(PPh₃)₄ (Palladium Catalyst) | 0.03 | 0.03 | 3 |
| K₂CO₃ (Base) | 2.0 | 2.0 | - |
| 1,4-Dioxane (Solvent) | - | 8 mL | - |
| Water (Co-solvent) | - | 2 mL | - |
Experimental Workflow Diagram
Caption: Workflow for selective C-I bond coupling.
Step-by-Step Procedure
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[10]
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas the solvent mixture by bubbling nitrogen or argon through it for 20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-2-bromo-6-(trifluoromethyl)aniline product.
Sequential Functionalization: Coupling at the C2-Bromo Position
The 4-aryl-2-bromo-6-(trifluoromethyl)aniline product from Protocol 1 is an ideal substrate for a second cross-coupling reaction. The C-Br bond, being less reactive, now requires more forcing conditions or a more active catalyst system to undergo oxidative addition. This sequential approach allows for the synthesis of complex, unsymmetrical bi- or terphenyls.
Conceptual Workflow
Caption: Sequential Suzuki-Miyaura coupling strategy.
Considerations for the Second Coupling
-
Catalyst: The C-Br bond is less reactive and may be sterically hindered by the newly introduced aryl group at C4. A more active catalyst system is often required. Consider using palladium(II) precatalysts with bulky, electron-rich phosphine ligands such as XPhos or SPhos, or N-heterocyclic carbene (NHC) ligands.[11][12]
-
Temperature: Higher reaction temperatures (e.g., 100-120 °C) are typically necessary to facilitate the oxidative addition at the C-Br bond.
-
Base: A stronger base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), may improve reaction rates and yields.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)); Insufficiently degassed solvents; Low temperature. | Ensure the reaction is set up under a strictly inert atmosphere. Use freshly degassed solvents. Increase reaction temperature in 10 °C increments. |
| Formation of Byproducts | Homocoupling of boronic acid; Protodeboronation of boronic acid. | Use a slight excess (1.1-1.2 eq.) of the boronic acid, but not more. Ensure the base is fully dissolved. Use boronic esters for sensitive substrates.[1] |
| Double Coupling Observed | Reaction temperature too high or reaction time too long; Highly active catalyst. | Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. Use a less active catalyst for the first step. |
| Debromination/Deiodination | Side reaction promoted by base and temperature. | Use the mildest effective base (e.g., K₂CO₃ vs. Cs₂CO₃). Avoid unnecessarily high temperatures or prolonged reaction times. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lin, Z., Cai, Y., Zhang, Y., Zhang, H., & Xia, H. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14, 1227. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]
-
Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]
-
Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6597–6613. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
WuXi Biology. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
National Institutes of Health. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Au-G nanocomposite. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
YouTube. (2020). Suzuki Coupling. [Link]
-
ResearchGate. Suzuki-Miyaura Reaction of Aryl Halides with Arylboronic Acids. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. (2014). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health. [Link]
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- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
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Heck reaction conditions for 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
An Application Guide to the Regioselective Heck Reaction of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] Its discovery, recognized with the 2010 Nobel Prize in Chemistry, has transformed modern synthetic organic chemistry, enabling the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[2]
This guide provides a detailed examination of the Heck reaction applied to a uniquely challenging substrate: this compound. This molecule presents a compelling case study due to its distinct electronic and structural features:
-
Dihalogenation: The presence of both an iodide and a bromide on the same aromatic ring necessitates precise control over reaction conditions to achieve regioselectivity. The inherent difference in reactivity between the C-I and C-Br bonds—with the former being significantly more susceptible to oxidative addition—forms the basis for selective functionalization.[3]
-
Electronic Bias: The aniline ring is substituted with both a potent electron-withdrawing group (trifluoromethyl, -CF3) and an electron-donating group (amino, -NH2). This electronic push-pull system influences the reactivity of the aryl halide and the stability of organopalladium intermediates. The presence of electron-withdrawing groups is known to facilitate the Heck reaction.[4]
This document, intended for researchers and drug development professionals, offers a deep dive into the mechanistic underpinnings, a field-tested experimental protocol, and a troubleshooting guide for the selective arylation at the C4-iodo position of this substrate.
Mechanism and Strategic Considerations
The Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.[5] Understanding this mechanism is critical to optimizing conditions for complex substrates.
The Catalytic Cycle
The generally accepted mechanism involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a square planar Aryl-Pd(II)-Halide complex. This is often the rate-determining step.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition fashion, forming a new carbon-carbon bond.[6]
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, also in a syn-periplanar fashion, to form a new double bond in the product and a hydrido-palladium complex.
-
Reductive Elimination: The base present in the reaction mixture removes the hydrogen and halide from the palladium complex, regenerating the active Pd(0) catalyst and forming a salt byproduct.[7]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Mizoroki-Heck reaction.
Regioselectivity: Iodo vs. Bromo
For dihalogenated substrates like this compound, selective reaction at one site is paramount. The rate of oxidative addition is highly dependent on the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl. Consequently, aryl iodides are significantly more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[3] By carefully controlling reaction conditions, particularly temperature, it is possible to achieve exclusive oxidative addition at the C-I bond, leaving the C-Br bond intact for subsequent transformations.
Electronic Effects of Substituents
-
-CF3 Group: As a strong electron-withdrawing group, the trifluoromethyl substituent enhances the electrophilicity of the aromatic ring. This effect accelerates the rate-limiting oxidative addition step, making the substrate more reactive.[4]
-
-NH2 Group: The amino group is an electron-donating group. While typically deactivating for electrophilic aromatic substitution, in the context of cross-coupling, its primary influence is electronic. The potential for the amine to coordinate to the palladium center can sometimes complicate the reaction, but in this case, the steric hindrance from the adjacent -CF3 group may mitigate this effect.
Detailed Experimental Protocol
This protocol outlines a general procedure for the regioselective Heck coupling of this compound with an activated alkene, such as n-butyl acrylate.
Materials and Equipment:
-
Substrates: this compound, n-butyl acrylate
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Base: Triethylamine (Et₃N)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer/hotplate, condenser, nitrogen or argon gas line, standard glassware for workup and purification, syringe for liquid handling.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere.
-
DMF is a skin irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), palladium(II) acetate (0.02 eq., 2 mol%), and tri(o-tolyl)phosphine (0.04 eq., 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial to prevent the formation of inactive palladium black.[8]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a substrate concentration of ~0.2 M). Stir the mixture for 10-15 minutes at room temperature until the catalyst and ligand are fully dissolved.
-
Addition of Alkene and Base: Sequentially add n-butyl acrylate (1.5 eq.) and triethylamine (2.0 eq.) via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Summary of Reaction Parameters
| Parameter | Recommended Value/Reagent | Rationale |
| Aryl Halide | This compound | 1.0 equivalent (limiting reagent) |
| Alkene | n-Butyl Acrylate | 1.2 - 1.5 equivalents |
| Catalyst Precursor | Pd(OAc)₂ | 1-3 mol% |
| Ligand | P(o-tol)₃ or PPh₃ | 2-4 equivalents relative to Pd |
| Base | Triethylamine (Et₃N) | 1.5 - 2.0 equivalents |
| Solvent | Anhydrous DMF or DMA | ~0.1 - 0.5 M concentration |
| Temperature | 80 - 100 °C | Balances reaction rate and catalyst stability |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst oxidation[8] |
Experimental Workflow
Caption: Step-by-step workflow for the regioselective Heck reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive Catalyst: Presence of oxygen, poor quality reagents. | Ensure all solvents are rigorously degassed. Use fresh, high-purity catalyst and ligands. Maintain a positive pressure of inert gas throughout.[8][9] |
| Low Temperature: Insufficient energy to overcome activation barrier. | Gradually increase the reaction temperature in 10 °C increments, but do not exceed 120 °C to avoid catalyst decomposition. | |
| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition: Reaction temperature is too high, or oxygen is present. | Lower the reaction temperature. Improve inert atmosphere technique.[8] Consider a more stable ligand or pre-catalyst. |
| Loss of Regioselectivity (Reaction at C-Br) | High Temperature/Long Reaction Time: Forcing conditions may initiate the slower oxidative addition at the C-Br bond. | Perform the reaction at the lowest effective temperature. Monitor closely and stop the reaction as soon as the starting material is consumed. |
| Formation of Reductive Heck Product | Side Reaction: The intermediate undergoes protonolysis instead of β-hydride elimination. | This is sometimes observed with certain substrates and conditions. Ensure the base is not sterically hindered and is present in sufficient quantity. |
| Alkene Isomerization | Reversible β-Hydride Elimination: The elimination/insertion process can be reversible. | The addition of certain salts can sometimes suppress this side reaction. Generally, trans-products are heavily favored.[10] |
References
-
Wikipedia. Heck reaction. [Link]
-
MDPI. Heck Reaction—State of the Art. [Link]
-
Chem-Station. Mizoroki-Heck Reaction. [Link]
-
Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]
-
RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
RSC Publishing. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Journal of the American Chemical Society. A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. [Link]
-
BYJU'S. Heck Reaction Mechanism. [Link]
-
Springer Nature. Regioselectivity in the Heck (Mizoroki-Heck) Reaction. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Beilstein Journals. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. [Link]
-
Reddit. Troubleshooting a difficult Heck reaction : r/Chempros. [Link]
-
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
RSC Publishing. A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. [Link]
-
ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]
-
Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Reddit. Practical Heck Reaction problems! : r/chemhelp. [Link]
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Application Notes & Protocols: Chemoselective Sonogashira Coupling of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline with Terminal Alkynes
Introduction: Strategic Alkynylation of Polyfunctionalized Anilines
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] This guide focuses on a specialized application: the chemoselective Sonogashira coupling of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline. This substrate presents a unique synthetic challenge and opportunity due to the presence of three distinct functionalities on the aniline ring: a bromine atom, a more reactive iodine atom, and a strongly electron-withdrawing trifluoromethyl group.
The differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl) provides a strategic handle for selective functionalization.[4] The significantly faster rate of oxidative addition of the C-I bond to the palladium(0) catalyst allows for the precise alkynylation at the 4-position of the aniline ring, leaving the C-Br bond at the 2-position intact for subsequent downstream transformations. This application note provides a detailed protocol for this selective coupling and discusses the mechanistic principles and experimental considerations that ensure a successful and high-yielding reaction.
Mechanistic Insight: The Basis of Chemoselectivity
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] Understanding these cycles is paramount to appreciating the reaction's chemoselectivity.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. This is the rate-determining step and the origin of the chemoselectivity. The C-I bond, being weaker than the C-Br bond, reacts significantly faster.
-
Transmetalation: The resulting Aryl-Pd(II)-I complex reacts with a copper(I) acetylide (formed in the copper cycle) to exchange the iodide ligand for the alkynyl group.
-
Reductive Elimination: The newly formed Aryl-Pd(II)-Alkynyl complex undergoes reductive elimination to yield the final alkynylated product and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper(I) acetylide intermediate.
-
Transmetalation: This copper acetylide is the species that transfers the alkynyl group to the palladium center.
The presence of the electron-withdrawing trifluoromethyl group on the aniline ring can influence the reaction rate, potentially by making the aryl iodide more susceptible to oxidative addition.
Experimental Protocol
This protocol provides a general method for the chemoselective Sonogashira coupling of this compound with a terminal alkyne.
Materials and Reagents
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene) (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.1 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash column chromatography setup
Step-by-Step Procedure
-
Reaction Setup and Inert Atmosphere:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and copper(I) iodide (0.1 equiv).
-
Seal the flask with a rubber septum, and connect it to a manifold. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This is crucial as oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).[6]
-
-
Addition of Solvents and Reagents:
-
Through the septum, add anhydrous and degassed tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M with respect to the aniline substrate.
-
Add anhydrous and degassed triethylamine (Et₃N) (2.0-3.0 equiv). The amine acts as both the base to deprotonate the alkyne and as a solvent.
-
Stir the resulting mixture at room temperature for 10-15 minutes. The solution should be a pale yellow suspension.
-
-
Addition of Terminal Alkyne:
-
Slowly add the terminal alkyne (1.1 equiv) dropwise via syringe over 5 minutes. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline. Typically, reactions are complete within 2-6 hours.
-
-
Work-up:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 2-Bromo-4-(alkynyl)-6-(trifluoromethyl)aniline product.
-
Data and Expected Outcomes
The following table provides estimated yields for the Sonogashira coupling of this compound with representative terminal alkynes based on similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Terminal Alkyne | Product | Estimated Yield (%) |
| 1 | Phenylacetylene | 2-Bromo-4-(phenylethynyl)-6-(trifluoromethyl)aniline | 85-95 |
| 2 | 1-Octyne | 2-Bromo-4-(oct-1-yn-1-yl)-6-(trifluoromethyl)aniline | 80-90 |
| 3 | Trimethylsilylacetylene | 2-Bromo-4-((trimethylsilyl)ethynyl)-6-(trifluoromethyl)aniline | 90-98 |
| 4 | Propargyl alcohol | 3-(3-Bromo-5-amino-2-(trifluoromethyl)phenyl)prop-2-yn-1-ol | 75-85 |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been handled under inert conditions to prevent decomposition.
-
Reagent Purity: Use high-purity, anhydrous, and degassed solvents and base. Traces of water or oxygen can deactivate the catalyst.
-
-
Formation of Side Products:
-
Glaser Homocoupling: The formation of a di-alkyne byproduct is a common side reaction, promoted by the presence of oxygen.[6] Rigorous degassing and maintaining a positive pressure of inert gas are critical to minimize this.
-
Reaction at Bromide Position: If coupling at the C-Br bond is observed, the reaction temperature may be too high. The reaction should be run at or close to room temperature to maximize selectivity for the more reactive C-I bond.[4]
-
-
Steric Hindrance: The ortho-bromo and trifluoromethyl groups introduce significant steric hindrance around the aniline functionality. While this does not typically impede the coupling at the para-iodo position, it is a factor to consider if further transformations on the amino group are planned.
Conclusion
The chemoselective Sonogashira coupling of this compound is a robust and highly efficient method for the synthesis of valuable, polyfunctionalized building blocks. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, precise installation of an alkynyl moiety at the 4-position can be achieved in high yield. The resulting products are primed for further synthetic diversification, making this protocol a valuable tool for researchers in medicinal chemistry and materials science.
References
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Sonogashira coupling. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Chen, X., & Zhou, X.-Y. (2023). A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Synthesis, 55, 1213-1220.
- BenchChem. (2025). Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene.
- Langer, P., et al. (2010). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ChemInform, 41(34).
- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679.
- Chen, J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13, 12345-12356.
- Mphahlele, M. J., & Oyeyiola, F. A. (2014). One-Pot Site-Selective Sonogashira Cross-Coupling–Heteroannulation of the 2-Aryl-6,8-Dibromoquinolin-4(1H)-Ones: Synthesis of Novel 6-H-Pyrrolo[3,2,1-ij]Quinolin-6-Ones. Journal of Chemical Research, 38(9), 535–538.
- BenchChem. (2025). Technical Support Center: Sonogashira Reactions of 4-Bromo-2,6-diiodoaniline.
Sources
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- 5. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Strategic Synthesis of Substituted Benzofurans from 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive strategy for the synthesis of highly functionalized benzofurans, a privileged scaffold in medicinal chemistry, starting from the readily available, yet challenging, 2-Bromo-4-iodo-6-(trifluoromethyl)aniline. We will explore a multi-step synthetic route that leverages the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclization. This document is intended for researchers, scientists, and professionals in drug development, offering detailed, field-proven protocols and the underlying scientific rationale for each experimental choice.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran and its derivatives are core structural motifs in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The unique electronic and structural properties of the benzofuran ring system allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] Consequently, the development of efficient and versatile synthetic routes to novel benzofuran analogues is of paramount importance in the pursuit of new therapeutic agents.
This application note addresses the synthesis of benzofurans from a highly functionalized starting material, this compound. The presence of multiple reactive sites on this substrate presents both a challenge and an opportunity for the selective construction of complex molecular architectures.
Synthetic Strategy: A Chemoselective Approach
The synthesis of a benzofuran from an aniline precursor necessitates the strategic introduction of a two-carbon unit and the formation of the furan ring's oxygen-containing heterocycle. Our proposed strategy for converting this compound to a benzofuran derivative is a three-stage process that capitalizes on the differential reactivity of the aryl iodide and aryl bromide functionalities in palladium-catalyzed cross-coupling reactions.
The general workflow is as follows:
-
Selective Sonogashira Coupling: The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond will be exploited to selectively introduce an alkyne at the 4-position via a Sonogashira coupling reaction.[3][4]
-
Conversion of Aniline to Phenol: The amino group will be converted to a hydroxyl group through a diazotization reaction followed by hydrolysis. This transformation is crucial for the subsequent intramolecular cyclization to form the oxygen-containing furan ring.
-
Intramolecular Cyclization: The resulting ortho-alkynylphenol will undergo an intramolecular cyclization to furnish the desired benzofuran scaffold. This can be achieved through various methods, including palladium or copper-catalyzed processes.[2][5]
This strategic approach allows for the controlled and selective synthesis of a highly substituted benzofuran, with the bromine and trifluoromethyl groups remaining intact for potential further functionalization.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow from the starting aniline to the final benzofuran product.
Detailed Protocols
Protocol 1: Selective Sonogashira Coupling of this compound
This protocol describes the selective palladium- and copper-catalyzed Sonogashira coupling of a terminal alkyne with the more reactive aryl iodide of the starting material. The choice of a mild base and reaction conditions is critical to prevent side reactions involving the aniline and the aryl bromide.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 395.92 | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.03 | 0.03 |
| CuI (Copper(I) iodide) | 190.45 | 0.06 | 0.06 |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-Bromo-4-alkynyl-6-(trifluoromethyl)aniline.
Rationale for Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for the Sonogashira coupling, facilitating the formation of the key alkynyl-palladium intermediate.[6]
-
Ligand: The triphenylphosphine ligands on the palladium catalyst stabilize the metal center and influence its reactivity.[7]
-
Base: Triethylamine acts as a base to neutralize the hydrogen iodide formed during the reaction and also serves as a solvent.
-
Solvent: THF is a suitable aprotic solvent that dissolves the reactants and reagents.
Protocol 2: Conversion of 2-Bromo-4-alkynyl-6-(trifluoromethyl)aniline to the Corresponding Phenol
This two-step protocol involves the diazotization of the aniline followed by hydrolysis of the diazonium salt to yield the phenol. Careful temperature control is essential during the formation of the diazonium salt to prevent its decomposition.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromo-4-alkynyl-6-(trifluoromethyl)aniline | - | 1.0 | 1.0 |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 1.1 |
| Deionized Water | - | - | - |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.69 | - | catalytic |
Procedure:
-
Diazotization:
-
In a flask cooled to 0-5 °C in an ice-salt bath, dissolve the 2-Bromo-4-alkynyl-6-(trifluoromethyl)aniline (1.0 mmol) in a mixture of concentrated sulfuric acid (2 mL) and water (5 mL).
-
In a separate beaker, dissolve sodium nitrite (1.1 mmol) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Hydrolysis:
-
In a separate flask, prepare a solution of copper(II) sulfate in water (e.g., 1 g in 20 mL).
-
Heat the copper(II) sulfate solution to boiling.
-
Slowly and carefully add the cold diazonium salt solution to the boiling copper(II) sulfate solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating the mixture for an additional 30 minutes to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-Bromo-4-alkynyl-6-(trifluoromethyl)phenol.
-
Rationale for Experimental Choices:
-
Diazotization Conditions: The use of a strong acid like sulfuric acid and low temperatures are critical for the stable formation of the diazonium salt.
-
Hydrolysis: The use of a boiling aqueous copper(II) sulfate solution facilitates the decomposition of the diazonium salt and the formation of the phenol.
Protocol 3: Intramolecular Cyclization to Form the Benzofuran Ring
This protocol describes the palladium-catalyzed intramolecular cyclization of the ortho-alkynylphenol to the benzofuran.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Bromo-4-alkynyl-6-(trifluoromethyl)phenol | - | 1.0 | 1.0 |
| Pd(OAc)₂ (Palladium(II) acetate) | 224.50 | 0.05 | 0.05 |
| Xantphos | 578.62 | 0.10 | 0.10 |
| K₃PO₄ (Potassium phosphate) | 212.27 | 2.0 | 2.0 |
| Anhydrous Toluene | - | 10 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add 2-Bromo-4-alkynyl-6-(trifluoromethyl)phenol (1.0 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.10 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final substituted benzofuran.
Rationale for Experimental Choices:
-
Catalyst and Ligand: Pd(OAc)₂ is a common palladium source, and Xantphos is a bulky electron-rich ligand that has been shown to be effective in promoting intramolecular cyclization reactions.[3]
-
Base: K₃PO₄ is a strong, non-nucleophilic base that facilitates the deprotonation of the phenol and the subsequent cyclization.[3]
-
Solvent and Temperature: Toluene is a high-boiling solvent suitable for this reaction, and the elevated temperature provides the necessary energy for the cyclization to occur.
Visualizing the Reaction Mechanism
Caption: A simplified catalytic cycle for the palladium-catalyzed intramolecular cyclization.
Data Presentation and Expected Outcomes
The following table summarizes the key parameters for the proposed synthetic route. The yields are estimated based on literature precedents for similar transformations and should be optimized for this specific substrate.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1. Selective Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, TEA | THF | Room Temp | 2-4 | 80-95 |
| 2. Aniline to Phenol Conversion | H₂SO₄, NaNO₂, CuSO₄ | Water | 0-100 | 2-3 | 50-70 |
| 3. Intramolecular Cyclization | Pd(OAc)₂, Xantphos, K₃PO₄ | Toluene | 120 | 12-24 | 70-90 |
Conclusion
The synthetic strategy and detailed protocols outlined in this application note provide a robust and scientifically grounded approach for the synthesis of novel benzofuran derivatives from this compound. By leveraging the principles of chemoselective catalysis and strategic functional group interconversion, researchers can access a range of highly substituted benzofurans for further investigation in drug discovery and development programs. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates.
References
-
Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158–10172. [Link]
-
Saleh, N., & El-Gohary, N. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(16), 4785. [Link]
-
Li, J., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(25), 3299-3302. [Link]
-
Ghosh, A., et al. (2021). Palladium(ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. New Journal of Chemistry, 45(34), 15535-15544. [Link]
-
Yue, X., et al. (2012). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. ACS Combinatorial Science, 14(10), 558–562. [Link]
-
Eidamshaus, C., & Burch, J. D. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(19), 4211–4214. [Link]
-
Thomas, A. M., et al. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect, 4(19), 5544-5547. [Link]
-
Rodriguez, C., & Nudelman, N. S. (2014). Synthesis of Substituted Benzofurans by the Tandem One-Pot Intramolecular Carbolithiation–Cyclization–Substitution Sequence. Synthetic Communications, 44(15), 2201-2210. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). Catalysts, 13(7), 1083. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran Synthesis. [Link]
-
Reddy, T. J., & Ghorai, M. K. (2012). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry, 77(16), 6737–6747. [Link]
-
Liu, Y., Wang, H., & Wan, J.-P. (2014). Copper-Catalyzed, C–C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. The Journal of Organic Chemistry, 79(21), 10599–10604. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Li, J., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed, 50(25), 3299-302. [Link]
-
Wang, X., et al. (2020). Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Chemical Science, 11(40), 10995-11003. [Link]
-
Chen, C.-Y., et al. (2021). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 23(23), 9188–9192. [Link]
-
Chen, D., & Chen, Z. (2010). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, 46(42), 7948-7950. [Link]
-
Hickman, A. J., & Sanford, M. S. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 960–969. [Link]
-
Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorganic & Organic Chemistry, 1(7). [Link]
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- 3. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
Introduction: A Versatile Building Block for Complex Molecule Synthesis
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex, highly functionalized aromatic compounds is of paramount importance. 2-Bromo-4-iodo-6-(trifluoromethyl)aniline, a strategically substituted aniline derivative, has emerged as a powerful building block for the construction of novel molecular architectures. The presence of three distinct functionalities—an amino group, a trifluoromethyl moiety, and two different halogen atoms at specific positions—offers a unique platform for sequential and regioselective derivatization.
This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of this compound (CAS No. 952901-54-1).[1][2] We will delve into the principles governing the selective functionalization of this substrate and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The insights and methodologies presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
The Principle of Regioselectivity: Harnessing Differential Reactivity
The key to the synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in the crucial oxidative addition step of the catalytic cycle is I > Br > Cl.[3][4] This hierarchy is a direct consequence of the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to cleavage by a low-valent palladium catalyst.
This inherent difference in reactivity allows for the selective functionalization of the C-4 position (iodo) under relatively mild reaction conditions, leaving the C-2 position (bromo) intact for subsequent transformations. By carefully controlling the reaction parameters—catalyst, ligand, base, solvent, and temperature—chemists can achieve high regioselectivity and construct complex molecules in a stepwise and controlled manner.
The electron-withdrawing nature of the trifluoromethyl group at the C-6 position is expected to enhance the reactivity of the aryl halide towards oxidative addition, a critical step in many palladium-catalyzed coupling reactions.[5] This electronic effect further facilitates the selective coupling at the more reactive C-I bond.
Caption: Relative reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. For this compound, this reaction provides an excellent strategy for the introduction of aryl, heteroaryl, or vinyl substituents at the C-4 position.
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand is typically employed. For electron-deficient substrates like our target molecule, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often beneficial. These ligands stabilize the active Pd(0) species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and yield, and stronger bases may be necessary for less reactive coupling partners.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or 2-MeTHF) and water is often used to dissolve both the organic and inorganic reagents. Anhydrous conditions with a suitable organic solvent can also be effective.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Moderate | A standard, reliable system for many aryl bromides and iodides.[6] |
| CataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | High | A highly active catalyst system, often allowing for lower catalyst loading and milder conditions.[6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | Effective for a broad range of boronic acids, particularly with electron-deficient aryl halides. |
Note: The yields are estimations based on couplings with structurally similar ortho-bromoanilines and may require optimization for specific substrates.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the selective Suzuki-Miyaura coupling at the C-4 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
CataCXium® A Pd G3 (2 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) and Water (10:1 mixture, degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 2-MeTHF/water solvent mixture to the flask.
-
Add the CataCXium® A Pd G3 catalyst to the reaction mixture.
-
Heat the mixture to 80 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of C(sp²)–C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne. This reaction is invaluable for synthesizing arylalkynes, which are important intermediates in medicinal chemistry and materials science.
Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.
-
Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Data Presentation: Representative Conditions for Sonogashira Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-60 | High | The classic and highly effective Sonogashira catalyst system.[7] |
| Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 25 | High | A copper-free system that can be advantageous for sensitive substrates. |
Note: Yields are based on general Sonogashira couplings of aryl iodides and may require optimization.[8]
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the selective Sonogashira coupling at the C-4 position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 50 °C for 2-8 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][8] This reaction is particularly useful for synthesizing substituted anilines and other arylamine derivatives.
Causality Behind Experimental Choices
-
Catalyst System: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands such as Xantphos, DavePhos, or BrettPhos are often required to achieve high yields, especially with challenging substrates.[9][10] These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be effective.[3]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100-110 | Good to High | A robust and widely applicable catalyst system for a variety of amines.[11] |
| "XantPhos Pd G3" | DBU | MeCN/PhMe | 140 | Good | A milder, homogeneous base system suitable for certain substrates.[9][10] |
Note: Yields are based on aminations of related aryl halides and will likely require optimization.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the selective amination at the C-4 position.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
-
Schlenk tube or sealed reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon), preferably in a glovebox
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture with stirring to 110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow and Catalytic Cycle Visualization
To further aid in the practical application of these protocols, the following diagrams illustrate a typical experimental workflow and the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The pronounced difference in reactivity between the C-I and C-Br bonds allows for predictable and selective functionalization at the C-4 position through various palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with high regioselectivity. The protocols and insights provided in this application note serve as a robust starting point for the successful application of this substrate in diverse synthetic campaigns, ultimately accelerating the discovery and development of new pharmaceuticals and advanced materials.
References
-
Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. BenchChem.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]
-
RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
RSC Advances. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. BenchChem.
-
Chemical Reviews. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
Molecules. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Journal of Organic Chemistry. (2007). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-2,3,4-trifluoroaniline. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. BenchChem.
-
Beilstein Journal of Organic Chemistry. (2022). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2007). Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. [Link]
-
RSC Advances. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. [Link]
-
ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
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Navigating the Labyrinth of N-Protection for 2-Bromo-4-iodo-6-(trifluoromethyl)aniline: A Detailed Guide to Synthetic Strategies
For researchers, scientists, and drug development professionals engaged in the intricate synthesis of complex molecules, the strategic protection and deprotection of functional groups is a cornerstone of success. The aniline derivative, 2-Bromo-4-iodo-6-(trifluoromethyl)aniline, presents a particularly formidable challenge in this regard. Its amine functionality is significantly deactivated by the cumulative electron-withdrawing effects of the trifluoromethyl group and the halogen substituents. Compounding this electronic deactivation is the severe steric hindrance imposed by the ortho-bromo and trifluoromethyl groups, which physically obstruct the approach of reagents to the nitrogen center. This guide provides an in-depth exploration of N-protection strategies for this demanding substrate, offering detailed protocols and a critical analysis of the underlying chemical principles to empower chemists in navigating this synthetic labyrinth.
The Challenge: A Sterically Hindered and Electronically Deactivated Nucleophile
The inherent difficulty in the N-protection of this compound stems from a confluence of two major factors:
-
Reduced Nucleophilicity: The potent electron-withdrawing nature of the trifluoromethyl group, augmented by the inductive effects of the bromo and iodo substituents, significantly diminishes the electron density on the nitrogen atom. This renders the amine a poor nucleophile, necessitating more forcing reaction conditions to achieve protection.[1]
-
Steric Hindrance: The presence of bulky bromine and trifluoromethyl groups at the ortho positions creates a sterically congested environment around the amine. This steric shield impedes the access of protecting group reagents to the nitrogen, further complicating the reaction.
These factors dictate that standard protection protocols often prove inadequate, leading to low yields, incomplete reactions, or the need for harsh conditions that may compromise the integrity of the molecule, particularly the relatively labile carbon-iodine bond.[2] Therefore, a careful selection of protecting groups and a nuanced optimization of reaction conditions are paramount.
Strategic Approaches to N-Protection
This guide will focus on three commonly employed N-protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Acetyl (Ac). For each, we will discuss the rationale for its application to this specific substrate and provide detailed experimental protocols for both protection and deprotection.
The tert-Butoxycarbonyl (Boc) Group: A Robust but Demanding Choice
The Boc group is a workhorse in organic synthesis, prized for its stability under a wide range of conditions and its clean, acid-labile deprotection. However, its introduction onto the highly deactivated this compound requires overcoming the substrate's low nucleophilicity.
The Boc group's stability to basic, nucleophilic, and reductive conditions makes it an excellent choice for multi-step syntheses where subsequent transformations might be incompatible with other protecting groups.[3][4] Its removal under acidic conditions is typically straightforward, although care must be taken to avoid potential dehalogenation, particularly of the iodo group, under harsh acidic conditions.
Protocol 1: Boc Protection of this compound
This protocol employs elevated temperatures to drive the reaction to completion.
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous toluene, add di-tert-butyl dicarbonate (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require several hours to reach completion.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected aniline.
-
Protocol 2: Deprotection of Boc-protected this compound
This protocol utilizes a standard acidic cleavage of the Boc group.
-
Materials:
-
N-Boc-2-Bromo-4-iodo-6-(trifluoromethyl)aniline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the N-Boc protected aniline (1.0 equiv) in dichloromethane.
-
Add trifluoroacetic acid (10 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete deprotection.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free aniline.
-
Caption: Boc protection and deprotection workflow.
The Benzyloxycarbonyl (Cbz) Group: Orthogonal and Versatile
The Cbz group is another cornerstone of amine protection, offering orthogonality to many other protecting groups due to its unique removal by catalytic hydrogenolysis.[5]
The Cbz group is stable to both acidic and basic conditions, providing a high degree of flexibility in subsequent synthetic steps.[5] Its removal via hydrogenolysis is typically mild and selective, although compatibility with the aryl iodide and bromide must be considered. While palladium-catalyzed hydrogenolysis can sometimes lead to dehalogenation, careful selection of the catalyst and reaction conditions can often mitigate this side reaction.
Protocol 3: Cbz Protection of this compound
-
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate
-
Tetrahydrofuran (THF) and water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (2.0 equiv) and cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.2 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 4: Deprotection of Cbz-protected this compound
This protocol employs catalytic transfer hydrogenation to minimize the risk of dehalogenation.
-
Materials:
-
N-Cbz-2-Bromo-4-iodo-6-(trifluoromethyl)aniline
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol
-
-
Procedure:
-
To a solution of the N-Cbz protected aniline (1.0 equiv) in methanol, add ammonium formate (5.0 equiv).
-
Carefully add 10% Pd/C (10 mol%).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected aniline.
-
Caption: Cbz protection and deprotection workflow.
The Acetyl (Ac) Group: A Simple and Classical Approach
The acetyl group is one of the simplest and most traditional amine protecting groups. Its introduction is typically straightforward, but its removal often requires harsh acidic or basic conditions.
The primary advantage of the acetyl group is the ease and low cost of its introduction using reagents like acetic anhydride or acetyl chloride. The resulting acetamide significantly reduces the nucleophilicity and basicity of the nitrogen. However, the stability of the acetyl group necessitates forcing conditions for its removal, which poses a significant risk of dehalogenation or other side reactions with the sensitive this compound substrate.
Protocol 5: N-Acetylation of this compound
Given the low reactivity of the aniline, this protocol utilizes a Lewis acid catalyst to promote the reaction.[6]
-
Materials:
-
This compound
-
Acetic anhydride
-
Magnesium sulfate (MgSO₄) as a Lewis acid catalyst
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DCM, add acetic anhydride (1.5 equiv) and a catalytic amount of MgSO₄ (0.2 equiv).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gentle heating (40 °C) may be applied.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can often be purified by recrystallization.
-
Protocol 6: Deprotection of N-Acetyl-2-Bromo-4-iodo-6-(trifluoromethyl)aniline
This protocol uses strong acidic conditions for deprotection. Caution is advised due to the potential for dehalogenation.
-
Materials:
-
N-Acetyl-2-Bromo-4-iodo-6-(trifluoromethyl)aniline
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of the N-acetyl protected aniline (1.0 equiv) in ethanol, add concentrated hydrochloric acid (10 equiv).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. This may require an extended reaction time.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free aniline.
-
Caption: Acetyl protection and deprotection workflow.
Comparative Analysis and Strategic Selection
The choice of protecting group for this compound is a critical decision that will impact the entire synthetic route. The following table provides a comparative summary to aid in this selection process.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Key Considerations |
| Boc | Forcing (heat, catalyst) | Acidic (e.g., TFA) | Stable to base, nucleophiles, reduction | High stability, but protection can be challenging. Risk of deiodination with strong acid/heat. |
| Cbz | Mild to moderate | Catalytic Hydrogenolysis | Stable to acid and base | Orthogonal to many other groups. Potential for dehalogenation during hydrogenolysis. |
| Acetyl | Moderate (Lewis acid) | Harsh (strong acid/base) | Very stable | Easy to introduce, but harsh deprotection may not be compatible with the substrate. |
Recommendation: For multi-step syntheses requiring robust protection and orthogonal removal, the Boc and Cbz groups are generally preferred. The choice between them will depend on the specific reaction conditions planned for subsequent steps. If reductive conditions are to be avoided, the Boc group is the superior choice. If acidic conditions are problematic, the Cbz group offers a valuable alternative. The acetyl group should be considered with caution due to the harshness of its removal, which poses a significant risk to the integrity of the polyhalogenated aromatic ring.
Conclusion
The N-protection of this compound is a challenging yet manageable synthetic operation. Success hinges on a thorough understanding of the substrate's unique electronic and steric properties and a judicious selection of protecting groups and reaction conditions. By employing the detailed protocols and strategic considerations outlined in this guide, researchers can confidently navigate the complexities of protecting this highly functionalized aniline, thereby unlocking its potential as a valuable building block in the synthesis of novel chemical entities.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis, 3rd Edn. Wiley & Sons: New York.
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TutorChase. (n.d.). How do protective groups aid in multi-step syntheses? Retrieved from [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131.
- Bose, D. S., & Lakshminarayana, V. (1999). Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc). Synthesis, 1999(01), 66-68.
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Green Chemistry (RSC Publishing). (n.d.). Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Retrieved from [Link]
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National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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ResearchGate. (n.d.). Electron‐deficient anilines, scalability, safety analysis and mechanism. Retrieved from [Link]
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National Institutes of Health. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
ResearchGate. (2025). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
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National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]
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ResearchGate. (n.d.). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Approaches for the N‐acetylation of anilines. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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ACS Publications. (n.d.). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. Retrieved from [Link]
-
PubMed. (2023). N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines. Retrieved from [Link]
-
Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. Retrieved from [Link]
-
SciSpace. (2016). Photo-induced iodination of aryl halides under very mild conditions. Retrieved from [Link]
-
ResearchGate. (2025). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Aryl Halides as Halogenation Reagents in the Bromination and Iodination of Arene-Tethered Diols. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐Trifluoromethyl Succinimide as a New Reagent for Direct C−H Trifluoromethylation of Free Anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Efficient and Chemoselective Deprotection of N - t -Butyloxycarbonyl Group Mediated by Selectfluor. Retrieved from [Link]
-
Semantic Scholar. (2020). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
National Institutes of Health. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Retrieved from [Link]
-
CNKI. (n.d.). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sunlight-driven N-acetylation of anilines: a green chemistry approach. Retrieved from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: A Convenient Synthesis of N,N‐Bis(trifluoromethyl)anilines. Retrieved from [Link]
-
ResearchGate. (2025). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]
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DOI. (n.d.). High temperature nmr studies of bromine and iodine chemical shifts in alkali bromides and iodides and in thallium bromide. Retrieved from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
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regioselectivity in cross-coupling reactions of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline.
Application Note & Protocol Guide
Topic: Mastering Regioselectivity: A Guide to Cross-Coupling Reactions of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
Introduction: The Strategic Value of Polysubstituted Anilines
Substituted anilines are foundational scaffolds in modern drug discovery and materials science.[1] The specific molecule, this compound, presents a compelling case for synthetic chemists. It is a trifecta of functionality: a nucleophilic aniline group, and two distinct carbon-halogen bonds (C-I and C-Br) poised for diversification via palladium-catalyzed cross-coupling reactions. The presence of an electron-withdrawing trifluoromethyl group further modulates the electronic properties of the aromatic ring.
The critical challenge and, indeed, the synthetic opportunity, lies in achieving regioselectivity . The ability to selectively functionalize one halogenated position while leaving the other intact is paramount for the stepwise construction of complex molecular architectures, enabling rapid exploration of chemical space in drug development programs.[2] This guide provides an in-depth analysis and field-proven protocols for controlling the regioselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this versatile building block.
The Principle of Regioselective C-X Bond Activation
The cornerstone of achieving regioselectivity in the cross-coupling of polyhalogenated arenes is the differential reactivity of the carbon-halogen bonds towards oxidative addition by a low-valent palladium catalyst, typically Pd(0). This is the first and often rate-determining step in the catalytic cycle.[3][4][5]
The established reactivity trend for halogens in palladium-catalyzed reactions is:
C-I > C-Br > C-Cl > C-F
This reactivity is governed by bond dissociation energies (BDEs) and bond polarizability. The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it the kinetically favored site for oxidative addition.[6][7] By carefully selecting and controlling reaction conditions—catalyst, ligand, temperature, and reaction time—we can exploit this inherent reactivity difference to achieve highly selective functionalization at the C-4 (iodo) position of this compound.
Caption: Workflow for achieving regioselective C-4 functionalization.
Suzuki-Miyaura Coupling: Selective C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[8] When applied to this compound, selective coupling with a boronic acid or ester at the C-4 position can be achieved with high fidelity.
Causality Behind Protocol Choices
The key is to use a catalyst system that readily activates the C-I bond under conditions mild enough to leave the more robust C-Br bond untouched.
-
Catalyst: Pd(PPh₃)₄ is an excellent choice as it is a pre-formed, active Pd(0) source that does not require an induction period. Alternatively, a combination of a Pd(II) precatalyst like PdCl₂(dppf) with a suitable base will generate the active Pd(0) species in situ.[9][10]
-
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is sufficient to facilitate the transmetalation step without promoting side reactions.[11]
-
Solvent: A mixture of an organic solvent (like 1,4-Dioxane or DME) and water is standard, as water aids in dissolving the base and facilitates the catalytic cycle.
-
Temperature: Running the reaction at a moderately elevated temperature (e.g., 80-90 °C) provides enough energy to drive the C-I coupling efficiently while remaining below the activation energy threshold for significant C-Br coupling.
Data Summary: Suzuki-Miyaura Reaction Conditions
| Component | Recommended Reagent/Condition | Rationale & In-Field Insight |
| Substrate | 2-Bromo-4-iodo-6-(CF₃)aniline | 1.0 equiv |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | 1.1 - 1.3 equiv |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 2-5 mol%. Pd(PPh₃)₄ is often milder.[10] |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equiv. Cs₂CO₃ can be more effective for challenging substrates. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Degassed solvent is crucial to prevent catalyst oxidation. |
| Temperature | 80 - 90 °C | Balances reaction rate with selectivity. Monitor by TLC/LC-MS to avoid over-reaction. |
| Reaction Time | 4 - 12 hours | Substrate dependent; prolonged heating can lead to loss of selectivity. |
Protocol: Regioselective Suzuki-Miyaura Coupling at C-4
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (1,4-Dioxane/H₂O, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Caption: Selective Suzuki-Miyaura coupling at the C-4 iodo position.
Sonogashira Coupling: Selective C-Csp Bond Formation
The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in medicinal chemistry.[8] The higher reactivity of the C-I bond is again exploited for selective alkynylation at the C-4 position.[12]
Causality Behind Protocol Choices
The classic Sonogashira conditions involve a dual catalyst system.
-
Catalyst System: A palladium catalyst, such as PdCl₂(PPh₃)₂, facilitates the main cross-coupling cycle. A copper(I) co-catalyst, typically CuI, is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[12][13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and often serves as a solvent.
-
Temperature: These reactions can often be run at or slightly above room temperature, which is highly advantageous for preserving selectivity. Heating should be applied cautiously if the reaction is sluggish.
Data Summary: Sonogashira Reaction Conditions
| Component | Recommended Reagent/Condition | Rationale & In-Field Insight |
| Substrate | 2-Bromo-4-iodo-6-(CF₃)aniline | 1.0 equiv |
| Coupling Partner | Terminal Alkyne | 1.1 - 1.5 equiv |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 2-5 mol%. A reliable and commercially available catalyst. |
| Cu Co-catalyst | CuI | 4-10 mol%. Essential for the classical mechanism.[13] |
| Base/Solvent | Et₃N or THF/Et₃N | Must be anhydrous and degassed. |
| Temperature | 25 - 60 °C | Start at room temperature; gentle heating can increase the rate if necessary. |
| Reaction Time | 2 - 8 hours | Typically faster than Suzuki couplings. |
Protocol: Regioselective Sonogashira Coupling at C-4
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Solvent/Base Addition: Add anhydrous, degassed THF and Et₃N (3.0 equiv) via syringe. Stir to dissolve.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. If no significant conversion is observed after 2-3 hours, gently warm the mixture to 40-50 °C.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Caption: Selective Sonogashira coupling at the C-4 iodo position.
Buchwald-Hartwig Amination: Selective C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[14][15] Achieving regioselective amination at the C-4 position requires careful selection of a modern catalyst system capable of operating under mild conditions.[6]
Causality Behind Protocol Choices
Modern Buchwald-Hartwig systems are designed for high activity and broad scope.
-
Catalyst/Ligand: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos, SPhos) is critical. These bulky ligands promote the rate-limiting reductive elimination step and stabilize the active monoligated Pd(0) species, allowing the reaction to proceed at lower temperatures, thereby enhancing selectivity.[14][16]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice, though others like K₃PO₄ or LHMDS can be used for base-sensitive substrates.[17]
-
Solvent: Anhydrous, apolar solvents like toluene or 1,4-dioxane are standard.
Data Summary: Buchwald-Hartwig Reaction Conditions
| Component | Recommended Reagent/Condition | Rationale & In-Field Insight |
| Substrate | 2-Bromo-4-iodo-6-(CF₃)aniline | 1.0 equiv |
| Coupling Partner | Primary or Secondary Amine | 1.2 - 1.5 equiv |
| Pd Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% Pd. |
| Ligand | XPhos, RuPhos, or similar | 2-4 mol% ligand. The choice of ligand can be substrate-dependent. |
| Base | NaOt-Bu | 1.4 - 2.0 equiv. Must be handled under inert conditions. |
| Solvent | Toluene or 1,4-Dioxane | Must be anhydrous and degassed. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed but risk compromising selectivity. |
| Reaction Time | 12 - 24 hours | Often requires longer reaction times than C-C couplings. |
Protocol: Regioselective Buchwald-Hartwig Amination at C-4
-
Vessel Preparation (Glovebox): Inside an inert atmosphere glovebox, charge a dry Schlenk tube or vial with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.5 mol%), and the base (NaOt-Bu, 1.5 equiv).
-
Reagent Addition: Add the this compound (1.0 equiv) and the anhydrous, degassed solvent (Toluene). Stir for 5-10 minutes.
-
Amine Addition: Add the amine coupling partner (1.2 equiv).
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath at 100 °C and stir.
-
Monitoring: Monitor the reaction by LC-MS. Be aware that the desired product will have a similar retention time to the starting material, so mass identification is key.
-
Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Selective Buchwald-Hartwig amination at the C-4 iodo position.
Conclusion and Future Outlook
The protocols detailed herein demonstrate that predictable and high-fidelity regioselective functionalization of this compound is readily achievable. The key to success is a firm understanding of the principles of C-X bond activation and the careful application of mild, kinetically controlled reaction conditions. By selectively coupling at the C-4 iodo-position, researchers can reserve the C-2 bromo-position for subsequent, potentially harsher, cross-coupling reactions, thus enabling a divergent and efficient approach to the synthesis of novel, highly-functionalized aniline derivatives for pharmaceutical and materials science applications.
References
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Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. [Link]
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Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – Understanding the trends for pharmaceutically important classes. Chemical Science, 8, 40–62. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. (General reference, not a direct URL)
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HIMS. (2019). Efficient alternative for multistep synthesis of aniline-based drug precursors. University of Amsterdam. [Link]
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LookChem. (n.d.). Aniline in Pharmaceutical Synthesis: Purity and Reliability. [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184. [Link]
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Pryde, D. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 40-62. [Link]
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van der Vlugt, J. I. (2014). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
RSC Publishing. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]
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The Strategic Application of 4-Chloro-3-(trifluoromethyl)aniline in the Synthesis of Multi-Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Role of Fluorinated Anilines in Kinase Inhibition
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of physicochemical and biological properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to protein targets.[1][2][3] This guide focuses on the application of a key building block, 4-chloro-3-(trifluoromethyl)aniline , in the synthesis of bioactive molecules, specifically potent multi-kinase inhibitors used in oncology.
This substituted aniline is a critical precursor for the construction of the diaryl urea pharmacophore, a structural motif central to the mechanism of action of numerous approved cancer therapeutics.[4][5] We will delve into the synthetic strategies and detailed protocols for the preparation of two landmark drugs, Sorafenib and Regorafenib, highlighting the pivotal role of 4-chloro-3-(trifluoromethyl)aniline.
Core Application: Synthesis of Diaryl Urea-Based Kinase Inhibitors
The primary application of 4-chloro-3-(trifluoromethyl)aniline in medicinal chemistry is in the synthesis of diaryl urea derivatives that function as Type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of kinases, a mode of action that often confers greater selectivity compared to ATP-competitive Type I inhibitors.[3][4] The diaryl urea moiety is instrumental in this binding, forming critical hydrogen bonds with conserved residues in the kinase hinge region and the DFG motif.[4]
Two prominent examples of drugs synthesized using 4-chloro-3-(trifluoromethyl)aniline are:
-
Sorafenib: An oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[6] It targets several kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases and VEGFR.[3][6]
-
Regorafenib: A fluorinated analog of Sorafenib with a similar pharmacodynamic profile but improved clinical performance in certain cancers.[2] It is approved for the treatment of metastatic colorectal cancer and advanced hepatocellular carcinoma.[1][2]
Key Synthetic Transformation: The Urea Bond Formation
The central synthetic challenge in the construction of Sorafenib and Regorafenib is the formation of the unsymmetrical diaryl urea bond. Several methods have been developed to achieve this, with the most common strategies involving the reaction of 4-chloro-3-(trifluoromethyl)aniline or its activated derivatives with a second amine-containing fragment.
Below, we provide detailed protocols for the key urea-forming reactions in the synthesis of Sorafenib and Regorafenib.
Experimental Protocols
Protocol 1: Synthesis of Sorafenib via Isocyanate Intermediate
This protocol describes the final urea formation step in a convergent synthesis of Sorafenib. It involves the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Causality Behind Experimental Choices:
-
Isocyanate Reactivity: The isocyanate group is highly electrophilic and readily reacts with the primary amino group of the picolinamide intermediate without the need for a catalyst. This reaction is typically fast and high-yielding.[6][7]
-
Solvent: Anhydrous chloroform is used as the solvent to prevent hydrolysis of the highly reactive isocyanate.
-
Inert Atmosphere: A nitrogen atmosphere is crucial to exclude moisture, which would react with the isocyanate to form an unstable carbamic acid, leading to the formation of a symmetrical urea byproduct and reducing the yield of the desired unsymmetrical product.[7]
-
Temperature: The reaction is carried out at room temperature, as the high reactivity of the isocyanate does not necessitate heating.
Step-by-Step Methodology:
-
Preparation of Reactants: In a dry, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous chloroform.
-
Addition of Isocyanate: To the stirred solution, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous chloroform dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, concentrate the mixture under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield Sorafenib.
Protocol 2: Synthesis of Regorafenib via a Carbamate Intermediate
This protocol details a practical and efficient method for the synthesis of Regorafenib using a stable carbamate intermediate, avoiding the direct handling of toxic isocyanates in the final step.[2][8]
Causality Behind Experimental Choices:
-
Carbamate as an Isocyanate Surrogate: Phenyl carbamates serve as stable, crystalline solids that can act as isocyanate precursors.[2] This approach enhances the safety and handling properties of the reagents.
-
Base Catalysis: A base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is used to facilitate the reaction. The base can deprotonate the amine, increasing its nucleophilicity, or activate the carbamate.[8]
-
Solvent and Temperature: Acetonitrile is a suitable polar aprotic solvent for this reaction. Heating to reflux is necessary to drive the reaction to completion, as the carbamate is less reactive than the corresponding isocyanate.[8]
Step-by-Step Methodology:
-
Preparation of Carbamate: Synthesize phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate by reacting 4-chloro-3-(trifluoromethyl)aniline with phenyl chloroformate.[2][9]
-
Reaction Setup: In a round-bottom flask, dissolve phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (1.2 eq) and DABCO (0.25 eq) in acetonitrile.
-
Addition of Amine: To this solution, add 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C) and monitor by TLC.
-
Isolation of Product: Upon completion, the product often precipitates from the reaction mixture. Cool the mixture, filter the solid, and wash with a non-polar solvent like hexane to obtain crude Regorafenib.[8]
-
Purification: Further purification can be achieved by recrystallization or column chromatography.
Mechanism of Action: Inhibition of Kinase Signaling Pathways
The diaryl urea compounds synthesized from 4-chloro-3-(trifluoromethyl)aniline, such as Sorafenib, exert their anti-cancer effects by inhibiting multiple protein kinases. A primary target is the Raf/MEK/ERK signaling pathway, which is a critical regulator of cell proliferation and survival.[3] By inhibiting Raf kinases, these drugs block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Furthermore, these compounds are potent inhibitors of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. This is achieved by inhibiting receptor tyrosine kinases like VEGFR and PDGFR on endothelial cells.[3]
Data Presentation: Biological Activity of Sorafenib
The efficacy of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | Sorafenib IC50 (nM) | Reference |
| c-RAF | 6 | [3] |
| BRAF (wild-type) | 22 | [3] |
| BRAF (V600E mutant) | 38 | [3] |
| VEGFR-2 | 90 | [3] |
| PDGFR-β | 57 | [3] |
| c-KIT | 68 | [3] |
Table 1: Kinase Inhibitory Activity of Sorafenib. This table presents the half-maximal inhibitory concentrations (IC50) of Sorafenib against a panel of protein kinases.[3]
| Cell Line | Cancer Type | Sorafenib IC50 (µM) | Reference |
| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 | [3] |
| HepG2 | Hepatocellular Carcinoma | 4.5 | [3] |
| MDA-MB-231 | Breast Cancer | 2.6 | [3] |
Table 2: Anti-proliferative Activity of Sorafenib. This table shows the IC50 values of Sorafenib in various cancer cell lines, indicating its effect on cell proliferation.[3]
Conclusion
4-Chloro-3-(trifluoromethyl)aniline has proven to be a building block of immense value in the synthesis of life-saving oncology drugs. Its strategic use in forming the diaryl urea core of multi-kinase inhibitors like Sorafenib and Regorafenib underscores the importance of fluorination in modern drug design. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to utilize this versatile reagent in their own drug discovery programs, paving the way for the development of the next generation of targeted cancer therapies.
References
-
Du, F., Zhou, Q., Shi, Y., Yu, M., Sun, W., & Chen, G. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Synthetic Communications, 49(4), 536-544. Available from: [Link]
-
A practical and efficient method for the synthesis of sorafenib and regorafenib. (2023). Thieme E-Books & E-Journals. Available from: [Link]
- Synthesis method for sorafenib. (2014). Google Patents.
-
New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. (2012). PMC - NIH. Available from: [Link]
- Preparation method of regorafenib. (2019). Google Patents.
-
New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. (2012). ResearchGate. Available from: [Link]
-
Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. (2018). ScienceDirect. Available from: [Link]
-
Diarylureas. (n.d.). Encyclopedia MDPI. Available from: [Link]
-
Diaryl Urea: A Privileged Structure in Anticancer Agents. (2016). PubMed. Available from: [Link]
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- 5. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 9. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]
Application Notes & Protocols: High-Efficiency Catalytic Systems for Regioselective Cross-Coupling of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
Abstract
This technical guide provides an in-depth analysis and detailed protocols for the efficient and regioselective functionalization of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline. This substrate is a valuable, yet challenging, building block in medicinal chemistry and materials science due to its distinct electronic and steric properties. The primary focus of this document is to elucidate the principles of selective palladium-catalyzed cross-coupling at the C-I bond over the C-Br bond and to provide researchers with robust, field-proven catalytic systems and step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. By explaining the causality behind experimental choices, this guide empowers scientists to not only replicate these methods but also to troubleshoot and adapt them for novel synthetic challenges.
Introduction: The Strategic Importance of a Dihalogenated Aniline
This compound is a trifunctional synthetic intermediate of significant interest. The presence of three distinct reactive sites—an aniline amine, a bromine atom, and an iodine atom—coupled with the strong electron-withdrawing nature of the trifluoromethyl group, makes it a versatile scaffold for constructing complex molecular architectures. The key to unlocking its synthetic potential lies in the ability to perform site-selective transformations. Palladium-catalyzed cross-coupling reactions are paramount in this endeavor, but success is contingent on a sophisticated understanding of the underlying catalytic principles.
The differential reactivity of the carbon-halogen bonds is the cornerstone of regioselective functionalization. In palladium-catalyzed reactions, the rate of oxidative addition typically follows the trend C–I > C–Br > C–Cl.[1][2] This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which results in a lower activation energy barrier for the initial, often rate-determining, oxidative addition step.[2][3] By carefully selecting the catalyst, ligands, and reaction conditions, one can selectively cleave the C-I bond, leaving the C-Br bond intact for subsequent, orthogonal functionalization.
The Principle of Regioselective Catalysis: Exploiting the C-I/C-Br Reactivity Delta
The success of any selective cross-coupling on a dihalogenated substrate is governed by the kinetics of the initial oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[2][4][5]
Key Mechanistic Considerations:
-
Oxidative Addition: This is the first and selectivity-determining step in the catalytic cycle. A Pd(0) complex, typically bearing phosphine ligands, inserts into the carbon-halogen bond. The energy barrier for this process is significantly lower for the C-I bond than for the C-Br bond.[2]
-
Ligand Role: The choice of ligand is critical. Sterically bulky and electron-rich ligands, such as biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0)L species.[2][6][7][8] This active catalyst is more effective at discriminating between the two halogen sites, especially under mild conditions.[9][10]
-
Reaction Conditions: Milder conditions (e.g., lower temperatures, shorter reaction times) strongly favor selective reaction at the more labile C-I bond.[3] More forcing conditions, such as higher temperatures, can lead to a loss of selectivity or promote a second coupling at the C-Br position.
Below is a diagram illustrating the fundamental palladium catalytic cycle, which is common to the cross-coupling reactions discussed herein.
Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.
The logical workflow for selectively functionalizing this compound is depicted below.
Caption: Strategy for sequential regioselective coupling.
Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a highly versatile method for creating carbon-carbon bonds between the aniline scaffold and a wide range of organoboron reagents.[11][12] For selective coupling at the C-4 iodo position, the key is to use conditions that are active enough for the C-I bond but not for the C-Br bond.
Recommended Catalytic Systems
The choice of catalyst, ligand, and base is paramount for achieving high yield and selectivity.[13][14][15]
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 80-90 | 85-95 | A classic, reliable system for reactive aryl iodides.[16] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (5:1) | 80-100 | >95 | Highly active system using a bulky biarylphosphine ligand, often allowing for lower temperatures.[13][14] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 90 | 90-98 | Effective for a broad scope of boronic acids, including heteroaryl derivatives.[14] |
Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane (5 mL) and degassed water (1 mL)
-
-
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound, the boronic acid, palladium precursor, ligand, and base.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Application Note II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for synthesizing substituted anilines, a common motif in pharmaceuticals.[17][18][19] The reaction couples the aryl iodide with a primary or secondary amine. Success requires a strong, non-nucleophilic base and typically a bulky, electron-rich phosphine ligand to facilitate the challenging C-N reductive elimination step.[20][21]
Recommended Catalytic Systems
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 90-100 | 80-95 | A well-established system for a wide range of amines.[16][17] |
| Pd(OAc)₂ (2) | XPhos (4) | LHMDS (1.5) | 1,4-Dioxane | 80-110 | 85-98 | Highly effective for coupling with both primary and secondary amines, including sterically hindered ones.[13] |
| G3-XPhos Precatalyst (2) | - | K₃PO₄ (2.0) | t-Amyl alcohol | 100 | >90 | Air-stable precatalyst simplifies reaction setup and often provides higher reproducibility. |
Protocol: Selective Buchwald-Hartwig Amination at the C-4 Position
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Ligand (e.g., BINAP, 0.03 mmol, 3 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
-
Procedure:
-
Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, charge an oven-dried Schlenk tube with the palladium precursor, ligand, and base.
-
Reagent Addition: Add the this compound and the anhydrous, degassed toluene. Finally, add the amine coupling partner.
-
Reaction: Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography.
-
Application Note III: Heck Coupling for C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of the aryl iodide with an alkene to form a substituted alkene product.[22][23] The reaction typically requires a palladium catalyst and a base to neutralize the HX generated during the catalytic cycle.[24] Regioselectivity is generally high for the C-I bond under standard Heck conditions.
Recommended Catalytic Systems
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2.0) | DMF or Acetonitrile | 80-100 | 75-90 | Classic "Jeffery conditions" are often effective. |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | NMP | 100-120 | 80-92 | A robust system, particularly for electron-deficient anilines. |
| Herrmann's Catalyst (1-2) | - | NaOAc (2.0) | DMA | 120 | >90 | A highly stable palladacycle precatalyst suitable for less reactive substrates.[25] |
Protocol: Selective Heck Coupling at the C-4 Position
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., butyl acrylate) (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed DMF (5 mL)
-
-
Procedure:
-
Reaction Setup: To a Schlenk tube, add the this compound, palladium catalyst, and ligand (if used).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add the anhydrous, degassed DMF, followed by the triethylamine and the alkene via syringe.
-
Reaction: Seal the tube and heat in an oil bath at 100 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether (25 mL) and wash with water (3 x 15 mL) to remove DMF and salts.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
-
Caption: A typical experimental workflow for these protocols.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No or Low Reactivity | Inactive catalyst; insufficient temperature. | Ensure solvents and reagents are rigorously degassed. Use a more active ligand system (e.g., switch from PPh₃ to a biarylphosphine like XPhos).[13] Increase temperature in 10 °C increments. |
| Loss of Selectivity (Reaction at C-Br) | Reaction temperature too high or time too long. | Reduce reaction temperature and monitor carefully to stop the reaction upon consumption of the starting material. Use a less active catalyst system if necessary. |
| Catalyst Decomposition (Black Precipitate) | Presence of oxygen; ligand degradation. | Improve inert atmosphere technique.[3] For challenging couplings, consider using a more robust N-heterocyclic carbene (NHC) ligand or a pre-formed palladacycle catalyst.[8] |
| Poor Yield in Buchwald-Hartwig | Base is not strong enough or is sterically hindered. | Switch to a stronger base like LHMDS or KHMDS. Ensure the base is of high purity and handled under inert conditions. |
References
- Hartwig, J. F. (2010).
- Fu, G. C. (2008). Cross-Coupling Reactions. In Modern Organic Synthesis (pp. 95-144). W. H. Freeman.
- Nolan, S. P. (Ed.). (2004). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
- Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes generated in situ from Pd(dba)2 and phosphines.
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for Suzuki−Miyaura Coupling Reactions. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
UVIC. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. [Link]
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ACS Publications. (n.d.). Tuning of Regioselectivity in the Coupling Reaction Involving Allenic/Propargylic Palladium Species. [Link]
-
ACS Publications. (n.d.). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
RSC Publishing. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. [Link]
-
PubMed. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. [Link]
-
ResearchGate. (2023). Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides. [Link]
-
Illinois Experts. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. [Link]
-
RSC Publishing. (n.d.). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
-
NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]
-
PubMed. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. [Link]
-
Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
-
ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. | Semantic Scholar [semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nobelprize.org [nobelprize.org]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 22. Heck Reaction [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. m.youtube.com [m.youtube.com]
- 25. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
<_ _>
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique substitution pattern of this aniline derivative presents distinct challenges, primarily centered around chemoselectivity and the influence of its electronic properties. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance your reaction yields and product purity.
Introduction: The Challenge of Selectivity and Reactivity
This compound is a valuable building block, but its structure, featuring two different halogen atoms and a potent electron-withdrawing trifluoromethyl group, complicates its use in palladium-catalyzed cross-coupling reactions. The primary hurdles are:
-
Chemoselectivity: The C-I bond is generally more reactive than the C-Br bond in the oxidative addition step of the Suzuki-Miyaura catalytic cycle.[1][2] However, achieving exclusive mono-arylation at the iodine position without competing C-Br activation requires careful optimization of reaction conditions.
-
Electronic Effects: The electron-withdrawing trifluoromethyl group and the electron-donating amino group create a complex electronic environment on the aromatic ring, influencing the oxidative addition step and the overall reaction kinetics.[3][4]
This guide will systematically address these challenges, providing you with the knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-arylated product at the iodine position?
This is the most common issue encountered with this substrate. Achieving high selectivity hinges on exploiting the differential reactivity of the C-I and C-Br bonds.
Root Cause Analysis:
The formation of the di-substituted product indicates that the reaction conditions are harsh enough to activate the less reactive C-Br bond after the initial C-I coupling. This can be due to excessive temperature, a highly active catalyst system, or prolonged reaction times.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start with a lower temperature (e.g., room temperature to 50 °C) and gradually increase it only if the reaction is sluggish. This will favor the kinetically preferred C-I bond activation.
-
Catalyst and Ligand Selection: The choice of ligand is crucial for modulating catalyst activity and selectivity.[5][6][7]
-
Less Activating Ligands: For selective mono-arylation, consider using less electron-rich and bulky ligands. Triphenylphosphine (PPh₃) is a standard choice that often provides good selectivity in these cases.[1]
-
Avoid Highly Active Ligands (initially): Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are extremely active and may lead to over-reaction (di-substitution) if not carefully controlled.[8]
-
-
Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent, slower reaction at the C-Br position.
Q2: My reaction is very slow or not going to completion, even at elevated temperatures. What are the potential causes?
Low reactivity can be frustrating, but it's often traceable to a few key factors.
Root Cause Analysis:
Stalled reactions can result from catalyst deactivation, poor reagent quality, or suboptimal reaction parameters that do not favor the catalytic cycle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling (Glaser coupling) is a common side reaction in Suzuki couplings, especially when the desired reaction is slow.
Root Cause Analysis:
This side reaction is often promoted by the presence of oxygen, which can lead to the oxidative homocoupling of the boronic acid. It can also be a sign that the transmetalation step is slow compared to other pathways.
Preventative Measures:
-
Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction vessel and solvents are thoroughly deoxygenated.[9] Purging with an inert gas like argon or nitrogen for an extended period before adding the catalyst is essential.
-
Boronic Acid Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess can increase the rate of homocoupling.
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling and protodeboronation than the corresponding boronic acids.[9]
Recommended Reaction Conditions
The optimal conditions will always be substrate-dependent, but the following tables provide a good starting point for your optimization studies.
Table 1: Conditions for Selective Mono-Arylation (C-I Coupling)
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A classic, moderately active catalyst that often provides good selectivity for C-I over C-Br activation.[1] |
| Ligand | (If using a Pd(0) source like Pd₂(dba)₃) PPh₃ (4-10 mol%) | Triphenylphosphine is a good starting point for achieving selectivity. |
| Base | K₂CO₃ or Na₂CO₃ (2-3 equiv.) | Moderately strong bases that are effective and generally do not promote C-Br activation at lower temperatures.[10] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Aqueous solvent mixtures are standard and facilitate the dissolution of the base. |
| Temperature | 50-80 °C | Start low and increase only if necessary to favor the more reactive C-I bond. |
Table 2: Conditions for Di-Arylation (C-I and C-Br Coupling)
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (2-5 mol%) with a Buchwald Ligand (e.g., SPhos, XPhos) (4-10 mol%) | Highly active catalyst systems are required to activate the less reactive C-Br bond.[8] |
| Base | K₃PO₄ or Cs₂CO₃ (3-4 equiv.) | Stronger bases are often necessary to facilitate the more challenging C-Br bond activation.[8][10] |
| Boronic Acid | >2.2 equivalents | A stoichiometric amount for both coupling sites is required. |
| Solvent | Dioxane or Toluene | Anhydrous conditions with these stronger bases are often effective. |
| Temperature | 90-110 °C | Higher temperatures are typically required to drive the reaction to completion. |
Experimental Protocol: Selective Mono-Arylation
This protocol provides a detailed, step-by-step methodology for the selective Suzuki-Miyaura coupling at the C-4 iodine position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.5 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask with a reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the mixture and purge with the inert gas for an additional 15 minutes.
-
Add Pd(PPh₃)₄ (3 mol%) to the flask under a positive flow of the inert gas.
-
Heat the reaction mixture to 70 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations: The Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. The chemoselectivity arises from the relative rates of oxidative addition for the C-I and C-Br bonds.
Caption: Competitive Suzuki-Miyaura pathways for this compound.
This guide is intended to be a living document. Should you encounter issues not covered here, please do not hesitate to reach out to our technical support team for further assistance.
References
-
Guo-Ping Lu, Karl R. Voigtritter, Chun Cai, and Bruce H. Lipshutz. "Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings." Journal of Organic Chemistry, 2012, 77, 3700-3703. [Link]
-
Katarzyna Kurp, et al. "Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates." Beilstein Journal of Organic Chemistry, 2017, 13, 1334-1341. [Link]
-
Yusuke Ota, et al. "Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening." Organic & Biomolecular Chemistry, 2021, 19, 8807-8812. [Link]
-
David S. Laitar, et al. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127, 49, 17196–17205. [Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]
-
Danish, et al. "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?" ResearchGate, 2017. [Link]
-
Request PDF | Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]
-
Request PDF | Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media. ResearchGate. [Link]
-
"Why am I getting low yield for my Suzuki coupling reaction?" Reddit, 2016. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI, 2023. [Link]
-
Request PDF | Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. ResearchGate. [Link]
-
Mickaël Avanthay, et al. "Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits." ChemRxiv, 2021. [Link]
-
"Diagnosing issues with a failed Suzuki coupling?" Reddit, 2021. [Link]
-
"Failed suzuki coupling, any suggenstions?" Reddit, 2024. [Link]
-
Suzuki cross-coupling. Chemistry LibreTexts, 2023. [Link]
-
Andreas Hafner and Andreas F. M. Kilbinger. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." Beilstein Journal of Organic Chemistry, 2016, 12, 2783–2801. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health, 2024. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications, 2018. [Link]
-
Navendu Jana, Quyen Nguyen, and Tom G. Driver. "Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][7]-Fused Indole Heterocycles." Journal of Organic Chemistry, 2012, 77, 12, 5446–5460. [Link]
-
Norio Miyaura and Akira Suzuki. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95, 7, 2457–2483. [Link]
Sources
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- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 6. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions in Heck Coupling of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who are utilizing the Heck coupling with the challenging substrate, 2-Bromo-4-iodo-6-(trifluoromethyl)aniline. This molecule presents a unique chemoselectivity challenge due to the presence of two different halogen atoms, C-I and C-Br, on an electron-deficient aniline ring.
Our goal is to provide you with actionable troubleshooting strategies and a deeper mechanistic understanding to help you minimize side reactions and maximize the yield of your desired product. This guide is structured to address specific problems you may encounter and explain the chemical principles behind our recommended solutions.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted in a question-and-answer style to directly address the most common challenges observed during the Heck coupling of this compound.
Q1: My reaction is giving a mixture of products from coupling at both the iodine and bromine positions. How do I improve selectivity for the C-I bond?
Core Problem: Lack of chemoselectivity. The primary goal is to exploit the reactivity difference between the aryl-iodide and aryl-bromide bonds. The oxidative addition of Pd(0) to the C-I bond is significantly faster than to the C-Br bond.[1][2] However, under harsh conditions, selectivity can be lost.
Solutions:
-
Lower the Reaction Temperature: This is the most critical parameter. High temperatures provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a mixture of products.[3] Start at a lower temperature (e.g., 60-80 °C) and slowly increase only if the reaction is too sluggish.
-
Choose the Right Ligand: The ligand plays a crucial role in modulating the reactivity of the palladium center.
-
Avoid overly reactive ligands: Highly electron-rich and bulky phosphine ligands (e.g., some Buchwald ligands) can enhance the catalyst's activity to a point where it reacts with the C-Br bond.[3]
-
Start with standard ligands: Triphenylphosphine (PPh₃) is a good starting point as it offers moderate activity.[4]
-
Consider monodentate ligands: These are often sufficient for activating aryl iodides without over-activating the catalyst for C-Br insertion.[5]
-
-
Use an Appropriate Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[4][6] Using a well-defined Pd(0) source like Pd(PPh₃)₄ can also be effective but may be more reactive.
| Parameter | Recommendation for High C-I Selectivity | Rationale |
| Temperature | 60 - 80 °C | Minimizes energy input to prevent C-Br bond activation. |
| Ligand | Triphenylphosphine (PPh₃) | Balances reactivity to favor the more labile C-I bond. |
| Catalyst | Pd(OAc)₂ | Common, reliable precatalyst for generating the active Pd(0) species in situ. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMAc, Acetonitrile) | Facilitates dissolution of reagents and catalyst components. |
Q2: I'm observing a significant amount of dehalogenated starting material (aniline with H instead of I). What's causing this?
Core Problem: Proto-dehalogenation (hydrodehalogenation). This side reaction is often promoted by radical mechanisms or issues with the β-hydride elimination step. Oxidative addition to aryl iodides can sometimes exhibit more radical character, which can lead to this side product.[7]
Solutions:
-
Ensure an Inert Atmosphere: Oxygen can interfere with the catalytic cycle and promote side reactions. Degas your solvent and rigorously maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[2]
-
Check Your Base and Solvent: Some bases or solvents can act as hydride donors, especially at elevated temperatures.
-
Re-evaluate the Alkene Stoichiometry: Using a slight excess of the alkene can help ensure that the palladium intermediate is trapped efficiently, pushing the reaction towards the desired coupling product.
Frequently Asked Questions (FAQs)
This section provides deeper insight into the chemical principles governing the Heck reaction, helping you make more informed decisions during your experimental design.
Why is the C-I bond more reactive than the C-Br bond in the Heck reaction?
The key step that determines selectivity is the oxidative addition of the aryl halide to the Pd(0) catalyst.[8] The bond dissociation energy of the Carbon-Halogen bond decreases down the group: C-Cl > C-Br > C-I. The C-I bond is the weakest, making it the most susceptible to cleavage and insertion by the electron-rich Pd(0) center. This difference in bond strength provides the thermodynamic and kinetic basis for achieving high chemoselectivity under controlled conditions.[2]
What is the role of the phosphine ligand?
Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its electronic and steric properties.
-
Stabilization: They prevent the palladium from precipitating out of solution as inactive palladium black.
-
Activation: Electron-donating ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step.[3]
-
Steric Influence: Bulky ligands can influence the coordination of the alkene and the subsequent steps, sometimes improving selectivity.
For the selective coupling at the C-I bond of this compound, a ligand that is electron-donating enough to facilitate C-I cleavage but not so active that it also cleaves the C-Br bond is ideal. This is why a moderately activating ligand like PPh₃ is a good starting point.
How does the base influence the reaction?
The base has a critical role in the final step of the catalytic cycle: the regeneration of the Pd(0) catalyst.[8][9] After the desired product is formed via β-hydride elimination, a hydridopalladium(II) complex (L₂Pd(H)X) remains.[10] The base is required to neutralize the H-X generated, allowing for the reductive elimination that regenerates the active Pd(0) species and completes the cycle.[8]
-
Inorganic Bases (e.g., K₂CO₃, NaOAc): These are generally reliable and less prone to side reactions.
-
Amine Bases (e.g., Et₃N): Commonly used and effective, but can sometimes act as ligands or participate in side reactions.
What are the most common side reactions and their mechanisms?
-
Loss of Selectivity (C-Br Coupling): Occurs when reaction conditions (especially temperature) are too harsh, overcoming the activation energy for C-Br oxidative addition.
-
Proto-dehalogenation: The replacement of a halogen with a hydrogen atom. This can happen if the L₂Pd(Ar)X intermediate abstracts a hydride from the solvent, base, or other reaction components before coupling with the alkene.
-
Alkene Isomerization: The hydridopalladium(II) complex (L₂Pd(H)X) can re-add to the product alkene in a reverse regioselectivity, leading to isomerization of the double bond. This is more common in phosphine-free systems.[10]
-
Homocoupling (Glaser-Hay type): Formation of Ar-Ar or Alkene-Alkene dimers. This is generally less common under standard Heck conditions but can occur if the catalyst cycle is disrupted.
Visualizations & Diagrams
Chemoselective Heck Catalytic Cycle
The following diagram illustrates the desired catalytic cycle, emphasizing the preferential oxidative addition at the more reactive C-I bond.
Caption: The catalytic cycle for the Heck reaction, highlighting the desired selective oxidative addition into the C-I bond.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues.
Caption: A decision-tree to guide troubleshooting for the Heck coupling reaction.
Example Experimental Protocol
This protocol is a starting point and should be optimized for your specific alkene and laboratory setup.
Objective: Selective Heck coupling of this compound with an example alkene (e.g., n-butyl acrylate).
Reagents:
-
This compound (1.0 mmol)
-
n-Butyl acrylate (1.5 mmol, 1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent & Reagent Addition: Add the degassed DMF (5 mL) via syringe, followed by the n-butyl acrylate (1.5 mmol).
-
Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, dilute with ethyl acetate, and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired selectively coupled product.
References
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Heck reaction. Retrieved from [Link]
-
Pérez, J. M., et al. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Blakemore, D. C., et al. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved from [Link]
-
Moussa, S., et al. (2011). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. Retrieved from [Link]
-
Wang, R., et al. (2019). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry – An Asian Journal. Retrieved from [Link]
-
NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]
-
Beilstein Journals. (2019). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Retrieved from [Link]
-
MDPI. (2017). Heck Reaction—State of the Art. Retrieved from [Link]
-
ResearchGate. (2020). Heck coupling reaction between bromo/iodoanisoles and acrylates. Retrieved from [Link]
-
ACS Publications. (2006). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Retrieved from [Link]
-
Shodhganga. (n.d.). Chapter 4: Palladium (II) – PEG System for the Efficient Synthesis of Indoles via Intramolecular Heck Cyclisation. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
ResearchGate. (2018). Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one. Retrieved from [Link]
-
Science Info. (2024). Heck Reaction: Mechanism, Applications, Limitations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
SpringerLink. (2008). Mechanisms of the Mizoroki–Heck Reaction. Retrieved from [Link]
Sources
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- 2. Heck Coupling | NROChemistry [nrochemistry.com]
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- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
Technical Support Center: Purification of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
Welcome to the technical support center for the purification of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this key synthetic intermediate. As a halogenated and trifluoromethylated aniline, this compound presents unique challenges in purification, primarily due to the basicity of the aniline moiety and its potential for strong interaction with standard stationary phases. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound. The question-and-answer format is designed to help you quickly diagnose and resolve experimental problems.
Question: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column. What is the cause and how do I fix it?
Answer: This is the most common issue when purifying amines on silica gel. The root cause is the interaction between the basic lone pair of electrons on the aniline's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, binding leads to poor elution, resulting in streaking and peak tailing.[1][2]
Solutions:
-
Basify the Mobile Phase: The most effective solution is to add a small amount of a competitive base to your eluent. Triethylamine (TEA) is a standard choice. Start by adding 0.5-1% TEA to your mobile phase (e.g., 1 mL of TEA in 100 mL of your hexane/ethyl acetate mixture). The TEA will preferentially bind to the acidic sites on the silica, allowing your aniline compound to elute symmetrically.[2] Ammonium hydroxide can also be used for very polar amines.[2]
-
Consider an Alternative Stationary Phase: If basifying the mobile phase is not sufficient or is incompatible with your compound, consider using a different stationary phase. Alumina is slightly basic and is often a good choice for the purification of amines.[3]
-
Use Amine-Functionalized Silica: For very challenging separations, commercially available amine-functionalized silica can be used. While more expensive, it provides an inert surface that minimizes undesirable interactions with basic compounds.[2]
Question: I am getting very poor separation between my desired product and a close-running impurity. How can I improve the resolution?
Answer: Achieving good separation between compounds with similar polarities requires careful optimization of your chromatographic conditions.
Solutions:
-
Optimize the Mobile Phase: The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.3 on the TLC plate.[4][5] A lower Rf provides more interaction with the stationary phase, allowing for better separation from impurities. If your spots are too high on the TLC plate (high Rf), your solvent system is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate). If the spots are not moving from the baseline (low Rf), increase the polarity.
-
Increase the Column Length and Silica-to-Compound Ratio: For difficult separations, a longer column provides more surface area for interaction, improving resolution. Additionally, increase the weight ratio of silica gel to your crude compound. While a 30:1 ratio might work for easy separations, a ratio of 100:1 or even higher may be necessary for challenging mixtures.[4]
-
Use a Weaker Eluent System: Start the elution with a less polar solvent system than the one determined by your initial TLC. This will ensure that all compounds start at the very top of the column in a tight band. Then, you can gradually increase the polarity of the mobile phase in a stepwise or gradient fashion to elute your compounds one by one.
Question: My product yield is very low, and I suspect the compound is irreversibly stuck on the column. What can I do to recover it?
Answer: This is a severe case of the acidic silica-basic amine interaction discussed previously. Your compound is so strongly adsorbed to the stationary phase that the mobile phase cannot elute it effectively.
Solutions:
-
Flush the Column with a "Stripping" Solvent: If you have already run the column with your standard eluent, you can try to recover the adsorbed material by flushing the column with a much more polar, basified solvent. A mixture like 5-10% methanol in dichloromethane with 1% TEA can be effective. This will likely elute everything remaining on the column, so the collected fractions will be impure but will contain your product. This mixture can then be re-purified under optimized conditions.
-
Prevention is Key: The best approach is to prevent this from happening in the first place by using a basified eluent as a standard practice for this type of compound.[2] Performing a small-scale test column is always recommended if you are unsure about the behavior of your compound.
Question: The collected fractions show a new spot on the TLC that was not present in the crude mixture. Is my compound decomposing on the column?
Answer: It is possible for sensitive compounds to degrade during chromatography. The silica gel surface can be acidic and catalytic, potentially causing decomposition over the time it takes to run the column.[5]
Solutions:
-
Test for Stability: Before running the column, you can test your compound's stability on silica. Spot your crude material on a TLC plate, and then let the plate sit on the bench for an hour before eluting it. If a new spot appears that was not there initially, your compound is likely unstable on silica.[5]
-
Deactivate the Silica Gel: If you observe degradation, you can "deactivate" the silica gel. This can be done by pre-treating the silica with a basified solvent system before packing the column or by adding a base like triethylamine to the eluent, which also serves to neutralize the acidic sites.[5]
-
Work Quickly: Minimize the time the compound spends on the column. Flash chromatography, which uses pressure to speed up the elution, is generally preferred over gravity chromatography for this reason.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound? A1: Standard flash-grade silica gel (230-400 mesh) is the most common and economical choice. However, due to the basic nature of the aniline, it is highly recommended to use it in conjunction with a mobile phase containing a basic additive like 0.5-1% triethylamine. For particularly sensitive or difficult separations, neutral or basic alumina can be a superior alternative.[3]
Q2: How do I determine the best mobile phase (eluent)? A2: The ideal mobile phase is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that moves your target compound to an Rf value of 0.2-0.3.[4] A good starting point for a compound of this nature is a mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate until the desired Rf is achieved. Remember to add 0.5-1% triethylamine to your test solvents to ensure symmetrical spots.
Q3: How much crude material can I load onto my column? A3: This depends on the difficulty of the separation. A general rule of thumb is to use a silica gel-to-crude product weight ratio of at least 50:1 (e.g., 50g of silica for 1g of crude material). For very difficult separations, a ratio of 100:1 or more may be required to achieve baseline separation.[4] Overloading the column is a common cause of poor separation.[6]
Q4: What is the difference between "wet loading" and "dry loading" my sample? A4:
-
Wet Loading: The crude sample is dissolved in a minimal amount of solvent (ideally the column eluent or a less polar solvent like dichloromethane) and then carefully pipetted onto the top of the packed column.[4][6] This is fast and convenient for samples that are readily soluble in weak solvents.
-
Dry Loading: The crude sample is dissolved in a solvent, and then a small amount of silica gel (typically 2-3 times the weight of the crude product) is added to the solution. The solvent is then removed under reduced pressure (rotovap) to yield a dry, free-flowing powder of silica-adsorbed sample. This powder is then carefully added to the top of the packed column.[4][6] Dry loading is highly recommended for samples that are not very soluble in the starting eluent or for large-scale purifications, as it ensures the sample is applied to the column in a very tight, even band, which significantly improves separation.
Q5: How can I visualize this compound on a TLC plate? A5: this compound is an aromatic compound and should be readily visible under a UV lamp at 254 nm. Additionally, as a primary amine, it can be visualized using a ninhydrin stain. After dipping the TLC plate in the ninhydrin solution, gentle heating with a heat gun will reveal the amine as a pink or purple spot.[7]
Data Summary Table
| Parameter | Recommendation | Rationale & Comments |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. Must be used with a basified eluent. |
| Alumina (Neutral or Basic) | Alternative for preventing compound degradation or irreversible binding. | |
| Mobile Phase | Hexanes/Ethyl Acetate + 0.5-1% Triethylamine | A common solvent system providing a good polarity range. The triethylamine is critical to prevent peak tailing.[2] |
| TLC Analysis | Target Rf: 0.2 - 0.3 | Provides the optimal balance between retention and elution for good separation.[4][5] |
| Visualization: UV (254 nm), Ninhydrin stain | UV is non-destructive. Ninhydrin is a specific stain for amines.[7] | |
| Sample Loading | Dry Loading | Generally superior for achieving a tight sample band and improving resolution, especially for difficult separations.[4][6] |
| Silica:Crude Ratio | 50:1 to 100:1 (w/w) | Use a higher ratio for impurities that are close in polarity to the product.[4] |
Visual Workflow: Troubleshooting Poor Separation
Here is a decision-making workflow to help troubleshoot common separation issues during the column chromatography of this compound.
Caption: Troubleshooting decision tree for column chromatography.
Detailed Experimental Protocol
This protocol outlines the purification of this compound using flash column chromatography.
1. TLC Analysis and Solvent System Determination
-
Prepare a stock solution of your crude material in a solvent like dichloromethane.
-
On a silica gel TLC plate, spot your crude material.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 95:5 hexanes:ethyl acetate) that also contains 0.5-1% triethylamine.
-
Adjust the solvent ratio until the desired product spot has an Rf of 0.2-0.3.
-
Visualize the plate under UV light (254 nm) and mark the spots. You can also use a ninhydrin stain for confirmation.
2. Column Preparation
-
Select an appropriate size glass column based on the amount of silica gel needed (e.g., a 4 cm diameter column for 100 g of silica).
-
Plug the bottom of the column with a small piece of cotton or glass wool, then add a thin layer (~1 cm) of sand.[4]
-
Prepare a slurry of silica gel in your starting, least polar eluent (e.g., 98:2 hexanes:ethyl acetate + 1% TEA).[3]
-
Pour the slurry into the column. Gently tap the sides of the column to help the silica pack evenly and release any trapped air bubbles.[3]
-
Once the silica has settled, add another layer of sand (~1 cm) on top to protect the silica bed.[4]
-
Wash the packed column with 2-3 column volumes of the starting eluent, ensuring the solvent level never drops below the top layer of sand.
3. Sample Loading (Dry Loading Method)
-
Dissolve your crude product (e.g., 1 g) in a suitable solvent (e.g., dichloromethane).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating an even layer.
-
Gently add the starting eluent to the column, being careful not to disturb the sample layer.
4. Elution and Fraction Collection
-
Begin eluting the column with your starting, low-polarity solvent system. If using pressure (flash chromatography), apply gentle pressure to achieve a steady flow rate.
-
Collect fractions in test tubes or an automated fraction collector. The size of the fractions should be appropriate for the column size (e.g., 15-20 mL fractions for a 100 g column).
-
Monitor the elution process by spotting collected fractions onto TLC plates. A good practice is to spot every other fraction on a single plate and elute it.
-
Once all low-polarity impurities have eluted, you can gradually increase the polarity of your mobile phase (e.g., move from 2% ethyl acetate to 5%, then 10%) to elute your desired product.
5. Product Isolation
-
Analyze all collected fractions by TLC.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
-
Place the resulting purified compound under high vacuum to remove any residual solvent.
-
Obtain the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR or HPLC.
References
-
Running a Silica Gel Column. (n.d.). CommonOrganicChemistry.com. Retrieved from [Link]
-
Troubleshooting in Chromatography. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Packing. (2012). ChemistryViews. Retrieved from [Link]
-
Chromotography with free amines? (2022). Reddit. Retrieved from [Link]
-
Amine column degradation. (2009). Chromatography Forum. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]
-
Packing Normal Phase Columns. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Isocratic Separation of Anilines on HALO C18. (n.d.). Advanced Materials Technology. Retrieved from [Link]
-
Detection Methods for Thin Layer Chromatography. (n.d.). Avanti Polar Lipids. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. reddit.com [reddit.com]
- 3. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 4. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. avantiresearch.com [avantiresearch.com]
Technical Support Center: Impurity Identification in the Synthesis of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline by GC-MS
Welcome to the technical support center for the analysis of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities encountered during the synthesis of this complex halogenated aniline using Gas Chromatography-Mass Spectrometry (GC-MS).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the GC-MS analysis of this compound.
Q1: What is the most probable synthetic route for this compound and how does this inform potential impurities?
A1: The synthesis of this compound likely proceeds via a multi-step electrophilic halogenation of a suitable starting material, such as 2-amino-3-(trifluoromethyl)aniline or a related precursor. A plausible synthetic pathway involves the sequential introduction of bromine and iodine. The amino group is a strong activating group and an ortho-, para-director, while the trifluoromethyl group is a deactivating group and a meta-director. The interplay of these directing effects will influence the regioselectivity of the halogenation steps.
This synthetic approach suggests the following potential impurities:
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the initial trifluoromethylated aniline.
-
Mono-halogenated Intermediates: Such as 2-Bromo-6-(trifluoromethyl)aniline or 2-Iodo-6-(trifluoromethyl)aniline.
-
Regioisomers: Incorrect positioning of the bromine or iodine atoms on the aromatic ring. For example, 4-Bromo-2-iodo-6-(trifluoromethyl)aniline.
-
Poly-halogenated Byproducts: Over-halogenation can lead to the formation of di-bromo or di-iodo species.
-
Hydrolysis Products: The aniline functional group can be susceptible to hydrolysis under certain conditions, potentially forming the corresponding phenol.
Q2: What are the key GC-MS parameters to consider for the analysis of this compound?
A2: Successful GC-MS analysis of this compound requires careful optimization of several parameters:
-
Inlet Temperature: A sufficiently high temperature (e.g., 250-280 °C) is necessary to ensure complete vaporization of the analyte and its impurities without causing thermal degradation.
-
GC Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point. These columns offer good resolution for a wide range of aromatic compounds.
-
Oven Temperature Program: A temperature ramp is essential to separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium is the most common carrier gas for GC-MS, typically used at a constant flow rate of 1-1.5 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV is the standard for generating reproducible mass spectra and enabling library searching. The mass range should be set to cover the expected molecular weights of the target compound and its potential impurities (e.g., 50-500 amu).
Q3: How can I confirm the identity of a peak suspected to be this compound?
A3: Confirmation of the target compound involves a combination of chromatographic and spectroscopic data:
-
Retention Time Matching: Inject a certified reference standard of this compound under the same GC-MS conditions. The retention time of the peak in your sample should match that of the standard.
-
Mass Spectrum Matching: The mass spectrum of the unknown peak should be identical to the mass spectrum of the reference standard. Pay close attention to the molecular ion peak and the isotopic pattern.
-
Isotopic Pattern Analysis: The presence of one bromine atom and one iodine atom will result in a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[1] Iodine is monoisotopic (127I). Therefore, the molecular ion region will show a characteristic cluster of peaks.
Section 2: Commonly Observed Impurities and Their Identification
This section details the likely impurities and provides guidance on their identification using GC-MS. The mass spectral fragmentation patterns described are based on established principles for halogenated and trifluoromethylated aromatic compounds.
Synthesis Pathway and Potential Impurities
Caption: Likely synthetic pathways and the origin of common impurities.
Table 1: Expected GC-MS Data for Target Compound and Key Impurities
| Compound | Likely Retention Time | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Interpretation |
| This compound | Later eluting | 365.92 | 366/368 (M+) : Molecular ion with Br isotopic pattern. 239/241 : [M-I]+ 287 : [M-Br]+ 160 : [M-I-Br]+ 69 : [CF3]+ |
| 2-(Trifluoromethyl)aniline (Starting Material) | Earlier eluting | 161.12 | 161 (M+) : Molecular ion. 142 : [M-F]+ 114 : [M-HF2]+ 92 : [M-CF3]+ |
| 2-Bromo-6-(trifluoromethyl)aniline | Intermediate | 239.02/241.02 | 240/242 (M+) : Molecular ion with Br isotopic pattern. 160 : [M-Br]+ 141 : [M-Br-F]+ 69 : [CF3]+ |
| 2-Iodo-6-(trifluoromethyl)aniline | Intermediate | 287.01 | 287 (M+) : Molecular ion. 160 : [M-I]+ 141 : [M-I-F]+ 69 : [CF3]+ |
| 4-Bromo-2-iodo-6-(trifluoromethyl)aniline (Regioisomer) | Similar to target | 365.92 | Similar fragmentation to target, but relative intensities may differ. |
| 2,4-Dibromo-6-(trifluoromethyl)aniline (Poly-halogenated) | Later eluting | 317.92/319.92/321.92 | 318/320/322 (M+) : Molecular ion with di-bromo isotopic pattern. 239/241 : [M-Br]+ 160 : [M-2Br]+ |
Mass Spectral Fragmentation Explained
The mass spectrum of this compound is expected to be complex due to the presence of multiple functional groups. Key fragmentation pathways include:
-
Halogen Loss: The C-I bond is weaker than the C-Br bond, so the initial loss of an iodine radical is a likely fragmentation pathway, leading to a fragment at m/z 239/241. Subsequent loss of a bromine radical would then yield a fragment at m/z 160.
-
Trifluoromethyl Group Fragmentation: The trifluoromethyl group can be lost as a CF3 radical (m/z 69), or it can undergo fragmentation itself, for instance, through the loss of a fluorine atom or difluorocarbene (CF2).
-
Aromatic Ring Fragmentation: At higher energies, the aromatic ring can fragment, leading to a variety of smaller ions.
Section 3: Troubleshooting GC-MS Analysis
This section provides a systematic approach to resolving common issues encountered during the GC-MS analysis of halogenated anilines.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting GC-MS problems.
Common Problems and Solutions
Issue 1: Poor Peak Shape (Tailing)
-
Cause: The basic aniline group can interact with active sites (silanol groups) in the GC inlet liner or on the column, leading to peak tailing.
-
Solution:
-
Use a Deactivated Inlet Liner: Employ a liner that has been chemically treated to reduce active sites.
-
Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions.
-
Column Trimming: If the front of the column is contaminated, carefully trim a small section (10-20 cm) from the inlet end.
-
Consider a More Inert Column: If tailing persists, a column specifically designed for analyzing active compounds may be necessary.
-
Issue 2: No Peaks or Very Small Peaks
-
Cause: This can be due to a variety of issues, from simple injection problems to more complex instrument malfunctions.
-
Solution:
-
Verify Sample Introduction: Check that the syringe is functioning correctly and that the correct sample volume is being injected.
-
Check for Leaks: Use an electronic leak detector to check for leaks at the inlet, column connections, and septum.
-
Confirm Inlet and Oven Temperatures: Ensure that the temperatures are set appropriately and that the instrument is reaching and maintaining these setpoints.
-
Inspect the MS Source: A dirty ion source can significantly reduce sensitivity. Follow the manufacturer's procedure for cleaning the ion source.
-
Issue 3: Ghost Peaks (Peaks in Blank Runs)
-
Cause: Ghost peaks are typically due to contamination in the system.
-
Solution:
-
Septum Bleed: Replace the septum with a high-quality, low-bleed septum.
-
Contaminated Syringe: Thoroughly clean the syringe or use a new one.
-
Contaminated Inlet Liner: Replace the inlet liner.
-
Carryover from Previous Injections: Run a high-temperature bakeout of the column (do not exceed the column's maximum temperature limit) to remove any retained compounds.
-
Section 4: Experimental Protocol
This section provides a detailed, step-by-step methodology for the GC-MS analysis of a synthesized this compound sample.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the crude reaction mixture.
- Dissolve the sample in 10 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.
- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
- Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
2. GC-MS Instrument Conditions:
- Instrument: Agilent 7890 GC with 5975C MS or equivalent.
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Inlet: Split/splitless, operated in splitless mode.
- Inlet Temperature: 280 °C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 300 °C.
- Hold: 5 minutes at 300 °C.
- MS Transfer Line Temperature: 280 °C.
- MS Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 50 - 550 amu.
3. Data Analysis:
- Integrate all peaks in the total ion chromatogram (TIC).
- Identify the peak corresponding to this compound by comparing its retention time and mass spectrum to a reference standard (if available).
- For each impurity peak, examine the mass spectrum to propose a structure based on the molecular ion and fragmentation pattern.
- Calculate the relative percentage of each impurity by peak area normalization.
References
- BenchChem. (2025). Identification of unknown impurities in 4-Bromo-3-(trifluoromethyl)aniline by LC-MS. BenchChem Technical Support.
- Harcsa, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- BenchChem. (2025). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS. BenchChem Technical Support.
- BenchChem. (2025). Spectroscopic Profile of 2,6-Dibromo-4-nitroaniline: A Technical Guide. BenchChem Technical Support.
- Google Patents. (2014). CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
- Google Patents. (2010). US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Google Patents. (2012). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)
- Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube.
- ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in the HPLC/ICPMS trace in Figure 1. [Image].
- Sigma-Aldrich. (n.d.). 2-Bromo-6-nitro-4-(trifluoromethyl)aniline.
- Phenomenex. (2025). GC Column Troubleshooting Guide.
- ThinkIR. (2018).
- Restek. (n.d.). GC Troubleshooting Guide.
- SelectScience. (2022, July 19).
- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.
- Scribd. (n.d.). Synthesis of 2,4,6-Tribromoaniline.
- Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
- Al-Kindi Publisher. (2022). GC-MS and LC-MS/MS Analysis of Bouea macrophylla Fruit Juice. International Journal of Biology, Pharmacy and Allied Sciences.
- Sigma-Aldrich. (n.d.). GC Troubleshooting.
- YouTube. (2022, April 24). SYNTHESIS OF 2 4 6 TRIBROMOANILINE.
- Thermo Fisher Scientific. (n.d.). 2,6-Dibromo-4-(trifluoromethyl)aniline, 97%.
- Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
- YouTube. (2022, March 16). Tribromoaniline : Synthesis.
- PubChem. (n.d.). 2-Bromo-4-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)-6-(trifluoromethyl)benzenamine.
- University of California, Davis. (n.d.).
Sources
effect of ligands and bases on the reactivity of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
Welcome to our dedicated technical support center for navigating the complexities of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline in cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, yet challenging, building block. As a trifunctional arene, its reactivity is a delicate interplay of sterics and electronics, demanding a nuanced approach to catalyst, ligand, and base selection to achieve desired outcomes. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to overcome common hurdles and unlock the full synthetic potential of this substrate.
Understanding the Reactivity Landscape
The core principle governing the selective functionalization of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl, a trend dictated by the bond dissociation energies and the ease of oxidative addition to a Pd(0) center.[1] Consequently, the C-I bond at the 4-position is the primary site of reaction under kinetically controlled, milder conditions.
The substituents on the aniline ring further modulate this reactivity:
-
-CF₃ Group: This potent electron-withdrawing group at the ortho-position increases the electrophilicity of the aryl ring, which can accelerate the rate-limiting oxidative addition step.[2]
-
-NH₂ Group: The unprotected aniline moiety can act as a ligand for the palladium catalyst, potentially influencing its activity. While many modern catalyst systems are robust enough to tolerate free anilines, this interaction can sometimes lead to catalyst inhibition or altered selectivity.[3][4]
-
Ortho-Bromo Group: The bromine atom ortho to the aniline introduces significant steric hindrance around the C-Br bond and the adjacent amino group, further biasing reactivity towards the more accessible C-I bond at the 4-position.
This intricate balance of factors is key to designing successful and selective cross-coupling strategies.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during cross-coupling reactions with this compound in a practical question-and-answer format.
Issue 1: Poor or No Conversion of Starting Material
Question: I am attempting a Suzuki-Miyaura coupling at the C-I position, but I am observing very low conversion of my starting material. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion is a frequent challenge and can stem from several factors related to catalyst activity and reaction conditions.
-
Causality & Explanation: The most common culprit is an inactive or poisoned catalyst. The active Pd(0) species is susceptible to oxidation if not handled under inert conditions. Furthermore, the unprotected aniline and the trifluoromethyl group can interact with the palladium center, requiring a robust ligand to maintain catalytic turnover.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
-
Actionable Solutions:
-
Catalyst and Ligand System: For Suzuki-Miyaura couplings of ortho-substituted anilines, bulky, electron-rich biaryl phosphine ligands are often essential.[5] Consider switching to a more robust ligand such as SPhos or XPhos, which are known to be effective for challenging substrates.[5] Using a pre-formed palladium(II) precatalyst can also ensure more reliable generation of the active Pd(0) species.
-
Base Selection: The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[6] Ensure the base is finely powdered and anhydrous. The base's role is to activate the boronic acid for transmetalation.[7]
-
Inert Atmosphere: Rigorously degas your solvents and ensure the reaction is set up and run under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[1]
-
Temperature: While selectivity for the C-I bond is favored at lower temperatures, oxidative addition is still a thermally dependent step. If you are running the reaction at room temperature with no success, a modest increase in temperature (e.g., to 50-80 °C) may be necessary to initiate the catalytic cycle.
-
Issue 2: Lack of Selectivity (Reaction at Both C-I and C-Br Sites)
Question: My goal is to achieve mono-functionalization at the C-I position, but I am getting a significant amount of the di-substituted product. How can I improve selectivity?
Answer: Achieving high selectivity requires careful control over the reaction conditions to exploit the kinetic difference in reactivity between the C-I and C-Br bonds.
-
Causality & Explanation: The C-Br bond, while less reactive, can still undergo oxidative addition, particularly under more forcing conditions (higher temperatures, longer reaction times, or with a highly active catalyst). The formation of the di-substituted product indicates that the reaction conditions are too harsh.
-
Decision Tree for Improving Selectivity:
Caption: Decision tree for enhancing mono-selectivity.
-
Actionable Solutions:
-
Temperature Control: This is the most critical parameter. Begin reactions at or near room temperature. Higher temperatures will inevitably lead to a loss of selectivity.[1]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the desired mono-substituted product is maximized, quench the reaction. Prolonged reaction times, even at lower temperatures, can lead to the slow formation of the di-substituted product.[1]
-
Stoichiometry: Use a controlled amount of your coupling partner (typically 1.05-1.2 equivalents). A large excess will drive the reaction towards di-substitution.
-
Catalyst System: Highly active catalyst systems with very bulky and electron-rich ligands (like XPhos) might be reactive enough to activate the C-Br bond even under milder conditions. If selectivity is an issue, consider a less reactive, "first-generation" ligand like PPh₃, which often provides excellent selectivity for C-I over C-Br bonds.
-
Issue 3: Side Reactions and Byproduct Formation
Question: In my Buchwald-Hartwig amination, I'm observing significant hydrodehalogenation (loss of iodine or bromine) and some homocoupling of my amine. What causes these side reactions?
Answer: Hydrodehalogenation and homocoupling are common side reactions in palladium-catalyzed couplings, often exacerbated by certain reaction parameters.
-
Causality & Explanation:
-
Hydrodehalogenation: This occurs when the organopalladium intermediate reacts with a hydride source in the reaction mixture before the desired coupling partner. Common hydride sources include trace water, the amine itself, or the solvent.
-
Homocoupling: Amine homocoupling (to form a hydrazine-type byproduct) can be promoted by the presence of oxygen. Boronic acid homocoupling in Suzuki reactions can also occur, especially at higher temperatures.
-
-
Minimizing Side Reactions:
-
Rigorous Inertness: Ensure all reagents and solvents are anhydrous and thoroughly degassed. The presence of oxygen and water is a primary contributor to these side reactions.
-
Base Selection: For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[1] However, if hydrodehalogenation is severe, consider a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a higher reaction temperature.
-
Ligand Choice: The ligand plays a crucial role. For Buchwald-Hartwig reactions, specialized biarylphosphine ligands are designed to promote the desired C-N reductive elimination over competing pathways.[8][9] Ensure you are using a ligand appropriate for the specific class of amine you are coupling.
-
Temperature Management: Avoid excessively high temperatures, which can promote decomposition pathways leading to byproducts.
-
Comparative Data & Protocols
While specific yield data for this compound is sparse in the literature, we can extrapolate from closely related systems to provide a baseline for expected outcomes.
Table 1: Ligand & Base Effects in Suzuki-Miyaura Coupling of Analogous ortho-Haloanilines
| Aryl Halide | Boronic Acid | Catalyst System (Pd/Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Reference Analogy |
| 2-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [3] |
| 2-Bromo-4-fluoroaniline | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 88 | [3] |
| 2,6-Dibromo-4-nitroaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (ligandless) | K₂CO₃ | DMF/H₂O | 80 | 92 | [10] |
This table illustrates that high yields are achievable for ortho-substituted bromoanilines, even with additional electron-withdrawing groups. The choice of a bulky phosphine ligand (like SPhos) or a bidentate ligand (like dppf) is often key.
Experimental Protocols
The following protocols are generalized starting points and should be optimized for each specific coupling partner.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 (Iodo) Position
This protocol is adapted from established procedures for the selective coupling of dihaloarenes and ortho-substituted bromoanilines.[1][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv, finely powdered and dried)
-
Toluene and Water (5:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Stir the mixture at 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-4 (Iodo) Position
This protocol uses a robust catalyst system known for its effectiveness with electron-deficient aryl halides.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
G3-XPhos Palladacycle (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a glovebox or a dry Schlenk flask under an argon atmosphere, add the G3-XPhos Palladacycle and NaOtBu.
-
Add the this compound and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench carefully by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
References
-
Biscoe, M. R., et al. (2008). "Cross-Coupling of Unprotected ortho-Bromoanilines with Boronic Esters." RSC Advances. Available at: [Link]
-
ResearchGate (2024). "(PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." Available at: [Link]
-
Yoneda Labs (n.d.). "Suzuki-Miyaura cross-coupling: Practical Guide." Available at: [Link]
-
ResearchGate (n.d.). "Effect of different bases on the Suzuki-Miyaura coupling." Available at: [Link]
-
National Institutes of Health (n.d.). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." PMC. Available at: [Link]
-
ResearchGate (2011). "(PDF) Recent Advances in Sonogashira Reactions." Available at: [Link]
-
ACS Publications (2018). "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." Organometallics. Available at: [Link]
-
National Institutes of Health (n.d.). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." PMC. Available at: [Link]
-
Beilstein Journal of Organic Chemistry (2022). "Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions." Available at: [Link]
-
ResearchGate (n.d.). "The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids." Available at: [Link]
-
Chemistry LibreTexts (2023). "Buchwald-Hartwig Amination." Available at: [Link]
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ACS Publications (2019). "Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation." Journal of the American Chemical Society. Available at: [Link]
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Organic Chemistry Portal (n.d.). "Sonogashira Coupling." Available at: [Link]
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Organic Chemistry Portal (n.d.). "Suzuki Coupling." Available at: [Link]
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ACS GCI Pharmaceutical Roundtable (n.d.). "Buchwald-Hartwig Amination." Available at: [Link]
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ResearchGate (2011). "(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." Available at: [Link]
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Organic Chemistry Portal (n.d.). "Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides." Available at: [Link]
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RSC Publishing (2018). "Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines." Organic Chemistry Frontiers. Available at: [Link]
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Semantic Scholar (2021). "Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions." Available at: [Link]
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MDPI (2019). "Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners." Catalysts. Available at: [Link]
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Validation & Comparative
A Comprehensive Guide to the Spectroscopic Characterization of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline: A Predictive NMR Approach
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-4-iodo-6-(trifluoromethyl)aniline. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and empirical data from analogous structures to predict and interpret the 1H and 13C NMR spectra. This predictive approach offers valuable insights into the complex interplay of substituent effects on the chemical environment of an aromatic ring, serving as a practical tool for the identification and characterization of similarly substituted anilines.
The unique substitution pattern of this compound, featuring a combination of electron-donating and electron-withdrawing groups, presents a compelling case study for the application of NMR spectroscopy in structural elucidation. The strategic placement of a bromine atom, an iodine atom, a trifluoromethyl group, and an amino group on the aniline scaffold creates a distinct electronic and steric environment, which is reflected in the chemical shifts and coupling patterns of its 1H and 13C NMR spectra.
Predicted 1H and 13C NMR Data
The following tables summarize the predicted chemical shifts (δ) for the protons and carbons of this compound. These predictions are based on the additive effects of the substituents on the benzene ring, with benzene as the reference (1H: ~7.3 ppm; 13C: 128.5 ppm).
Table 1: Predicted 1H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.5 - 7.8 | Doublet | 2.0 - 2.5 |
| H-5 | 7.8 - 8.1 | Doublet | 2.0 - 2.5 |
| NH2 | 4.0 - 5.5 | Broad Singlet | - |
Table 2: Predicted 13C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NH2) | 145 - 150 |
| C-2 (C-Br) | 110 - 115 |
| C-3 (C-H) | 135 - 140 |
| C-4 (C-I) | 90 - 95 |
| C-5 (C-H) | 138 - 143 |
| C-6 (C-CF3) | 120 - 125 (quartet) |
| CF3 | 122 - 128 (quartet) |
Interpretation of the Predicted Spectra
The predicted NMR data reveals the significant influence of the diverse substituents on the electronic environment of the aniline ring.
1H NMR Spectrum
The aromatic region of the 1H NMR spectrum is expected to show two doublets, corresponding to H-3 and H-5. The downfield chemical shifts of these protons are a consequence of the cumulative electron-withdrawing effects of the bromine, iodine, and trifluoromethyl groups. The small coupling constant (4JH-H) between H-3 and H-5 is characteristic of a meta-relationship. The amino (NH2) protons are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange phenomena[1][2][3][4][5].
13C NMR Spectrum
The 13C NMR spectrum is predicted to display six distinct signals for the aromatic carbons, in addition to the signal for the trifluoromethyl carbon.
-
C-1 (C-NH2): The amino group is an electron-donating group, which typically shields the attached carbon. However, the presence of ortho and para electron-withdrawing groups will likely result in a downfield shift compared to aniline itself.
-
C-2 (C-Br) and C-4 (C-I): The carbons directly attached to the halogen atoms are expected to be significantly influenced by the "heavy atom effect," particularly in the case of iodine, leading to a more upfield chemical shift for C-4 compared to what would be expected based on electronegativity alone[6].
-
C-3 and C-5: These carbons, bearing hydrogen atoms, will be deshielded due to the electron-withdrawing nature of the adjacent substituents.
-
C-6 (C-CF3): The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (1JC-F). The trifluoromethyl group itself will also appear as a quartet in the 13C NMR spectrum, though its observation may require specific experimental parameters.
19F NMR Spectroscopy
A 19F NMR experiment would be a valuable complementary technique. It is expected to show a singlet for the CF3 group, as there are no adjacent protons or other fluorine atoms to cause coupling. The chemical shift of this singlet would provide further confirmation of the electronic environment of the trifluoromethyl group[7][8][9][10][11][12][13].
Experimental Protocol for NMR Data Acquisition
To obtain high-quality 1H and 13C NMR spectra of this compound, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can influence the chemical shift of the NH2 protons[1][2][3][4][5].
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
1H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.
-
Number of Scans (ns): 8-16 scans are usually adequate for a sample of this concentration.
-
-
13C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is recommended to simplify the spectrum to singlets for each carbon.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. Carbons without attached protons may have longer relaxation times.
-
Number of Scans (ns): A higher number of scans (e.g., 1024 or more) will likely be required to achieve a good signal-to-noise ratio due to the low natural abundance of 13C.
-
Alternative and Complementary Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive characterization of this compound would benefit from the application of other analytical methods.
Table 3: Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Comparison to NMR |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight, elemental composition, and fragmentation patterns. | Provides complementary information on molecular formula and connectivity. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Presence of functional groups (e.g., N-H, C-F, aromatic C-H). | Less detailed structural information compared to NMR, but quicker for functional group identification. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Purity assessment and quantification. | Does not provide structural information but is essential for determining sample purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds followed by mass analysis. | Purity and molecular weight of volatile components. | Suitable for purity analysis if the compound is sufficiently volatile and thermally stable[14][15]. |
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the 1H and 13C NMR spectra of this compound. By understanding the additive effects of the various substituents, researchers can anticipate the key spectroscopic features of this and related molecules. The detailed experimental protocol and discussion of complementary analytical techniques further equip scientists with the necessary tools for a thorough and accurate characterization of complex aromatic compounds.
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Stenutz, R. NMR chemical shift prediction of benzenes. Retrieved from [Link]
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Reich, H. J. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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ResearchGate. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
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- Zeitschrift für Naturforschung. (2003). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.
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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development and chemical synthesis, the precise characterization of novel molecules is paramount. 2-Bromo-4-iodo-6-(trifluoromethyl)aniline, a complex halogenated aromatic amine, presents a significant analytical challenge due to its multifaceted structure. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of mass spectrometry techniques for the robust characterization of this molecule. We will delve into the rationale behind experimental choices, offering a self-validating framework for your analytical workflows.
The Analytical Conundrum: Unpacking this compound
The structure of this compound, with its electron-withdrawing trifluoromethyl group and two distinct halogen atoms, dictates a nuanced approach to mass spectrometry. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), and monoisotopic iodine (127I) provides valuable markers for identification. However, the molecule's moderate polarity and potential for in-source fragmentation necessitate a careful selection of ionization and analysis techniques.
Ionization Strategies: A Head-to-Head Comparison of ESI and APCI
The initial and most critical step in mass spectrometry is the ionization of the analyte. For a molecule like this compound, the two most common atmospheric pressure ionization techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), offer distinct advantages and disadvantages.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly effective for polar and large molecules.[1] It typically generates protonated molecules, [M+H]+. While the aniline functional group provides a site for protonation, the overall moderate polarity of the molecule might limit ESI efficiency.
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and more volatile compounds.[1] It involves a higher energy process than ESI, which can lead to more in-source fragmentation but also provides robust ionization for a wider range of small molecules.[1] For halogenated aromatic compounds, APCI can be a reliable choice, often producing a strong molecular ion signal.
The Verdict for this compound:
For initial screening and confirmation of the molecular weight, APCI is the recommended starting point . Its ability to handle moderately polar to nonpolar compounds makes it more likely to yield a strong molecular ion signal for this analyte.[1] ESI should be considered as a complementary technique, particularly if in-source fragmentation in APCI proves to be excessive or if the analysis of more polar metabolites or degradation products is required.
Experimental Workflow: Ionization Source Selection
Caption: Recommended workflow for ionization source selection.
Mass Analysis: High-Resolution vs. Tandem Mass Spectrometry
Once ionized, the ions are directed to the mass analyzer. The choice of analyzer and experimental setup will determine the level of structural information obtained.
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements (typically <5 ppm). This accuracy is crucial for determining the elemental composition of the parent ion and its fragments, which is invaluable for confirming the identity of a novel compound and identifying unknown impurities.[2] For a molecule containing multiple halogens, HRMS can definitively confirm the presence of bromine and iodine through the precise mass of the isotopic peaks.
Tandem Mass Spectrometry (MS/MS): MS/MS involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID).[3] The resulting fragment ions (product ions) provide a "fingerprint" of the molecule's structure. This technique is essential for structural elucidation and for developing highly selective and sensitive quantitative methods.
A Synergistic Approach:
The most powerful approach for characterizing this compound is the combination of LC-HRMS with MS/MS capabilities . This allows for the accurate mass determination of the precursor ion and its fragments, providing the highest level of confidence in structural assignment.
Experimental Workflow: Mass Analysis Strategy
Caption: Workflow for comprehensive mass analysis.
Step-by-Step Experimental Protocol: LC-APCI-HRMS/MS
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions (APCI):
-
Ionization Mode: Positive.
-
Corona Discharge Current: 4.0 µA.
-
Vaporizer Temperature: 350 °C.
-
Sheath Gas (N2) Flow: 40 arbitrary units.
-
Auxiliary Gas (N2) Flow: 10 arbitrary units.
-
Capillary Temperature: 300 °C.
-
Scan Range (MS1): m/z 100-500.
-
Resolution (MS1): > 60,000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy ramp (e.g., 15-45 eV).
Predicted Mass Spectral Data and Fragmentation
Based on the structure of this compound and known fragmentation patterns of similar compounds, the following data can be anticipated.[4][5]
| Ion | Calculated m/z (Monoisotopic) | Expected Isotopic Pattern | Proposed Fragmentation Pathway |
| [M+H]+ | 381.8494 | M:M+2 (1:1) due to 79Br/81Br | Protonated molecular ion |
| [M+H-Br]+ | 302.9599 | - | Loss of a bromine radical |
| [M+H-I]+ | 254.9525 | M:M+2 (1:1) due to 79Br/81Br | Loss of an iodine radical |
| [M+H-CF3]+ | 312.9171 | M:M+2 (1:1) due to 79Br/81Br | Loss of a trifluoromethyl radical |
| [M+H-HBr]+ | 301.9521 | - | Neutral loss of hydrogen bromide |
| [M+H-HI]+ | 253.9447 | M:M+2 (1:1) due to 79Br/81Br | Neutral loss of hydrogen iodide |
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Conclusion: A Multi-faceted Approach for Unambiguous Characterization
The mass spectrometric analysis of this compound demands a strategic and multi-faceted approach. While APCI offers a robust method for initial ionization and molecular weight determination, the combination of high-resolution mass spectrometry and tandem mass spectrometry is indispensable for complete structural elucidation and impurity profiling. By understanding the underlying principles of these techniques and tailoring the experimental parameters, researchers can confidently navigate the analytical challenges posed by this complex molecule, ensuring the integrity and quality of their scientific endeavors. This guide provides a foundational framework, and it is through careful experimentation and data interpretation that a complete and accurate analytical picture will emerge.
References
-
NIH. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. 2021. Available from: [Link].
-
Taylor & Francis Online. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. 2021. Available from: [Link].
-
PubMed. Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter. Available from: [Link].
-
ResearchGate. Analysis of polycyclic aromatic hydrocarbons by liquid chromatography/tandem mass spectrometry using atmospheric pressure chemical ionization or electrospray ionization with tropylium post-column derivatization. 2007. Available from: [Link].
-
ResearchGate. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Available from: [Link].
-
ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... 2001. Available from: [Link].
-
ResearchGate. Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. 2013. Available from: [Link].
-
Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. 2019. Available from: [Link].
-
Fluorine notes. October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". 2021. Available from: [Link].
-
NIH. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Available from: [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link].
-
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-
NIST. 2-Bromo-4,6-difluoroaniline. Available from: [Link].
-
NIH. Effect of Position 1 Substituent and Configuration on APCI–MS Fragmentation of Norditerpenoid Alkaloids Including 1-epi-Condelphine. 2022. Available from: [Link].
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A Comparative Guide to HPLC and Alternative Methods for the Purity Assessment of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the Comprehensive Purity Assessment of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline.
In the synthesis and quality control of pharmaceutical intermediates and fine chemicals, such as this compound, rigorous purity analysis is paramount. The choice of analytical technique is critical for ensuring the identity, purity, and safety of the final product. This guide provides a detailed comparison of three powerful analytical techniques for the purity analysis of this complex halogenated aniline. We present detailed experimental protocols based on closely related analogs, comparative performance data, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
The Critical Role of Purity Analysis
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of impurities, even in trace amounts, can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for the accurate determination of purity and the identification of any process-related or degradation impurities. The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances, underscoring the regulatory importance of this analytical work.[1]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly well-suited for the separation and quantification of non-volatile and thermally labile compounds.[2] For this compound, a reversed-phase HPLC method offers excellent resolution and sensitivity for detecting a range of potential impurities.
Proposed HPLC Purity Method
Experimental Protocol: HPLC-UV
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-27 min: 80-40% B27-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve approximately 10 mg of this compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
Rationale for Method Parameters:
-
C18 Column: A C18 stationary phase is a versatile, non-polar phase that is well-suited for the separation of a wide range of organic molecules, including halogenated anilines.
-
Acidified Mobile Phase: The addition of a small amount of phosphoric acid to the aqueous component of the mobile phase helps to suppress the ionization of the aniline functional group, leading to improved peak shape and retention time reproducibility.
-
Gradient Elution: A gradient elution is employed to ensure the effective separation of the main component from both early and late-eluting impurities.
-
UV Detection at 254 nm: The aromatic nature of the molecule provides strong chromophores, making UV detection at 254 nm a sensitive and reliable method for quantification.
Visualization of the HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a robust technique, a comprehensive purity assessment often benefits from the application of orthogonal methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer distinct advantages for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly effective for the analysis of volatile and semi-volatile compounds.[4]
Proposed GC-MS Method:
The following protocol is based on established methods for similar halogenated anilines and would require validation for the specific compound of interest.[3]
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Ionization | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-500 m/z |
Rationale for Method Parameters:
-
DB-5ms Column: A low-polarity 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for the separation of a wide range of semi-volatile organic compounds.
-
Electron Ionization (EI): EI at 70 eV provides reproducible fragmentation patterns that can be used to identify compounds by comparison with mass spectral libraries.
-
Mass Spectrometry Detection: MS detection offers high specificity and allows for the confident identification of impurities, even at trace levels.
Expected Fragmentation:
Under EI conditions, halogenated anilines typically undergo fragmentation through pathways including the loss of halogens and cleavage of the C-N bond.[5] The presence of bromine and iodine will result in characteristic isotopic patterns in the mass spectrum, aiding in the identification of halogenated impurities.[6]
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[3][7] For a fluorine-containing compound like this compound, ¹⁹F qNMR is a particularly powerful tool.
Principles of qNMR:
The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. In qNMR, the purity of an analyte is determined by comparing the integral of a specific resonance of the analyte with the integral of a certified internal standard of known purity and concentration.
Proposed ¹⁹F qNMR Method:
Experimental Parameters:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Internal Standard | A certified reference material containing a fluorine signal that does not overlap with the analyte's signal (e.g., trifluoroacetic acid). |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals of interest. |
| Pulse Angle | 90° |
Rationale for ¹⁹F qNMR:
-
High Specificity: The ¹⁹F nucleus has a wide chemical shift range and is 100% naturally abundant, leading to high-resolution spectra with minimal background interference.[8]
-
Absolute Quantification: qNMR provides a direct measure of molar concentration, allowing for the determination of absolute purity without the need for a calibration curve.[3]
Head-to-Head Comparison of Analytical Techniques
The choice between HPLC, GC-MS, and qNMR will depend on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and specificity.
| Parameter | HPLC-UV | GC-MS | ¹⁹F qNMR |
| Principle | Liquid-solid partitioning | Gas-solid partitioning and mass-to-charge ratio | Nuclear magnetic resonance |
| Analytes | Non-volatile, thermally stable/labile | Volatile, thermally stable | Soluble compounds |
| Primary Use | Purity determination, impurity profiling | Impurity identification, volatile impurity analysis | Absolute purity determination |
| Sensitivity | High (ng to pg) | Very high (pg to fg) | Moderate (µg to mg) |
| Specificity | Moderate (retention time) | High (retention time and mass spectrum) | Very high (chemical shift) |
| Quantification | Relative (requires reference standard) | Semi-quantitative (relative to internal standard) | Absolute (requires certified internal standard) |
| Throughput | High | Moderate | Low |
Potential Impurities in this compound
The synthesis of this compound can lead to several potential impurities. A thorough understanding of the synthetic route is crucial for identifying and controlling these impurities.[1]
-
Starting Materials: Unreacted starting materials and reagents.
-
Intermediates: Incomplete reaction can lead to the presence of synthetic intermediates.
-
By-products: Side reactions can generate isomeric or over-halogenated species. For example, the bromination of anilines can sometimes lead to the formation of poly-brominated products.[9]
-
Degradation Products: The final compound may degrade under certain storage conditions.
Conclusion and Recommendations
For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended.
-
HPLC-UV should be the primary technique for routine purity testing and impurity profiling due to its robustness, high throughput, and excellent quantitative performance for non-volatile compounds. The proposed method should be thoroughly validated according to ICH guidelines.
-
GC-MS is an invaluable tool for the identification of unknown volatile and semi-volatile impurities. Its high specificity makes it ideal for characterizing by-products from the synthesis.
-
¹⁹F qNMR offers a powerful method for the absolute determination of purity and can be used to certify the purity of the reference standard used for HPLC analysis.
By employing a combination of these orthogonal techniques, researchers, scientists, and drug development professionals can ensure a comprehensive and accurate assessment of the purity of this compound, thereby guaranteeing the quality and reliability of their research and the safety of the final products.
References
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Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available at: [Link]
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Kawai, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products, 11(2), 163-170. Available at: [Link]
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Pauli, G. F., et al. (2012). Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. Available at: [Link]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]
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Singh, R., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(4), 426-434. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column. Available at: [Link]
-
Görög, S. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 90(1), 1-6. Available at: [Link]
-
European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. Available at: [Link]
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Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Available at: [Link]
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El-Gindy, A., et al. (2020). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 10(1), 1-12. Available at: [Link]
-
Scribd. (n.d.). Synthesis of 2,4,6-Tribromoaniline. Available at: [Link]
-
Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765. Available at: [Link]
-
Bitesize Bio. (2022). HPLC and GC: 6 Simple Differences to Enhance Your Research. Available at: [Link]
-
Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. In 5th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-16). Atlantis Press. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Decoding the Vibrational Fingerprint: A Comparative Guide to the FT-IR Spectrum of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
For researchers and professionals in drug development and materials science, understanding the molecular structure of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful, non-destructive method to elucidate the functional groups present in a molecule, providing a unique "vibrational fingerprint." This guide provides an in-depth analysis of the expected FT-IR spectrum of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline, a complex halogenated aromatic amine. Due to the limited availability of a direct experimental spectrum for this specific molecule in public databases, this guide leverages a comparative approach, drawing insights from the spectra of structurally analogous compounds to predict and interpret its key spectral features.
Predicted FT-IR Spectrum: A Sum of Functional Group Contributions
The FT-IR spectrum of this compound is dictated by the vibrational modes of its constituent parts: the aniline backbone, the aromatic ring, and the bromine, iodine, and trifluoromethyl substituents. By dissecting the characteristic absorption frequencies of these individual moieties, we can construct a detailed prediction of the compound's spectrum.
The presence of various substituents on the aniline ring—bromo, iodo, and trifluoromethyl groups—influences the electronic environment and vibrational frequencies of the aromatic ring and the amine group. Halogenation, in general, can affect the frequencies and intensities of vibrational modes, providing valuable structural information.[1][2]
The Aniline Moiety: N-H and C-N Vibrations
The primary amine (-NH₂) group in aniline derivatives gives rise to characteristic stretching and bending vibrations.
-
N-H Stretching: Typically, primary amines exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. In the case of this compound, these peaks are expected to be sharp and of medium intensity. For comparison, the FT-IR spectrum of aniline itself shows N-H stretching bands around 3430 cm⁻¹ and 3360 cm⁻¹.[3] The electron-withdrawing nature of the substituents on the ring might slightly shift these frequencies.
-
N-H Bending: The scissoring vibration of the -NH₂ group is anticipated to appear in the 1650-1580 cm⁻¹ range. This peak is often broad and can sometimes overlap with aromatic C=C stretching vibrations.
-
C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond (C-N) typically occurs in the 1350-1250 cm⁻¹ region. This absorption is a key indicator of the amine functionality.
The Trifluoromethyl Group (CF₃): A Strong and Distinctive Reporter
The trifluoromethyl group is a potent electron-withdrawing group and its vibrations are usually strong and easily identifiable in an IR spectrum.
-
C-F Stretching: The C-F stretching vibrations in trifluoromethyl groups are known to produce very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region.[4] These are often the most intense peaks in the spectrum, making them excellent diagnostic markers. The symmetric and asymmetric stretching modes of the CF₃ group are expected to be prominent.
-
CF₃ Bending and Rocking: Deformational vibrations of the CF₃ group, such as bending and rocking modes, appear at lower frequencies, typically in the 800-600 cm⁻¹ range.
Aromatic Ring Vibrations: The Influence of Substitution
The substitution pattern on the benzene ring significantly affects the C-H and C=C vibrational frequencies.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Due to the trisubstituted nature of the ring in this compound, the intensity of these peaks may be weak.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to a series of sharp bands of variable intensity in the 1620-1450 cm⁻¹ region.
-
Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations (wagging) are highly sensitive to the substitution pattern on the aromatic ring and appear in the 900-650 cm⁻¹ region. For a 1,2,3,5-tetrasubstituted benzene ring (considering the amine group), specific patterns of absorption are expected, which can aid in confirming the substitution pattern.
Carbon-Halogen Bonds: Vibrations in the Fingerprint Region
The stretching vibrations of carbon-halogen bonds are found at lower frequencies, in the fingerprint region of the FT-IR spectrum.
-
C-Br Stretching: The carbon-bromine stretching vibration is typically observed in the 680-515 cm⁻¹ range. This peak can sometimes be weak and may be coupled with other vibrations.
-
C-I Stretching: The carbon-iodine stretching vibration occurs at an even lower frequency, usually in the 600-500 cm⁻¹ range. The increasing mass of the halogen atom leads to a decrease in the vibrational frequency.[5]
Comparative Spectral Analysis: Learning from Analogs
To refine our predictions, we can compare the expected spectrum of this compound with the known FT-IR spectra of simpler, related molecules.
Bromoanilines and Iodoanilines
The FT-IR spectra of bromoaniline and iodoaniline isomers provide valuable reference points.[6][7][8][9][10][11][12][13][14] For instance, the spectrum of 4-bromoaniline clearly shows the characteristic N-H stretching bands and the C-Br stretching frequency.[8][15] Similarly, the spectrum of 4-iodoaniline displays the expected amine and aromatic absorptions, with the C-I stretch at a lower wavenumber.[7][9] By examining the spectra of various isomers (2-bromoaniline, 3-bromoaniline, etc.), we can observe the effect of the halogen's position on the ring's vibrational modes.
Compounds with Trifluoromethyl Groups
The analysis of compounds containing a trifluoromethyl group attached to an aromatic ring confirms the presence of strong C-F stretching bands in the 1350-1100 cm⁻¹ region.[4][16][17][18] These absorptions are often so intense that they can dominate the mid-infrared region of the spectrum.
Summary of Expected Characteristic Absorptions
The following table summarizes the predicted key FT-IR absorption bands for this compound.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Expected Intensity |
| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3500 - 3300 | Medium, Sharp |
| Amine (-NH₂) | N-H Bending (Scissoring) | 1650 - 1580 | Medium to Weak, Broad |
| Aromatic Ring | C-H Stretching | 3100 - 3000 | Weak |
| Aromatic Ring | C=C Stretching | 1620 - 1450 | Medium to Weak, Sharp |
| Trifluoromethyl (-CF₃) | C-F Asymmetric & Symmetric Stretching | 1350 - 1100 | Very Strong, Broad |
| Amine (-NH₂) | Aromatic C-N Stretching | 1350 - 1250 | Medium |
| Aromatic Ring | C-H Out-of-Plane Bending | 900 - 650 | Medium to Strong |
| Carbon-Bromine (-Br) | C-Br Stretching | 680 - 515 | Medium to Weak |
| Carbon-Iodine (-I) | C-I Stretching | 600 - 500 | Medium to Weak |
Experimental Protocol for FT-IR Analysis of a Solid Aromatic Amine
Acquiring a high-quality FT-IR spectrum is crucial for accurate analysis. The following protocol outlines the steps for analyzing a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples.
Materials and Equipment
-
FT-IR Spectrometer with an ATR accessory (e.g., Diamond or Germanium crystal)
-
This compound sample (solid)
-
Spatula
-
Solvent for cleaning the ATR crystal (e.g., Isopropanol or Acetone)
-
Lint-free wipes
Step-by-Step Procedure
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol). Allow the crystal to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The required pressure will vary depending on the instrument and the nature of the sample.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The standard spectral range for mid-infrared analysis is 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Perform a baseline correction if necessary to obtain a flat baseline.
-
Use the instrument's software to label the peaks of interest.
-
Compare the obtained peak positions and intensities with the predicted values and reference spectra.
-
-
Cleaning:
-
After analysis, retract the ATR press and carefully remove the sample from the crystal surface.
-
Clean the ATR crystal thoroughly with a solvent-soaked lint-free wipe to remove any sample residue.
-
Visualizing Molecular Vibrations
The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for its characteristic FT-IR absorption bands.
Figure 1. Molecular structure of this compound with key functional groups highlighted.
Conclusion
References
-
PubChem. 4-Bromoaniline. National Center for Biotechnology Information. [Link]
- Beg, M. A. A., & Clark, H. C. (2011). Chemistry of the trifluoromethyl group: Part V. Infrared spectra of some phosphorus compounds containing CF3. Canadian Journal of Chemistry, 39(3), 564-572.
-
ResearchGate. Fig. S2. IR spectrum for 4-iodoaniline. [Link]
-
Chegg.com. Solved The following IR spectra is of .4-bromoanilinr. [Link]
-
Canadian Science Publishing. CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. [Link]
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PubChem. 4-Iodoaniline. National Center for Biotechnology Information. [Link]
-
PubMed. Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. [Link]
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PubChem. 3-Iodoaniline. National Center for Biotechnology Information. [Link]
-
Spectroscopy Online. FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. [Link]
-
Journal of the Chemical Society (Resumed). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. [Link]
-
PubMed. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]
-
Spectroscopy Online. Halogenated Organic Compounds. [Link]
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Wikipedia. Infrared spectroscopy correlation table. [Link]
-
PubMed. Halogenated anilines as novel natural products from a marine biofilm forming microalga. [Link]
-
IUCr. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. [Link]
-
Crysdot LLC. 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline. [Link]
-
Crysdot LLC. This compound. [Link]
-
ResearchGate. a: FTIR Spectra of Aniline. [Link]
-
PubChem. 2-Bromo-4-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)-6-(trifluoromethyl)benzenamine. [Link]
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A Comparative Guide to the Reactivity of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline and 2,4-dibromo-6-(trifluoromethyl)aniline in Cross-Coupling Reactions
Introduction
In the landscape of modern medicinal chemistry and drug development, halogenated anilines serve as indispensable building blocks for the synthesis of complex molecular architectures.[1][2] The strategic placement of halogen atoms and activating or deactivating groups on the aniline core provides synthetic chemists with versatile handles for subsequent functionalization. This guide offers an in-depth, objective comparison of the reactivity of two such critical building blocks: 2-Bromo-4-iodo-6-(trifluoromethyl)aniline and 2,4-dibromo-6-(trifluoromethyl)aniline .
Both molecules share a 6-(trifluoromethyl)aniline scaffold, a moiety known to influence physicochemical properties such as lipophilicity and metabolic stability, which are crucial for drug efficacy.[3][4][5] The key distinction lies in the halogen substitution at the 4-position—iodine versus bromine. This seemingly subtle difference gives rise to a profound divergence in chemical reactivity, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide will elucidate these differences, providing researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in synthetic strategy and experimental design.
Part 1: The Fundamental Basis of Reactivity
The Halogen Effect: C-I vs. C-Br Bonds in Oxidative Addition
The cornerstone of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) is the oxidative addition of an aryl halide to a low-valent palladium(0) complex.[6][7] This is often the rate-determining step of the catalytic cycle. The reactivity order of aryl halides in this step is well-established and directly correlates with the carbon-halogen (C-X) bond dissociation energy: C-I < C-Br < C-Cl .[8][9]
The C-I bond is inherently weaker and more polarizable than the C-Br bond. Consequently, aryl iodides undergo oxidative addition to Pd(0) catalysts more readily and under significantly milder conditions (e.g., lower temperatures, less activated catalysts) than their aryl bromide counterparts.[10] This fundamental difference is the primary driver of the chemoselectivity observed with this compound.
Electronic Influence of Ring Substituents
The reactivity of the aniline core is further modulated by the electronic properties of its substituents:
-
-NH₂ (Amino) Group: An activating, electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring.
-
-CF₃ (Trifluoromethyl) Group: A strongly deactivating, electron-withdrawing group (EWG) primarily through a powerful negative inductive effect (-I).[3][11] This effect makes the aromatic ring more electron-deficient.
The interplay of these opposing electronic forces, combined with the differential reactivity of the C-I and C-Br bonds, dictates the overall reactivity and selectivity profile of each molecule.
Part 2: Comparative Reactivity in Key Cross-Coupling Reactions
The most significant practical difference between the two subject compounds is the potential for chemoselective functionalization with this compound. The pronounced reactivity difference between the C-I and C-Br bonds allows for the selective reaction at the 4-position (C-I) while leaving the 2-position (C-Br) intact for a subsequent, different coupling reaction.[8][12]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. When subjected to typical Suzuki conditions, the two anilines are predicted to behave quite differently.
-
This compound: A high degree of selectivity for coupling at the 4-position is expected.[13] By using mild conditions (e.g., room temperature or slightly elevated temperatures, a standard Pd catalyst like Pd(PPh₃)₄), one can achieve mono-arylation at the iodo-substituted position with high efficiency, preserving the bromo substituent.
-
2,4-dibromo-6-(trifluoromethyl)aniline: Achieving selective mono-arylation is significantly more challenging. While the bromine at the 4-position is electronically more activated towards oxidative addition than the one at the 2-position (due to the para-amino and ortho-trifluoromethyl groups), the intrinsic reactivity difference is much smaller than that between a C-I and a C-Br bond.[14] Reactions will likely require more forcing conditions, leading to a potential mixture of mono- and di-arylated products.
Table 1: Predicted Outcomes in a Model Suzuki-Miyaura Coupling with Phenylboronic Acid
| Feature | This compound | 2,4-dibromo-6-(trifluoromethyl)aniline |
| Predicted Major Product | 2-Bromo-4-phenyl-6-(trifluoromethyl)aniline | Mixture of 2-bromo-4-phenyl and 2,4-diphenyl products |
| Typical Conditions | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 60-80 °C | Pd(dppf)Cl₂, K₃PO₄, Toluene, 100-110 °C |
| Expected Selectivity | High for C-I position | Low to moderate |
| Relative Reaction Rate | Faster | Slower |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[15][16][17] The principles of chemoselectivity observed in Suzuki couplings apply here as well.
-
This compound: Is an ideal substrate for sequential amination. The C-I bond can be selectively coupled with one amine under mild conditions, followed by the coupling of a second, different amine at the C-Br position under more forcing conditions or with a more active catalyst system (e.g., using bulky biarylphosphine ligands like XPhos or BrettPhos).[18][19]
-
2,4-dibromo-6-(trifluoromethyl)aniline: Sequential amination would be difficult to control, likely resulting in mixtures of products unless there is a significant steric or electronic difference introduced after the first amination.
Sonogashira Coupling
In Sonogashira coupling, which forms C(sp²)-C(sp) bonds, the reactivity hierarchy of aryl halides is even more pronounced: I > OTf > Br >> Cl .[20] This makes this compound an exceptional substrate for selective alkynylation.
-
This compound: The coupling with a terminal alkyne will occur almost exclusively at the C-I position, even at room temperature.[12][21][22] This allows for the clean synthesis of 4-alkynyl-2-bromo-6-(trifluoromethyl)aniline intermediates.
-
2,4-dibromo-6-(trifluoromethyl)aniline: The reaction will require higher temperatures and more active catalyst systems, and selectivity between the two bromine atoms will be poor.
Part 3: Visualization of Reaction Principles
Palladium Catalytic Cycle
The diagram below illustrates the general catalytic cycle for a cross-coupling reaction, highlighting the critical oxidative addition step where the reactivity difference between C-I and C-Br bonds manifests.
Chemoselective Functionalization Pathway
This workflow demonstrates the strategic advantage of using the di-halogenated aniline with different halogens for sequential synthesis.
Part 4: Experimental Protocols
The following is a representative, generalized protocol for a selective Suzuki-Miyaura coupling reaction.
Protocol: Selective Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 2-Bromo-4-(4-methoxyphenyl)-6-(trifluoromethyl)aniline via selective coupling at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (deionized, degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-arylated product.
Conclusion and Strategic Recommendations
The choice between this compound and 2,4-dibromo-6-(trifluoromethyl)aniline is dictated entirely by the desired synthetic outcome.
-
Choose this compound for:
-
Sequential, site-selective derivatization: It is the superior choice when the goal is to introduce two different functional groups onto the aniline core in a controlled, stepwise manner.[8]
-
Milder reaction conditions: The high reactivity of the C-I bond allows for functionalization under conditions that may be more compatible with sensitive functional groups elsewhere in the molecule.
-
-
Choose 2,4-dibromo-6-(trifluoromethyl)aniline for:
-
Symmetrical derivatization: When the introduction of the same functional group at both the 2- and 4-positions is desired.
-
Cost considerations: In some cases, dibromo compounds may be more cost-effective if selectivity is not a requirement.
-
Specific need for bromine: If the bromine atom is required for a subsequent, non-palladium catalyzed transformation where an iodine atom would be unsuitable.
-
By understanding the fundamental principles of reactivity and the practical implications for common cross-coupling reactions, researchers can harness the distinct chemical personalities of these two valuable building blocks to design more efficient, selective, and robust synthetic routes in the pursuit of novel therapeutics and materials.
References
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 17. youtube.com [youtube.com]
- 18. research.rug.nl [research.rug.nl]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to Suzuki Coupling: Bromo-Iodo vs. Dibromo Anilines in Biaryl Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of substituted biaryl anilines is a foundational step in the creation of a vast array of pharmaceutically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, valued for its versatility and functional group tolerance.[1] However, the choice of dihalogenated aniline substrate—specifically, the selection between a bromo-iodo aniline and a dibromo aniline—profoundly influences reaction efficiency, selectivity, and overall synthetic strategy.
This guide provides an in-depth comparative analysis of these two classes of substrates in the Suzuki coupling reaction. We will explore the mechanistic nuances that govern their reactivity, present a model experimental comparison, and offer detailed protocols to empower you in designing and optimizing your synthetic routes.
The Decisive Role of the Halogen in Suzuki Coupling
The efficacy of the Suzuki coupling is intrinsically linked to the three core steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The rate-determining step, and the one most influenced by the nature of the halogen substituent, is the oxidative addition of the aryl halide to the palladium(0) catalyst.[2]
The reactivity of aryl halides in this critical step follows a well-established trend: I > Br > Cl > F . This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies; the weaker C-I bond is more readily cleaved by the palladium catalyst than the stronger C-Br bond. This fundamental principle dictates the divergent reactivity profiles of bromo-iodo and dibromo anilines.
Bromo-Iodo Anilines: The Advantage of Chemoselectivity
The significant difference in reactivity between the C-I and C-Br bonds allows for remarkable chemoselectivity in the Suzuki coupling of bromo-iodo anilines. Under carefully controlled conditions, it is possible to selectively functionalize the more reactive C-I position while leaving the C-Br bond intact for subsequent transformations. This stepwise approach is a powerful strategy for the synthesis of complex, unsymmetrical biaryl compounds.
Dibromo Anilines: A Symmetrical Challenge
In contrast, the two C-Br bonds in a dibromo aniline exhibit similar reactivity. While mono-arylation can be achieved, it often requires careful optimization of reaction conditions to avoid the formation of a statistical mixture of mono- and di-arylated products. Achieving high yields of the mono-arylated product can be challenging and may necessitate the use of specific ligands or a precise stoichiometry of the boronic acid reagent.[3]
Comparative Experimental Study: A Model Reaction
To illustrate the practical implications of these reactivity differences, we present a comparative study of the Suzuki coupling of 4-bromo-2-iodoaniline and 2,4-dibromoaniline with phenylboronic acid. The following protocols and expected outcomes are based on established principles and data from analogous systems.[4][5]
Experimental Protocols
Materials:
-
4-Bromo-2-iodoaniline or 2,4-dibromoaniline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
Protocol for Mono-Arylation of 4-Bromo-2-iodoaniline:
-
To a flame-dried Schlenk flask, add 4-bromo-2-iodoaniline (1.0 mmol), phenylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add toluene (10 mL) and water (2 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in toluene (1 mL).
-
Add the catalyst solution to the reaction mixture under argon.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Mono-Arylation of 2,4-Dibromoaniline:
-
Follow the same procedure as above, using 2,4-dibromoaniline (1.0 mmol) as the substrate.
-
Maintain a strict 1:1.1 ratio of dibromoaniline to phenylboronic acid.
-
Monitor the reaction closely to minimize the formation of the di-arylated byproduct. Reaction times may be longer (8-12 hours).
Expected Results and Comparison
| Parameter | 4-Bromo-2-iodoaniline | 2,4-Dibromoaniline | Rationale |
| Primary Product | 4-Bromo-2-phenylaniline | 2-Bromo-4-phenylaniline | Selective reaction at the more reactive C-I bond. |
| Expected Yield | > 90% | 60-75% (mono-arylated) | Faster and more selective oxidative addition at the C-I bond leads to higher yields of the desired mono-arylated product.[5] |
| Reaction Time | 4-6 hours | 8-12 hours | The higher activation energy for C-Br bond cleavage results in a slower reaction rate. |
| Key Challenge | Ensuring complete selectivity. | Minimizing di-arylation. | Over-reaction can lead to di-arylation if conditions are not carefully controlled. |
Concluding Remarks for the Practicing Scientist
The choice between a bromo-iodo and a dibromo aniline for Suzuki coupling is a strategic one, dictated by the desired final product and synthetic efficiency.
-
For the synthesis of unsymmetrical biaryls , the superior chemoselectivity of bromo-iodo anilines offers a clear advantage, enabling a controlled, stepwise functionalization. The initial coupling at the iodo-position proceeds with high efficiency, preserving the bromo-substituent for subsequent diversification.
-
For the synthesis of symmetrical di-arylated anilines , dibromo anilines are a suitable starting point. However, for mono-arylation, researchers must be prepared for more rigorous optimization to control the formation of byproducts and achieve acceptable yields.
By understanding the fundamental principles of reactivity and employing well-considered experimental design, chemists can harness the full potential of the Suzuki-Miyaura coupling to efficiently construct the complex aniline-based scaffolds that are vital to modern drug discovery and materials science.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387-3388. [Link]
-
Chemist's Cookbook. Suzuki-Miyaura Coupling: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2005 , 127 (13), 4685–4696. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
Thomas, A. A.; Wang, H.; Zahrt, A. F.; Sigman, M. S. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 2022 , 13, 3334-3342. [Link]
-
Corbet, J-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651-2710. [Link]
-
Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42, 5270-5298. [Link]
-
A protocol for ligand free Suzuki-Miyaura cross-coupling reactions in WEB at room temperature. The Royal Society of Chemistry. [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. SpringerLink. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... ResearchGate. [Link]
-
Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. PubMed. [Link]
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]
-
Catalysis Today 442 (2024) 114893. Milano-Bicocca. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
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- 5. researchgate.net [researchgate.net]
Navigating the Predictive Maze: A Comparative Guide to In Silico Toxicity Assessment for Derivatives of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
In the fast-paced world of drug discovery and chemical safety assessment, the ability to anticipate the toxicological profile of novel chemical entities is paramount. Early identification of potential hazards not only de-risks development pipelines but also aligns with the ethical principles of reducing animal testing.[1][2] This guide provides an in-depth comparison of leading in silico toxicity prediction methodologies, specifically tailored for researchers, scientists, and drug development professionals working with derivatives of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline. This halogenated aniline represents a complex scaffold whose toxicological properties are influenced by a combination of its substituents. We will move beyond a mere listing of tools to explain the causality behind methodological choices, ensuring a robust and scientifically validated approach to computational toxicology.[1][3]
The Imperative for Predictive Toxicology
The fundamental premise of in silico toxicology is that a chemical's structure dictates its biological activity.[1] This structure-activity relationship allows us to build computational models that can forecast potential toxicities, such as mutagenicity, carcinogenicity, or organ-specific toxicities, before a compound is ever synthesized.[1][4] For complex molecules like halogenated anilines, where metabolic activation can lead to reactive intermediates, these predictive tools are indispensable for prioritizing lead candidates and guiding further experimental testing.[1][5]
Core Methodologies in Computational Toxicology: A Head-to-Head Comparison
Three principal methodologies dominate the landscape of in silico toxicity prediction: Quantitative Structure-Activity Relationships (QSAR), Read-Across, and Expert Systems. Each approach has unique strengths and limitations, and the choice of method often depends on the specific research question and the available data.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are statistical and machine learning models that correlate a compound's physicochemical properties (described by molecular descriptors) with its biological activity or toxicity.[3][6][7] For aniline derivatives, properties like hydrophobicity and electronic and steric factors have been shown to be important in determining toxicity.[8]
Causality Behind the Method: QSAR operates on the principle that changes in a molecule's structure lead to predictable changes in its toxicological properties. By training a model on a large dataset of diverse but related chemicals with known toxicity values, the algorithm learns the key structural features that drive toxicity.[9][10]
Strengths & Weaknesses:
-
Strengths: Can provide quantitative predictions (e.g., LD50 values), can be automated for high-throughput screening, and can reveal mechanistic insights by identifying important molecular descriptors.[11]
-
Weaknesses: Heavily dependent on the quality and diversity of the training data. The model's applicability is restricted to a specific "applicability domain," meaning it can only make reliable predictions for chemicals similar to those in the training set.[12]
Experimental Protocol: Building a QSAR Model for a Novel Aniline Derivative
-
Data Curation: Compile a dataset of aniline derivatives with reliable experimental toxicity data (e.g., from databases like PubChem[13][14], OECD QSAR Toolbox[15][16], or proprietary sources). The endpoint should be clearly defined (e.g., Ames mutagenicity, hepatotoxicity).
-
Structure Preparation: Standardize and optimize the 3D structures of all molecules in the dataset.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each molecule.
-
Data Splitting: Divide the dataset into a training set (for building the model) and a test set (for external validation).[1]
-
Model Building: Use a suitable algorithm (e.g., Partial Least Squares, Random Forest, Support Vector Machines) to build a regression or classification model.[2][11]
-
Model Validation: Rigorously validate the model's performance using internal (cross-validation) and external validation techniques to assess its robustness and predictive power.[1][12][17]
-
Prediction: Use the validated model to predict the toxicity of the new this compound derivative, ensuring it falls within the model's applicability domain.
Read-Across
Read-across is a non-statistical approach that predicts the toxicity of a target chemical by using data from one or more structurally similar source chemicals (analogues).[18][19] This method is a cornerstone of chemical safety assessment under regulations like REACH.[12]
Causality Behind the Method: Read-across is based on the "molecular similarity principle," which posits that structurally similar compounds will have similar biological activities.[1][18] The justification for read-across relies on demonstrating that the target and source chemicals share similar physicochemical properties, metabolic pathways, and reactivity.[18]
Strengths & Weaknesses:
-
Strengths: Transparent, easy to interpret, and does not require a large dataset for model building.[20] It is particularly useful for complex endpoints where QSAR models may be difficult to develop.[18]
-
Weaknesses: The process can be subjective, as the selection of suitable analogues is crucial and requires expert judgment.[18] Conflicting toxicity data among analogues can make predictions uncertain.[20]
Experimental Protocol: Performing a Read-Across for a Novel Aniline Derivative
-
Target Chemical Identification: Define the structure of the novel this compound derivative.
-
Analogue Identification: Search chemical databases (e.g., eChemPortal[15], commercial databases[15]) for structurally similar compounds with available high-quality toxicity data for the endpoint of interest.
-
Data Gap Analysis: Determine the specific toxicity endpoint that needs to be predicted for the target chemical.
-
Analogue Evaluation & Category Formation: Group the identified analogues into a chemical category based on shared structural features and reactivity patterns. Evaluate the consistency of the toxicity data across the analogues.
-
Justification of Similarity: Build a robust scientific justification for the read-across. This should include a comparison of:
-
Chemical structures and functional groups.
-
Physicochemical properties.
-
Predicted metabolic pathways (to ensure they don't diverge in a toxicologically significant way).[18]
-
-
Prediction: Predict the toxicity of the target chemical based on the data from the chosen analogue(s). This can be a qualitative (e.g., "mutagenic") or quantitative prediction.[21]
Knowledge-Based Expert Systems
Expert systems are software programs that encapsulate human expertise in the form of rules to predict toxicity.[22] These systems identify specific structural fragments, known as "structural alerts" or "toxicophores," within a query molecule that are linked to a particular toxicity.[23][24]
Causality Behind the Method: These systems are built on decades of toxicological knowledge. Rules are derived from known mechanisms of toxicity (e.g., DNA reactivity for mutagenicity) and extensive analysis of experimental data. If a molecule contains a known toxicophore, the system "fires an alert."[23][24]
Strengths & Weaknesses:
-
Strengths: Provide mechanistic insights by identifying the potential toxicophore. They are generally fast and easy to use.[24] Commercial systems like DEREK (Deductive Estimation of Risk from Existing Knowledge) are continuously updated with new knowledge.[23]
-
Weaknesses: Predictions are typically qualitative (alert vs. no alert). They may fail to identify novel toxicophores not present in their knowledge base and can sometimes generate false positives if mitigating features within the molecule are not considered.
Experimental Protocol: Using an Expert System for a Novel Aniline Derivative
-
Structure Input: Draw or import the structure of the novel this compound derivative into the expert system software (e.g., DEREK Nexus, CASE Ultra[25][26]).
-
Endpoint Selection: Choose the specific toxicity endpoints to be evaluated (e.g., mutagenicity, skin sensitization).
-
Execution of Prediction: Run the prediction module. The software will analyze the input structure against its rule base.
-
Result Interpretation: The system will output a report detailing any structural alerts that were identified. It will typically provide a reasoning for the alert, citing literature or data that supports the structure-toxicity relationship.
-
Expert Review: A toxicologist should review the results. This is critical to assess the relevance of the alert in the context of the whole molecule and to consider factors like metabolic activation or deactivation that the system may not fully account for.
Data Presentation: A Comparative Summary
| Feature | QSAR Models | Read-Across | Expert Systems |
| Prediction Type | Quantitative & Qualitative | Quantitative & Qualitative | Qualitative (Alert-based) |
| Data Requirement | Large, curated dataset | Data on ≥1 similar analogue(s) | Internal knowledge base |
| Underlying Principle | Statistical correlation | Analogue/Similarity hypothesis | Rule-based structural alerts |
| Key Strength | High-throughput screening | Mechanistic justification | Identifies potential toxicophores |
| Key Weakness | Limited applicability domain | Subjectivity in analogue selection | May miss novel toxicophores |
| Common Tools | OECD QSAR Toolbox, T.E.S.T.[16], VEGA | OECD QSAR Toolbox, GenRA[21] | DEREK Nexus, CASE Ultra[20][23][25] |
Visualizing the Workflow
A systematic approach to in silico toxicity prediction involves integrating multiple methods for a more confident assessment.
Caption: Integrated workflow for in silico toxicity assessment.
Conclusion and Authoritative Grounding
The in silico prediction of toxicity for novel derivatives of this compound is a multi-faceted process that requires a thoughtful integration of different computational methodologies.[6][20] There is no single "best" method; rather, a weight-of-evidence approach, combining the mechanistic alerts from expert systems, the quantitative estimates from QSAR, and the analogue-based reasoning of read-across, provides the most robust and defensible assessment.[17] It is crucial to remember that in silico predictions are not a replacement for experimental testing but are powerful tools to guide, prioritize, and reduce that testing.[1] For regulatory acceptance, the validity and applicability domain of any model used must be clearly defined and justified.[12] By understanding the causality behind each method and applying them within a structured, self-validating framework, researchers can confidently navigate the predictive maze of computational toxicology.
References
- Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols. (1997). Chemosphere.
- Seth, A., & Roy, K. (2020). QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors.
- Marchant, C. A., Briggs, K. A., & Long, A. (2008). Knowledge-based expert systems for toxicity and metabolism prediction: DEREK, StAR and METEOR. Journal of computer-aided molecular design.
- Seth, A., & Roy, K. (2020). QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors.
- Gundert, F., Gasteiger, J., & Schwab, C. H. (2020).
- Cuffari, B. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net.
- Hansch, C., Telzer, B. R., & Zhang, L. (1995). Comparative QSAR in toxicology: examples from teratology and cancer chemotherapy of aniline mustards. Critical reviews in toxicology.
- MultiCASE. Developing a Versatile Read-Across Method for Toxicity Prediction. MultiCASE Inc.
- Singh, H., et al. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. RSC advances.
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- The inTelligence And Machine lEarning (TAME) Toolkit. (n.d.). 2.6 Read-Across Toxicity Predictions. TAME Toolkit.
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- ToxMinds. (n.d.). Read-across – State of the art and next level!. ToxMinds.
- ECETOC. (2012). Approaches for read-across in chemical risk assessment. ECETOC.
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- European Commission. (n.d.). Review of Software Tools for Toxicity Prediction.
- National Center for Biotechnology Information. (n.d.).
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- International Journal for Research in Applied Science & Engineering Technology. (2024).
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A Comparative Guide to the Efficacy of Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
For researchers, scientists, and professionals in drug development, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. The molecule 2-Bromo-4-iodo-6-(trifluoromethyl)aniline presents a particularly interesting scaffold, featuring two distinct carbon-halogen bonds (C-I and C-Br) with differential reactivity. This allows for sequential, site-selective cross-coupling reactions, enabling the synthesis of complex molecular architectures from a single starting material. The trifluoromethyl group and the aniline moiety further modulate the electronic properties of the aromatic ring, influencing the reactivity and making the choice of an appropriate palladium catalyst paramount for achieving high yields and selectivities.
This guide provides a comparative analysis of various palladium catalytic systems for Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving this compound. We will delve into the mechanistic rationale behind catalyst selection and provide detailed experimental protocols to aid in your research and development endeavors.
The Principle of Selective Cross-Coupling
The success of selective cross-coupling on dihalogenated substrates hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step. The general order of reactivity for halogens in this step is I > Br > Cl.[1] This inherent difference in reactivity allows for the preferential coupling at the more labile C-I bond under milder reaction conditions, leaving the C-Br bond intact for subsequent transformations.[1][2]
Comparative Performance of Palladium Catalysts
The choice of palladium precursor, ligand, base, and solvent system is crucial for controlling the outcome of the reaction, influencing not only the yield but also the regioselectivity.[2] For a challenging substrate like this compound, with both a sterically demanding ortho-bromo substituent and an electron-withdrawing trifluoromethyl group, the catalyst system must be carefully selected.
Below is a comparative table of commonly employed palladium catalysts and their expected performance in the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, focusing on selective coupling at the C-4 (iodo) position. The data is extrapolated from studies on analogous dihaloaryl compounds.[2][3]
| Catalyst System | Precursor | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) (at C-4) | Key Advantages & Considerations |
| System 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-90 | 85-95 | A versatile and widely used catalyst, often effective for C-I bond activation.[4] Milder conditions favor selectivity. |
| System 2 | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90-100 | 88-96 | The dppf ligand can enhance catalytic activity and is effective for a broad range of boronic acids.[2][5] |
| System 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 90-100 | >95 | Buchwald ligands like XPhos are bulky and electron-rich, promoting efficient oxidative addition and reductive elimination, especially for challenging substrates.[4][6] |
| System 4 | CataCXium® A palladacycle | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 85-95 | Air- and moisture-stable precatalysts that can exhibit high turnover numbers.[4][6] |
Mechanistic Insights: The Palladium Catalytic Cycle
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, proceeds through a well-established catalytic cycle.[7][8][9] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
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Safety Operating Guide
2-Bromo-4-iodo-6-(trifluoromethyl)aniline proper disposal procedures
An Expert Guide to the Safe Disposal of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
A Senior Application Scientist's Protocol for Researchers and Drug Development Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The responsible management and disposal of complex synthetic building blocks, such as this compound, is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this highly substituted aniline, grounded in an understanding of its unique chemical properties and associated hazards. Our objective is to empower laboratory personnel with the knowledge to manage this waste stream safely and effectively, ensuring a secure working environment and minimizing ecological impact.
Core Hazard Profile: Understanding the 'Why' Behind the 'How'
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is essential. The molecule's functionality—an aniline core bearing two different halogens (bromine and iodine) and a highly stable trifluoromethyl group—dictates its toxicological and chemical profile.
-
Aniline Toxicity: The aniline backbone is the primary contributor to the compound's toxicity. Anilines are known to be absorbed through the skin and can cause methemoglobinemia, a serious condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen. This can lead to cyanosis (a bluish discoloration of the skin) and, in severe cases, death.
-
Halogen Reactivity & Persistence: The presence of bromine and iodine atoms increases the compound's density and environmental persistence. Halogenated organic compounds are often resistant to natural degradation processes. During combustion, these halogens are converted into acidic and corrosive gases, such as hydrogen bromide (HBr) and hydrogen iodide (HI), which require specialized treatment.[1][2][3]
-
Trifluoromethyl Group Stability: The trifluoromethyl (-CF3) group is exceptionally stable due to the strength of the carbon-fluorine bonds. While this stability is advantageous in drug design, it also means that significant energy is required to break down this part of the molecule. Incomplete combustion could potentially lead to the formation of other persistent fluorinated compounds.
Hazard Summary Table
| Hazard Classification | Description & Rationale | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. This is a standard warning for halogenated anilines.[4] | |
| Skin & Eye Irritation | Causes skin and serious eye irritation. Aromatic amines and halogens are known irritants.[4] | |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4] | |
| Hazardous to the Aquatic Environment | Likely to be toxic to aquatic life with long-lasting effects due to its halogenated aromatic nature. |
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Given the compound's hazard profile, a stringent PPE protocol is mandatory. The following workflow outlines the minimum requirements for safely handling this compound during disposal procedures.
Caption: PPE selection workflow for disposal.
Causality Behind PPE Choices:
-
Chemical Fume Hood: This is the most critical engineering control. It protects the user from inhaling potentially harmful dust or vapors.
-
Nitrile Gloves: These provide good resistance to a wide range of chemicals. Double-gloving is a best practice that adds a layer of protection against tears and undetected pinholes.
-
Safety Goggles: Protects the eyes from splashes of solutions or accidental contact with solid particles.
-
Face Shield: Should be used in addition to goggles when handling larger quantities of liquid waste, providing a barrier against splashes to the entire face.
Spill Management: Rapid and Safe Response
In the event of a spill, a calm and methodical response is crucial.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.
-
Isolate & Ventilate: Restrict access to the spill area. Ensure the fume hood is operating at maximum capacity.
-
Contain: For solid spills, gently cover with a plastic-backed absorbent pad to prevent dust from becoming airborne. For liquid spills, surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Neutralize (if applicable and safe): For small spills, a decontaminating solution can be used, but for this specific compound, mechanical cleanup is preferred to avoid generating aerosols or unknown reaction byproducts.
-
Collect: Carefully scoop the contained material and absorbent into a clearly labeled hazardous waste container. Use non-sparking tools.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional Environmental Health & Safety (EHS) department of the spill, regardless of size.
Step-by-Step Disposal Protocol: From Benchtop to Destruction
The only acceptable method for the final disposal of this compound is high-temperature incineration by a licensed hazardous waste management facility. Landfilling is strictly prohibited due to the compound's environmental persistence and potential for groundwater contamination.
The following workflow details the process from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Protocol Details and Scientific Rationale:
-
Waste Segregation:
-
Solid Waste: Collect all solid materials, including un-used reagent, contaminated weighing paper, and disposable PPE, in a designated, robust, and sealable container.
-
Liquid Waste: Collect all solutions containing the compound and any solvent used for rinsing glassware into a separate, compatible liquid waste container (e.g., HDPE or glass).
-
Causality: Segregation is crucial to prevent unintended chemical reactions. Halogenated waste streams must be kept separate from non-halogenated streams to ensure proper incineration and to avoid cross-contamination, which can complicate and increase the cost of disposal.
-
-
Container Labeling:
-
Every waste container must be labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and list any other components (e.g., solvents).
-
An approximate percentage of each component should be included. This information is vital for the disposal facility to determine the correct incineration parameters.
-
-
On-Site Storage:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.
-
The SAA must have secondary containment (e.g., a larger bin or tray) capable of holding the entire volume of the largest container.
-
Keep containers closed at all times except when adding waste.
-
-
Final Disposal via Incineration:
-
Contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of this chemical via any other means.
-
The Chemistry of Destruction: High-temperature incineration (typically >1000 °C) provides the necessary energy to break the strong C-Br, C-I, and C-F bonds. During this process, the halogens are converted to their respective acid gases (HBr, HI, HF), and the nitrogen is converted to nitrogen oxides (NOx).[1][2] Licensed incinerators are equipped with sophisticated "scrubbing" systems. These are air pollution control devices that neutralize the acidic gases, typically using a caustic solution, before they are released into the atmosphere.[1] This prevents acid rain and the release of toxic, corrosive fumes. The presence of mixed halogens (Br and I) necessitates careful control of combustion conditions to prevent the formation of elemental bromine (Br2) or iodine (I2), which are also highly toxic and require specific abatement strategies in the scrubbing process.[3]
-
By adhering to this detailed protocol, researchers can ensure that the disposal of this compound is handled in a manner that is safe for themselves, their colleagues, and the environment, fulfilling their professional and ethical responsibilities.
References
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PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 15467084, 2-Bromo-4-iodoaniline; [cited 2026 Jan 17]. Available from: [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available from: [Link]
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National Research Council (US) Committee on Health Effects of Waste Incineration. Waste Incineration and Public Health. Washington (DC): National Academies Press (US); 2000. 4, Incineration Processes and Environmental Releases. Available from: [Link]
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O'Carroll, F., et al. Protolytic defluorination of trifluoromethyl-substituted arenes. Beilstein J. Org. Chem. 2011, 7, 1070–1075. Available from: [Link]
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PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. CID 11471654, 2-Bromo-4-nitro-6-(trifluoromethyl)aniline; [cited 2026 Jan 17]. Available from: [Link]
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U.S. Occupational Safety and Health Administration. Occupational exposure to hazardous chemicals in laboratories. Standard 1910.1450. Available from: [Link]
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Vik, E. A., et al. Emission Measurements During Incineration of Waste Containing Bromine. Norwegian Ministry of the Environment. 2003. Available from: [Link]
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Wang, W., et al. Effect of bromide and iodide on halogenated by-product formation from different organic precursors during UV/chlorine processes. Water Research. 2017, 122, 523-531. Available from: [Link]
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Wikipedia. Trifluoromethylation. [cited 2026 Jan 17]. Available from: [Link]
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Vehlow, J. Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation. Environ Sci Pollut Res Int. 2003, 10(5), 331-9. Available from: [Link]
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A Senior Application Scientist's Guide to Handling 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and its therapeutic potential. However, the foundational prerequisite to any successful experiment is an unwavering commitment to safety. The compound 2-Bromo-4-iodo-6-(trifluoromethyl)aniline is a highly substituted aniline, a class of compounds known for its utility in synthesis as well as its potential physiological effects. The presence of bromine, iodine, and a trifluoromethyl group on the aniline ring suggests that this molecule requires careful and informed handling.
This guide provides essential, immediate safety and logistical information for handling this compound. The recommendations herein are synthesized from safety data for structurally analogous halogenated and trifluoromethylated anilines. This approach ensures a conservative and robust safety margin, empowering you to conduct your research with confidence and security.
Hazard Profile: Understanding the Risks
Table 1: Anticipated Hazard Classification
| Hazard Class | Category | Associated Risk |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 / 4 | Toxic or harmful if swallowed, in contact with skin, or if inhaled.[3][4] |
| Skin Corrosion / Irritation | Category 2 | Causes skin irritation.[1][4] |
| Serious Eye Damage / Irritation | Category 1 / 2 | Causes serious eye damage or irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure.[3] |
| Aquatic Hazard (Acute & Chronic) | Category 1 | Very toxic to aquatic life with long-lasting effects.[3] |
Expert Insight: The combination of hazards is what demands our respect. Acute toxicity means a single exposure can be harmful, while the potential for target organ damage with repeated exposure means that even small, seemingly insignificant exposures can have a cumulative effect.[3] Aromatic amines, in general, can also pose a risk of methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[3][6] Therefore, our protective strategy must prevent exposure through all potential routes: dermal, ocular, and respiratory.
Core Personal Protective Equipment (PPE) Mandates
A multi-layered PPE strategy is non-negotiable. The goal is to create a complete barrier between you and the chemical.
-
Hand Protection: Your primary tool for direct contact.
-
Gloves: Use chemical-resistant gloves. Nitrile gloves are a common starting point for short-term use, but for extended operations or direct immersion potential, heavier-duty options like butyl or neoprene rubber are recommended.[7][8][9]
-
Causality: Halogenated organic molecules can be aggressive towards certain glove materials. Always inspect gloves for any signs of degradation before and during use.
-
Best Practice: Double-gloving is a field-proven technique that significantly reduces the risk of exposure from an undetected pinhole or tear in the outer glove.
-
-
Eye and Face Protection: The eyes are highly susceptible to chemical splashes and airborne dust.
-
Goggles: Wear chemical splash goggles that provide a complete seal around the eyes.[1][8] Standard safety glasses are insufficient as they do not protect from splashes from the side, top, or bottom.
-
Face Shield: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during quenching a reaction), a full-face shield must be worn in addition to safety goggles.[8][10]
-
-
Body Protection: Protect your skin from accidental contact.
-
Respiratory Protection: Inhalation is a primary route of exposure for powdered or volatile substances.
-
Engineering Control: The most critical piece of respiratory protection is not a mask, but the certified chemical fume hood . All handling of this compound, including weighing and transfers, must be conducted within a properly functioning fume hood.[2][11][12]
-
Respirator: In the rare event of a fume hood failure or a large spill outside of containment, a full-face respirator with organic vapor cartridges is necessary for emergency response personnel.[8][11]
-
Operational Workflow: A Safety-First Approach
A systematic workflow ensures that safety is integrated into every step of the process. The following diagram illustrates the critical stages of handling this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
Procedural Guide: Step-by-Step Handling
This protocol provides a direct, step-by-step guide for safely handling the compound.
1. Preparation:
-
Risk Assessment: Before entering the lab, conduct a thorough risk assessment for your specific experiment.[8]
-
Fume Hood Verification: Ensure the chemical fume hood is operational, the sash is at the appropriate height, and the airflow is verified.[11]
-
PPE: Don all required PPE: a fully-buttoned lab coat, chemical splash goggles, and two pairs of nitrile gloves.[8]
-
Emergency Stations: Confirm the location and functionality of the nearest safety shower, eyewash station, and a spill kit appropriate for organic amines.[8]
2. Handling (inside the chemical fume hood):
-
Weighing: Place a tared weigh paper or container on an analytical balance inside the fume hood. Carefully dispense the required amount of this compound, avoiding the creation of airborne dust.[12]
-
Transfer: Gently fold the weigh paper and carefully transfer the solid into the reaction vessel. If using a spatula, tap it gently on the inside of the vessel to dislodge any remaining powder.
-
Dissolution: Slowly add the desired solvent to the vessel, ensuring the solid is wetted without splashing.
-
Storage: After dispensing, tightly reseal the main container.[2][12] Store it in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids, and protect it from light.[2][7]
3. Clean-up and Decontamination:
-
Rinsing: Rinse any contaminated glassware (spatula, weigh boat) with a small amount of an appropriate solvent (e.g., acetone or ethanol) directly into a designated halogenated organic liquid waste container.
-
Surface Cleaning: Wipe down the work surface inside the fume hood with a solvent-dampened towel, which should then be disposed of as solid hazardous waste.
Emergency Response Plan
Accidents are preventable but must be planned for.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (avoiding mouth-to-mouth).[13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.
-
Minor Spill (inside fume hood): Use an inert absorbent material (vermiculite, sand) to contain the spill.[7] Sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous solid waste.
-
Major Spill: Evacuate the immediate area and alert your institution's emergency response team.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle. All waste must be treated as hazardous.
-
Solid Waste: This includes contaminated gloves, weigh papers, paper towels, and absorbent materials from spills. Place these items in a clearly labeled, sealed plastic bag or container designated for "Halogenated Organic Solid Waste".[1][12]
-
Liquid Waste: Unused solutions and solvent rinses containing the compound should be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[4]
-
Empty Containers: The original product container, even when "empty," will contain residue and must be disposed of as hazardous solid waste. Do not rinse and reuse.
-
Disposal Vendor: All waste must be disposed of through a licensed chemical waste disposal plant in accordance with all local, state, and federal regulations.[2][12]
By integrating these safety protocols and operational plans into your daily laboratory work, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
University of California. (n.d.). Aniline Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
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Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). 4-Bromo-2-(trifluoromethyl)aniline Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
